molecular formula C19H26O2 B7910220 O1918

O1918

货号: B7910220
分子量: 286.4 g/mol
InChI 键: ICHJMVMWPKLUKT-JKSUJKDBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-1-cyclohex-2-enyl]benzene is a monoterpenoid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHJMVMWPKLUKT-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610371
Record name O 1918
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536697-79-7
Record name 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536697-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-1918
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536697797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O 1918
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-1918
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DGR9Z5BT3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of O-1918

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid analog, O-1918. It details its chemical synthesis, physicochemical and biological characterization, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to O-1918

O-1918 is a synthetic analog of cannabidiol (CBD) that has garnered significant interest in the scientific community for its selective activity at orphan G protein-coupled receptors (GPCRs). Unlike many cannabinoids, O-1918 does not exhibit significant binding affinity for the classical cannabinoid receptors, CB1 and CB2. Instead, it primarily functions as an antagonist at GPR18 and GPR55, two receptors implicated in a variety of physiological processes, including immune response, pain perception, and cardiovascular function. Emerging evidence also suggests that O-1918 can act as a biased agonist at GPR18, selectively activating certain downstream signaling cascades.

Physicochemical Properties of O-1918

A summary of the key physicochemical properties of O-1918 is presented in the table below.

PropertyValue
Chemical Formula C₁₉H₂₆O₂
Molecular Weight 286.41 g/mol
IUPAC Name 1,3-Dimethoxy-5-methyl-2-((1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl)benzene
Appearance Colorless solid
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol

Synthesis of O-1918

A likely precursor to the final methylation step is (-)-2-(p-mentha-1,8-dien-3-yl)-orcinol. The final step in the synthesis of O-1918 is the dimethylation of the hydroxyl groups of this precursor.

Experimental Protocol: Final Methylation Step (Inferred)
  • Reactant Preparation: In a Wheaton-type pressure tube, add dry potassium carbonate (K₂CO₃).

  • Addition of Precursor: Dissolve (-)-2-(p-mentha-1,8-dien-3-yl)-orcinol in dry acetonitrile and add it to the pressure tube. Wash the container with additional dry acetonitrile and transfer the washings to the pressure tube to ensure complete transfer of the reactant.

  • Methylation: Add iodomethane (CH₃I) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield O-1918.

Biological Characterization of O-1918

The biological activity of O-1918 is primarily characterized by its interaction with GPR18 and GPR55. A series of in vitro assays are typically employed to determine its potency and functional effects at these receptors.

Quantitative Data Summary
AssayReceptorEffect of O-1918
Radioligand Binding CB1, CB2No significant binding affinity
Intracellular Calcium Mobilization GPR18Can act as an agonist, inducing calcium release. Also antagonizes the effects of other GPR18 agonists.
ERK1/2 Phosphorylation GPR18Can induce ERK1/2 phosphorylation.
β-Arrestin Recruitment GPR18Does not typically induce β-arrestin recruitment, indicating biased agonism.
Functional Assays GPR55Acts as an antagonist, inhibiting the effects of GPR55 agonists.
Experimental Protocols

This assay measures the ability of O-1918 to induce or inhibit GPR18- or GPR55-mediated changes in intracellular calcium concentration.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR18 or GPR55 in a 96-well black-walled, clear-bottom plate until they reach 80-90% confluency.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in the dark at 37°C for 30-60 minutes.

  • Compound Addition: After incubation, wash the cells to remove excess dye. For agonist testing, add varying concentrations of O-1918 to the wells. For antagonist testing, pre-incubate the cells with varying concentrations of O-1918 before adding a known GPR18 or GPR55 agonist.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader immediately after compound addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.

This assay determines the effect of O-1918 on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream effector of GPR18 and GPR55 activation.

  • Cell Treatment: Seed GPR18- or GPR55-expressing cells in 6-well plates. Once confluent, serum-starve the cells for several hours. Treat the cells with different concentrations of O-1918 for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.

This assay is used to investigate the biased agonism of O-1918 at GPR18 by measuring its ability to recruit β-arrestin to the activated receptor.

  • Cell Plating: Plate PathHunter® cells, which co-express the GPCR of interest fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA), in a 384-well white-walled, clear-bottom plate and incubate overnight.

  • Compound Addition: Add varying concentrations of O-1918 or a control agonist to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter® detection reagents, which contain a substrate for the complemented enzyme.

  • Signal Measurement: After a further incubation at room temperature, measure the chemiluminescent signal using a plate reader. An increase in signal indicates β-arrestin recruitment.

Signaling Pathways of O-1918

O-1918 exerts its biological effects by modulating the signaling pathways downstream of GPR18 and GPR55.

GPR18 Signaling Pathway

GPR18 is known to couple to Gαi/o and Gαq proteins. As a biased agonist, O-1918 can selectively activate certain downstream pathways. The Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Both Gαi/o and Gαq activation can lead to the stimulation of the MAPK/ERK pathway.

GPR18_Signaling O1918 O-1918 GPR18 GPR18 This compound->GPR18 G_alpha_i_o Gαi/o GPR18->G_alpha_i_o G_alpha_q Gαq GPR18->G_alpha_q AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition MAPK_ERK MAPK/ERK Pathway G_alpha_i_o->MAPK_ERK Activation G_alpha_q->MAPK_ERK Activation cAMP cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK_ERK->Cellular_Response

Caption: O-1918 mediated GPR18 signaling pathway.

GPR55 Signaling Pathway

GPR55 primarily couples to Gα12/13 and Gαq proteins. Activation of these G proteins initiates a signaling cascade involving the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway, along with the Gαq-mediated activation of phospholipase C (PLC), leads to an increase in intracellular calcium and activation of the MAPK/ERK pathway. O-1918 acts as an antagonist at GPR55, blocking these downstream effects.

GPR55_Signaling Ligand GPR55 Agonist GPR55 GPR55 Ligand->GPR55 This compound O-1918 This compound->GPR55 Antagonism G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 G_alpha_q_2 Gαq GPR55->G_alpha_q_2 RhoA RhoA G_alpha_12_13->RhoA Activation PLC PLC G_alpha_q_2->PLC Activation MAPK_ERK_2 MAPK/ERK Pathway G_alpha_q_2->MAPK_ERK_2 Activation ROCK ROCK RhoA->ROCK Activation Cellular_Response_2 Cellular Response ROCK->Cellular_Response_2 Ca_increase Intracellular Ca²⁺ Increase PLC->Ca_increase Ca_increase->Cellular_Response_2 MAPK_ERK_2->Cellular_Response_2

Caption: Antagonism of GPR55 signaling by O-1918.

Conclusion

O-1918 is a valuable pharmacological tool for the study of GPR18 and GPR55. Its selectivity over the classical cannabinoid receptors makes it an important compound for elucidating the physiological and pathological roles of these orphan receptors. The detailed methodologies and data presented in this guide are intended to facilitate further research into the therapeutic potential of modulating GPR18 and GPR55 signaling.

O1918: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Activity of the GPR55/GPR18 Antagonist

Introduction

O1918 is a synthetic, small-molecule compound that has emerged as a critical pharmacological tool for investigating the roles of the orphan G protein-coupled receptors GPR55 and GPR18. As a cannabidiol analog, it has been instrumental in deconvoluting the complex signaling pathways associated with these receptors, which are implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a derivative of cannabidiol, characterized by a dimethoxy-methyl-benzene moiety linked to a methyl-methylethenyl-cyclohexene ring.

Chemical Structure:

IdentifierValue
IUPAC Name 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene[1][2][]
CAS Number 536697-79-7[1][2]
Molecular Formula C₁₉H₂₆O₂[1][2]
Molecular Weight 286.4 g/mol [1]
SMILES COC1=CC(C)=CC(OC)=C1[C@H]2--INVALID-LINK--CCC(C)=C2[1]
InChI InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1[1]

Physicochemical Properties

Limited information is available regarding the detailed physicochemical properties of this compound. It is most commonly supplied as a solution in methyl acetate.

PropertyValueSource
Physical Form Supplied as a solution in methyl acetate.[4]
Solubility - DMF: ~30 mg/mL- DMSO: ~30 mg/mL- Ethanol: ~30 mg/mL- Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/mL- Sparingly soluble in aqueous buffers.[1][4]
Storage Store at -20°C.[4]
Stability ≥ 5 years (as supplied in methyl acetate).[4]

Pharmacological Properties

This compound is a versatile pharmacological tool with antagonist activity at GPR55 and GPR18, and inhibitory effects on large-conductance calcium-activated potassium (BKCa) channels. It is notably selective, showing no binding affinity for the canonical cannabinoid receptors CB1 and CB2 at concentrations up to 30 µM[][5].

GPR55 Antagonism

This compound is widely recognized as a putative antagonist of GPR55, an orphan receptor implicated in various physiological processes, including inflammation, pain, and cancer. It is often used to block the effects of GPR55 agonists like lysophosphatidylinositol (LPI) and O-1602.

GPR18 Antagonism and Biased Agonism

This compound also acts as an antagonist at GPR18, another orphan receptor that is activated by N-arachidonyl glycine (NAGly). However, the interaction of this compound with GPR18 is complex. Some studies have demonstrated that this compound can act as a biased agonist, stimulating Gαi/o and Gαq-mediated signaling pathways, leading to calcium mobilization and ERK1/2 phosphorylation, without recruiting β-arrestin[6][7][8].

BKCa Channel Inhibition

Subsequent research has revealed that this compound is a potent inhibitor of large-conductance calcium-activated potassium (BKCa) channels[9][10]. This activity should be considered when interpreting experimental results, as it may contribute to the observed physiological effects independently of GPR55 or GPR18 modulation.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of this compound.

TargetAssayParameterValueReference
Endothelial Cannabinoid Receptor (putative GPR55)Vasorelaxation of rat mesenteric artery (antagonism of abnormal-cannabidiol)pA₂5.66 ± 0.06[11]
GPR52cAMP assay (inverse agonism)IC₅₀< 4.8 µM[12]
CB1/CB2 ReceptorsRadioligand bindingBinding AffinityNo binding up to 30 µM[][5]

Signaling Pathways

This compound modulates distinct signaling cascades through its interaction with GPR55 and GPR18.

GPR55 Signaling Pathway

Activation of GPR55 is known to couple to Gαq, Gα12, and Gα13 proteins. This leads to the activation of RhoA and phospholipase C (PLC), culminating in the mobilization of intracellular calcium from endoplasmic reticulum stores.

GPR55_Signaling Ligand GPR55 Agonist (e.g., LPI) GPR55 GPR55 Ligand->GPR55 Activates G_alpha Gαq / Gα12 / Gα13 GPR55->G_alpha Activates RhoA RhoA G_alpha->RhoA PLC Phospholipase C (PLC) G_alpha->PLC RhoA->PLC Regulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release This compound This compound This compound->GPR55 Antagonizes

Caption: GPR55 signaling cascade leading to intracellular calcium release.

GPR18 Signaling Pathway (Biased Agonism)

This compound's interaction with GPR18 can lead to biased agonism. It activates Gαi/o and Gαq pathways, resulting in intracellular calcium mobilization and phosphorylation of ERK1/2, but does not induce β-arrestin recruitment, a pathway activated by other GPR18 agonists like Δ⁹-THC.

GPR18_Signaling cluster_agonists Ligands This compound This compound GPR18 GPR18 This compound->GPR18 Activates (Biased) NAGly NAGly NAGly->GPR18 Activates G_alpha_iq Gαi/o / Gαq GPR18->G_alpha_iq Activates beta_arrestin β-arrestin Recruitment GPR18->beta_arrestin No Activation by this compound Ca_mobilization Ca²⁺ Mobilization G_alpha_iq->Ca_mobilization MAPK_pathway MAPK Pathway G_alpha_iq->MAPK_pathway ERK ERK1/2 Phosphorylation MAPK_pathway->ERK

Caption: Biased agonism of this compound at the GPR18 receptor.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following receptor activation.

Principle: Cells expressing the receptor of interest (e.g., GPR55 or GPR18) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, leading to an increase in fluorescence that can be measured using a fluorescence plate reader.

General Protocol:

  • Cell Culture: Plate HEK293 or other suitable cells stably or transiently expressing the target receptor in a 96- or 384-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.

  • Compound Addition: For antagonist studies, pre-incubate the cells with this compound for a defined period.

  • Agonist Stimulation: Add the agonist (e.g., LPI for GPR55, NAGly for GPR18) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation)[13][14][15].

  • Data Analysis: Analyze the change in fluorescence to determine EC₅₀ values for agonists and IC₅₀ or pA₂ values for antagonists.

Calcium_Mobilization_Workflow cell_culture 1. Plate cells expressing GPR55 or GPR18 dye_loading 2. Load cells with calcium-sensitive dye cell_culture->dye_loading antagonist_incubation 3. Pre-incubate with this compound (for antagonist mode) dye_loading->antagonist_incubation agonist_addition 4. Add agonist antagonist_incubation->agonist_addition fluorescence_reading 5. Measure fluorescence agonist_addition->fluorescence_reading data_analysis 6. Analyze data fluorescence_reading->data_analysis ERK_Phosphorylation_Workflow cell_treatment 1. Treat cells with This compound +/- agonist cell_lysis 2. Lyse cells cell_treatment->cell_lysis detection 3. Add detection reagents (e.g., TR-FRET antibodies) cell_lysis->detection signal_measurement 4. Measure signal on plate reader detection->signal_measurement data_analysis 5. Quantify p-ERK1/2 levels signal_measurement->data_analysis Patch_Clamp_Workflow cell_prep 1. Prepare single cells pipette_prep 2. Prepare patch pipette cell_prep->pipette_prep seal_formation 3. Form gigaseal pipette_prep->seal_formation whole_cell 4. Establish whole-cell configuration seal_formation->whole_cell baseline_recording 5. Record baseline BKCa currents whole_cell->baseline_recording compound_application 6. Apply this compound baseline_recording->compound_application effect_measurement 7. Record currents in presence of this compound compound_application->effect_measurement data_analysis 8. Analyze for inhibition effect_measurement->data_analysis

References

O-1918: An In-Depth Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic, non-psychotropic analog of cannabidiol that has emerged as a valuable pharmacological tool for investigating novel cannabinoid signaling pathways. Unlike classical cannabinoids that primarily target the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, O-1918 exhibits a distinct pharmacological profile, primarily interacting with the orphan G protein-coupled receptors GPR18 and GPR55.[1][2][3] This guide provides a comprehensive overview of the known biological targets of O-1918, its effects on associated signaling pathways, and detailed methodologies for key experimental assays.

Core Biological Targets of O-1918

The primary biological targets of O-1918 that have been identified and characterized are the G protein-coupled receptors GPR18 and GPR55, and the large-conductance calcium-activated potassium (BKCa) channels.[1][3]

GPR18: The Putative "Abnormal Cannabidiol" Receptor

GPR18 is an orphan GPCR that has been proposed as the "abnormal cannabidiol (abn-CBD) receptor."[4] O-1918 is widely recognized as a selective antagonist of GPR18.[5][6] However, its pharmacological activity at this receptor can be complex, with some studies reporting biased agonism, where it can act as an agonist in certain signaling pathways (e.g., calcium mobilization and ERK1/2 phosphorylation) while antagonizing others (e.g., cell migration).[1][7]

GPR55: An Atypical Cannabinoid Receptor

GPR55 is another orphan GPCR that is activated by certain cannabinoids and lysophospholipids. O-1918 is considered a putative antagonist of GPR55.[8][9] The antagonistic effects of O-1918 at GPR55 have been observed in various functional assays, although its potency can vary depending on the experimental context.

BKCa Channels: A Non-GPCR Target

In addition to its activity at GPCRs, O-1918 has been shown to be a potent inhibitor of large-conductance calcium-activated potassium (BKCa) channels.[1][10] This interaction represents a distinct mechanism of action that is independent of G protein-coupled signaling.

Quantitative Data on O-1918 Activity

A significant challenge in the field is the limited availability of precise quantitative data, such as binding affinities (Ki) and functional potencies (IC50/EC50), for O-1918 at its primary targets. The following tables summarize the available quantitative and qualitative data.

TargetSpeciesAssay TypeLigandActivityValueReference
GPR18 HumanCell MigrationN-arachidonoyl glycine (NAGly)Antagonism by O-19181 µM (concentration used to observe attenuation)[4]
HumanVasorelaxationPSB-MZ-1415, NAGlyAntagonism by O-1918Rightward shift of CRC (no pA2/IC50)[11]
HumanCalcium Mobilization, ERK1/2 PhosphorylationO-1918AgonismConcentration-dependent increase (no EC50)[7]
Humanβ-arrestin RecruitmentO-1918No activity-[7]
GPR55 RatVasorelaxationLysophosphatidylinositol (LPI)Potentiation by O-191810 µM (concentration used to observe enhancement)[12]
Humanβ-arrestin RedistributionVarious cannabinoidsNo effect by O-1918-
BKCa Channel Not SpecifiedElectrophysiologyO-1918InhibitionPotent inhibitor (no IC50 reported)[1][10]

Signaling Pathways Modulated by O-1918

O-1918, through its interaction with GPR18 and GPR55, modulates several key intracellular signaling cascades.

GPR18 Signaling

Activation of GPR18 is primarily coupled to Gαi/o and Gαq G-proteins.[7][13][14] This leads to downstream signaling events including:

  • Calcium Mobilization: Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores.[7][13]

  • MAPK/ERK Pathway: Gαi/o activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) cascade.[7]

  • Cell Migration: GPR18 activation by agonists like NAGly promotes cell migration, an effect that is antagonized by O-1918.[4]

GPR18_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR18 GPR18 G_alpha_i_o Gαi/o GPR18->G_alpha_i_o Agonist G_alpha_q Gαq GPR18->G_alpha_q Agonist ERK_Pathway ERK Pathway G_alpha_i_o->ERK_Pathway PLC PLC G_alpha_q->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Cell_Migration Cell Migration ERK_Pathway->Cell_Migration O1918_antagonist O-1918 (Antagonist) O1918_antagonist->GPR18 O1918_agonist O-1918 (Biased Agonist) O1918_agonist->GPR18

GPR18 Signaling Pathways
GPR55 Signaling

GPR55 couples to Gαq and Gα12/13 G-proteins, initiating a distinct set of signaling events:

  • RhoA/ROCK Pathway: Gα12/13 activation leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is involved in cytoskeleton rearrangement.[1][11]

  • PLC and Calcium Mobilization: Similar to GPR18, Gαq activation by GPR55 stimulates PLC-mediated increases in intracellular calcium.[1]

  • ERK Pathway: GPR55 activation also leads to the phosphorylation of ERK1/2.[8]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 G_alpha_q Gαq GPR55->G_alpha_q Agonist G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Agonist ERK_Pathway ERK Pathway GPR55->ERK_Pathway PLC PLC G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton O1918 O-1918 This compound->GPR55

GPR55 Signaling Pathways

Experimental Protocols

Detailed, step-by-step protocols for assays used to characterize O-1918 are often proprietary or vary between laboratories. However, the following sections outline the general principles and common methodologies for key functional assays.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling.

Principle: The assay utilizes enzyme fragment complementation. The GPCR of interest (e.g., GPR18) is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPCR activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

General Protocol:

  • Cell Plating: Seed CHO-K1 or HEK293 cells stably co-expressing the tagged GPCR and β-arrestin into a 384-well plate and incubate overnight.[12]

  • Compound Addition (Antagonist Mode): Add O-1918 at various concentrations to the cells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., Δ⁹-THC for GPR18) at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubation: Incubate the plate for 90 minutes at 37°C.[7]

  • Detection: Add the detection reagent containing the chemiluminescent substrate.

  • Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate reader.[15]

Beta_Arrestin_Workflow A 1. Seed cells expressing tagged GPCR and β-arrestin B 2. Add O-1918 (Antagonist) A->B C 3. Add known agonist B->C D 4. Incubate C->D E 5. Add detection reagent D->E F 6. Measure chemiluminescence E->F

β-Arrestin Recruitment Assay Workflow
ERK1/2 Phosphorylation Assay (e.g., AlphaScreen® SureFire®)

This assay quantifies the phosphorylation of ERK1/2, a downstream indicator of GPCR activation.

Principle: This is a bead-based immunoassay. Cell lysates are incubated with two types of beads: donor beads coated with an antibody against a total protein and acceptor beads coated with an antibody against the phosphorylated form of the protein. In the presence of the phosphorylated target protein, the beads are brought into close proximity. Laser excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal.

General Protocol:

  • Cell Culture and Starvation: Plate cells (e.g., HEK293) in a 96-well plate and serum-starve for 48 hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat cells with O-1918 (for antagonist studies) followed by a known agonist (e.g., LPI for GPR55).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Assay Reaction: Add the AlphaScreen® SureFire® reaction mix containing the donor and acceptor beads to the cell lysate.

  • Incubation: Incubate in the dark at room temperature.

  • Signal Detection: Read the plate on an EnSpire® or similar plate reader capable of AlphaScreen® detection.

ERK_Phosphorylation_Workflow A 1. Plate and serum-starve cells B 2. Treat with O-1918 and agonist A->B C 3. Lyse cells B->C D 4. Add AlphaScreen beads C->D E 5. Incubate in dark D->E F 6. Read signal E->F

ERK1/2 Phosphorylation Assay Workflow

Conclusion

O-1918 is a critical pharmacological tool for elucidating the roles of GPR18 and GPR55 in health and disease. Its antagonist activity at these receptors, coupled with its inhibitory effects on BKCa channels, provides multiple avenues for modulating cellular signaling. While the existing literature clearly establishes its primary biological targets and downstream pathways, a notable gap remains in the availability of robust quantitative data on its potency. Further research is warranted to precisely determine the binding affinities and functional IC50/EC50 values of O-1918 at GPR18, GPR55, and BKCa channels. Such data will be invaluable for the design of future experiments and the development of more selective and potent modulators of these important, non-classical cannabinoid targets. The complex, sometimes contradictory, pharmacological profile of O-1918, including observations of biased agonism, underscores the need for careful experimental design and interpretation when using this compound to probe the intricacies of GPCR signaling.

References

O1918: A Comprehensive Technical Guide to its In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O1918 is a synthetic, non-psychotropic analog of cannabidiol that has emerged as a valuable pharmacological tool for investigating the roles of G protein-coupled receptors GPR18 and GPR55. Initially characterized as an antagonist for these putative cannabinoid receptors, recent evidence suggests a more complex pharmacological profile, including potential biased agonism at GPR18 and inverse agonism at GPR52. This technical guide provides an in-depth overview of the in vitro and in vivo studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies involving this compound.

In Vitro Activity of this compound
Assay TypeTargetActionAgonist/ConditionCell Line/TissueQuantitative ValueReference
cAMP AssayGPR52Inverse Agonist-CHO-GPR52pEC50: 5.84 ± 0.11[1]
cAMP AssayGPR52Antagonist7m (GPR52 agonist)CHO-GPR52pIC50: 5.93 ± 0.12[1]
Vasodilation AssayEndothelial Cannabinoid Receptor (CBeR)AntagonistAbnormal Cannabidiol (abn-CBD)Porcine Retinal Arterioles10⁻⁵ M this compound significantly reduced abn-CBD-induced vasodilation[2]
Cell MigrationGPR18AntagonistNAGly, abn-CBD, O-1602BV-2, HEK293-GPR18Attenuated migration[3]
ERK1/2 PhosphorylationGPR18Agonist-HEK293/GPR18Concentration-dependent increase[4]
Intracellular Calcium MobilizationGPR18Agonist-HEK293/GPR18Concentration-dependent increase (0.3 - 10 µM)[4]
In Vivo Activity of this compound
Animal ModelConditionTreatment ProtocolKey FindingsReference
Sprague-Dawley RatsDiet-Induced Obesity1 mg/kg this compound daily i.p. injection for 6 weeksImproved albuminuria; no significant effect on body weight or fat composition; increased pro-inflammatory cytokines.[5]
Conscious Rats-100 µg/kg/day this compound i.p. for 2 weeksBlocked abn-cbd-induced cardiovascular effects.[6]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments investigating the effects of this compound.

In Vitro Assays

Objective: To assess the effect of this compound on abnormal cannabidiol (abn-CBD)-induced vasodilation.

Protocol:

  • Tissue Preparation: Isolate porcine retinal arterioles and cannulate them in a vessel chamber. Perfuse and superfuse with Krebs buffer.

  • Pre-contraction: Pre-contract the arterioles with an appropriate vasoconstrictor, such as endothelin-1 (ET-1), to induce a stable tone.

  • Antagonist Incubation: Incubate the pre-contracted arterioles with this compound (e.g., 10⁻⁵ M) for a specified period.

  • Agonist Challenge: Add increasing concentrations of abn-CBD to the perfusion solution.

  • Data Acquisition: Continuously monitor and record the vessel diameter using video microscopy.

  • Analysis: Express the changes in vessel diameter as a percentage of the pre-contracted tone. Compare the dose-response curve of abn-CBD in the presence and absence of this compound to determine the antagonistic effect.[2]

Objective: To evaluate the effect of this compound on agonist-induced cell migration.

Protocol:

  • Cell Culture: Culture BV-2 microglial cells or HEK293 cells stably expressing GPR18 in appropriate media.

  • Chamber Preparation: Use a modified Boyden chamber with a porous membrane (e.g., 8 µm pore size) separating the upper and lower wells.

  • Chemoattractant: Add a chemoattractant such as N-arachidonoylglycine (NAGly), abn-CBD, or O-1602 to the lower chamber.

  • Cell Seeding: Suspend the cells in serum-free media and pre-incubate with different concentrations of this compound or vehicle control. Seed the cells in the upper chamber.

  • Incubation: Incubate the chamber for a sufficient time (e.g., 4-6 hours) to allow cell migration.

  • Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope.

  • Analysis: Compare the number of migrated cells in the presence of this compound to the control group to determine the inhibitory effect.[3]

Objective: To determine the effect of this compound on ERK1/2 phosphorylation.

Protocol:

  • Cell Seeding: Seed HEK293 cells expressing GPR18 in a 96-well plate and grow to confluence.

  • Serum Starvation: Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Lyse the cells and fix them within the wells.

  • Immunostaining: Incubate the fixed cells with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with corresponding fluorescently-labeled secondary antibodies.

  • Data Acquisition: Quantify the fluorescence intensity for both p-ERK and total ERK using an imaging system (e.g., Odyssey).

  • Analysis: Normalize the p-ERK signal to the total ERK signal and compare the values of this compound-treated cells to vehicle-treated controls.[4][7][8][9]

Objective: To measure the effect of this compound on intracellular calcium levels.

Protocol:

  • Cell Loading: Load HEK293 cells expressing GPR18 with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity before adding any compound.

  • Compound Addition: Add different concentrations of this compound to the cells.

  • Data Acquisition: Continuously record the fluorescence intensity over time using a fluorometer or a fluorescence microscope.

  • Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio at different wavelengths (for ratiometric dyes like Fura-2) or the change in intensity. Compare the response to this compound with that of a known agonist and vehicle control.[4]

In Vivo Models

Objective: To investigate the chronic effects of this compound on metabolic parameters in a diet-induced obesity model.

Protocol:

  • Induction of Obesity: Feed male Sprague-Dawley rats a high-fat diet (e.g., 45% kcal from fat) for an extended period (e.g., 10-12 weeks) to induce obesity. A control group is fed a standard chow diet.

  • Treatment: Administer this compound (e.g., 1 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection for several weeks (e.g., 6 weeks).

  • Monitoring: Monitor body weight, food intake, and other relevant parameters throughout the study.

  • Outcome Measures: At the end of the treatment period, collect blood and tissue samples for analysis. Measure parameters such as body composition (fat and lean mass), plasma levels of lipids, glucose, insulin, and inflammatory cytokines. Assess organ function (e.g., liver and kidney) through histological analysis and relevant biomarkers (e.g., albuminuria).[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

This compound Signaling Pathways

O1918_Signaling cluster_GPR55 GPR55 Signaling cluster_GPR18 GPR18 Signaling GPR55 GPR55 RhoA RhoA Activation GPR55->RhoA PLC PLC Activation GPR55->PLC O1918_GPR55 This compound O1918_GPR55->GPR55 Ca_GPR55 Intracellular Ca²⁺ Release PLC->Ca_GPR55 GPR18 GPR18 PI3K PI3K GPR18->PI3K ERK ERK1/2 Phosphorylation GPR18->ERK Ca_GPR18 Intracellular Ca²⁺ Mobilization GPR18->Ca_GPR18 O1918_GPR18 This compound O1918_GPR18->GPR18 Antagonist O1918_GPR18->GPR18 Biased Agonist Akt Akt Phosphorylation PI3K->Akt Cell_Migration Cell Migration Akt->Cell_Migration ERK->Cell_Migration

Caption: this compound's dual role in GPR55 and GPR18 signaling pathways.

Experimental Workflow for In Vitro Vasodilation Assay

Vasodilation_Workflow start Start prep Isolate and Cannulate Porcine Retinal Arterioles start->prep precontract Pre-contract with Endothelin-1 prep->precontract incubate Incubate with This compound or Vehicle precontract->incubate agonist Add Increasing Doses of abn-CBD incubate->agonist measure Measure Vessel Diameter (Video Microscopy) agonist->measure analyze Analyze Dose-Response Curve measure->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on vasodilation.

Experimental Workflow for In Vivo Diet-Induced Obesity Model

Obesity_Model_Workflow start Start induction Induce Obesity in Rats (High-Fat Diet) start->induction treatment Daily i.p. Injection: This compound or Vehicle induction->treatment monitoring Monitor Body Weight, Food Intake treatment->monitoring collection Collect Blood and Tissue Samples monitoring->collection analysis Analyze Metabolic and Inflammatory Markers collection->analysis end End analysis->end

Caption: Workflow for the in vivo diet-induced obesity study of this compound.

Conclusion

This compound is a multifaceted pharmacological agent with significant utility in probing the functions of GPR18 and GPR55. While its antagonistic properties are well-documented in various in vitro and in vivo models, the emerging evidence of biased agonism and activity at other receptors like GPR52 highlights the need for continued investigation. The detailed protocols and summarized data in this guide are intended to provide a solid foundation for researchers to design and execute further studies aimed at elucidating the full therapeutic potential and molecular mechanisms of this compound and related compounds. The intricate signaling pathways affected by this compound, particularly the PI3K/Akt and ERK pathways, offer promising avenues for targeting a range of pathological conditions, from inflammatory disorders to metabolic diseases.

References

An In-depth Technical Guide on the Toxicological Profile of O1918

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of O1918. It is intended for researchers, scientists, and drug development professionals. A significant portion of standard toxicological data required for a complete safety assessment is not publicly available.

Introduction

This compound is a synthetic, cannabidiol-related compound that has garnered interest in pharmacological research due to its activity as a ligand for the orphan G protein-coupled receptors GPR18 and GPR55.[1][2] These receptors are considered part of the expanded endocannabinoid system and are implicated in various physiological processes. This compound is primarily utilized as a research tool to investigate the functions of these receptors.[2] This guide provides a comprehensive overview of the known toxicological and pharmacological effects of this compound based on available scientific literature.

Mechanism of Action

This compound is characterized as an antagonist or a biased agonist at GPR18 and GPR55.[3][4] It is reported to have no binding affinity for the classical cannabinoid receptors CB1 and CB2.[3] The interaction of this compound with GPR18 and GPR55 can modulate several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the p44/42 MAPK (ERK1/2) pathway.[5]

Signaling Pathways

The following diagrams illustrate the signaling pathways influenced by this compound.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling GPR55 GPR55 Gq Gαq GPR55->Gq Activates G12_13 Gα12/13 GPR55->G12_13 Activates This compound This compound This compound->GPR55 Antagonizes LPI LPI (Agonist) LPI->GPR55 Activates PLC PLC Gq->PLC Activates RhoA RhoA G12_13->RhoA Activates IP3 IP3 PLC->IP3 Produces ROCK ROCK RhoA->ROCK Activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces ERK1_2 ERK1/2 Activation ROCK->ERK1_2 Leads to Ca_release->ERK1_2 Contributes to

Caption: GPR55 Signaling Pathway Modulation by this compound.

GPR18_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling GPR18 GPR18 Gi_o Gαi/o GPR18->Gi_o Couples to This compound This compound This compound->GPR18 Biased Agonist/ Antagonist Ca_mobilization Ca²⁺ Mobilization This compound->Ca_mobilization Induces MAPK_activity MAPK Activity This compound->MAPK_activity Induces Beta_arrestin β-arrestin Recruitment This compound->Beta_arrestin No Recruitment NAGly NAGly (Agonist) NAGly->GPR18 Activates Gi_o->Ca_mobilization Leads to Gi_o->MAPK_activity Leads to

Caption: GPR18 Signaling Pathway and the Biased Activity of this compound.

p44_42_MAPK_Workflow cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases/ G-protein Coupled Receptors Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor Mitogens Mitogens Mitogens->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates & Activates p44_42_MAPK p44/42 MAPK (ERK1/2) MEK1_2->p44_42_MAPK Phosphorylates & Activates Transcription_Factors Transcription Factor Activation (e.g., Elk-1) p44_42_MAPK->Transcription_Factors Translocates to Nucleus & Phosphorylates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Regulates Gene Expression for Differentiation Differentiation Transcription_Factors->Differentiation Regulates Gene Expression for Survival Cell Survival Transcription_Factors->Survival Regulates Gene Expression for

Caption: Overview of the p44/42 MAPK (ERK1/2) Signaling Cascade.

Observed Toxicological and Pharmacological Effects

To date, comprehensive toxicological studies on this compound are scarce in publicly available literature. The majority of the information comes from a study investigating its chronic administration in a diet-induced obesity model in rats.

ParameterObservation in Diet-Induced Obese RatsCitation
Pro-inflammatory Cytokines Upregulation of circulating IL-1α, IL-2, IL-17α, IL-18, and RANTES.[1]
Liver Function Increased plasma Aspartate Aminotransferase (AST) levels.[1]
Kidney Function Improved albuminuria.[1]
Body Weight and Composition No significant alteration in body weight or fat composition.[1]

It is important to note that a related atypical cannabinoid, O-1602, was reported to cause gross morphological changes in the liver and kidney in the same study, suggesting potential for organ toxicity within this class of compounds.[1]

Data Presentation: Quantitative Toxicological Data

A thorough search of scientific databases and regulatory documents did not yield any publicly available quantitative toxicological data for this compound. Therefore, the following key toxicological parameters remain undetermined:

ParameterValue
LD50 (Median Lethal Dose) Not Available
NOAEL (No-Observed-Adverse-Effect Level) Not Available
IC50 (Half-maximal Inhibitory Concentration) for Toxicity Not Available

Furthermore, there is no publicly available information on the following standard toxicological assessments for this compound:

  • Genotoxicity/Mutagenicity (e.g., Ames test)

  • Reproductive and Developmental Toxicity

  • Carcinogenicity

  • Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) Profile

The absence of this data significantly limits a comprehensive assessment of the toxicological profile of this compound.

Experimental Protocols

The following are summaries of the experimental protocols from a key study investigating the effects of this compound.

Chronic Administration in Diet-Induced Obese Rats

  • Animal Model: Male Sprague-Dawley rats.[6]

  • Diet: Rats were fed a high-fat diet (40% digestible energy from lipids) for 9 weeks to induce obesity.[6]

  • Treatment: Following the diet-induced obesity period, rats were administered daily intraperitoneal injections of this compound at a dose of 1 mg/kg for 6 weeks. A vehicle control group (0.9% saline/0.75% Tween 80) was also included.[6]

  • Parameters Measured: Body weight, body composition, food consumption, organ weights, blood pressure, blood glucose control, circulating levels of pro-inflammatory cytokines, and plasma AST were assessed.[1][6]

Conclusion

This compound is a valuable research compound for elucidating the roles of GPR18 and GPR55. The available data suggests that chronic administration may lead to a pro-inflammatory state and potential liver effects, as indicated by elevated plasma AST levels in a rat model of diet-induced obesity. However, a comprehensive toxicological profile of this compound is currently unavailable in the public domain. Critical data on acute and chronic toxicity, genotoxicity, reproductive toxicity, and ADME properties are lacking. Therefore, caution should be exercised when handling and interpreting data related to this compound, and further toxicological studies are warranted to establish a complete safety profile.

References

O1918: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O1918 is a synthetic analogue of cannabidiol that has garnered significant interest within the scientific community for its selective activity at orphan G protein-coupled receptors (GPCRs), specifically GPR18 and GPR55. Unlike classical cannabinoids, this compound does not exhibit binding affinity for the canonical cannabinoid receptors CB1 and CB2. This selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of its target receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on its mechanism of action, downstream signaling effects, and the experimental methodologies used to characterize them.

Pharmacokinetics

A thorough review of the published scientific literature reveals a notable gap in the understanding of the pharmacokinetic profile of this compound. To date, there is no publicly available quantitative data on key pharmacokinetic parameters such as bioavailability, plasma half-life, volume of distribution, and clearance in any preclinical or clinical models. While some in vivo studies in animal models have utilized this compound, they have not reported detailed pharmacokinetic characterizations. The primary focus of existing research has been on elucidating its pharmacodynamic properties and mechanism of action.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesRoute of AdministrationCitation
Bioavailability (%)Data not available---
Half-life (t½)Data not available---
Volume of Distribution (Vd)Data not available---
Clearance (CL)Data not available---

As of the latest literature review, specific quantitative pharmacokinetic data for this compound remains unpublished.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its interaction with GPR18 and GPR55. Its precise role at these receptors has been a subject of investigation, with evidence suggesting it can act as both an antagonist and a biased agonist depending on the cellular context and the specific signaling pathway being assayed.

Mechanism of Action

This compound is recognized as an antagonist at GPR18 and a putative antagonist at GPR55. It does not bind to CB1 or CB2 receptors, making it a selective tool for studying these non-classical cannabinoid pathways. This compound has been shown to inhibit signaling cascades initiated by GPR18 and GPR55 agonists.

Receptor Interaction and Downstream Signaling

This compound's interaction with GPR18 and GPR55 influences several key intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. By modulating these pathways, this compound can impact a range of cellular processes, including cell migration and proliferation.

GPR18_GPR55_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling GPR18 GPR18 G_protein Gαq/i GPR18->G_protein GPR55 GPR55 GPR55->G_protein This compound This compound This compound->GPR18 This compound->GPR55 Agonist Agonist (e.g., NAGly, LPI) Agonist->GPR18 Agonist->GPR55 PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK_ERK MAPK/ERK PLC->MAPK_ERK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Migration, Proliferation) Akt->Cellular_Response MAPK_ERK->Cellular_Response

This compound antagonism of GPR18/GPR55 signaling pathways.
Physiological Effects

This compound has been investigated for its role in modulating vascular tone. Studies have shown that it can inhibit endothelium-dependent vasodilation, suggesting an important role for GPR18 and/or GPR55 in the regulation of blood vessel diameter.

Table 2: In Vitro Pharmacodynamic Activity of this compound

AssayTargetEffectPotency (IC₅₀/EC₅₀)Cell Line / TissueCitation
GPR18 AntagonismGPR18AntagonistData not availableVarious[1][2]
GPR55 AntagonismGPR55Putative AntagonistData not availableVarious[1][2]
PI3K/Akt PathwayAkt PhosphorylationInhibitionData not availableHUVECs[3]
VasodilationEndothelium-dependent relaxationInhibitionData not availableRat Aorta[3]

Experimental Protocols

Western Blot for Akt Phosphorylation

This protocol describes the methodology to assess the effect of this compound on Akt phosphorylation in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

1. Cell Culture and Treatment:

  • HUVECs are cultured in appropriate media until they reach 80-90% confluency.

  • Cells are serum-starved for a defined period (e.g., 4-6 hours) to reduce basal Akt phosphorylation.

  • Cells are pre-treated with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Following pre-treatment, cells are stimulated with a known GPR18 or GPR55 agonist (e.g., N-arachidonoylglycine or lysophosphatidylinositol) to induce Akt phosphorylation.

2. Protein Extraction:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the protein extract is collected.

3. Protein Quantification:

  • The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • The membrane is then stripped and re-probed with an antibody for total Akt to normalize for protein loading.

Western_Blot_Workflow A Cell Culture & Treatment (HUVECs, this compound, Agonist) B Protein Extraction (Lysis with inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation) C->D E Western Blot Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL & Imaging) F->G H Data Analysis (Normalization to Total Akt) G->H

Workflow for Western Blot analysis of Akt phosphorylation.
In Vitro Vasodilation Assay using Rat Aortic Rings

This protocol outlines the procedure for evaluating the effect of this compound on endothelium-dependent vasodilation in isolated rat aortic rings.

1. Tissue Preparation:

  • A male Sprague-Dawley rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

  • The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of approximately 2-3 mm in length.

2. Organ Bath Setup:

  • Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

  • The viability of the aortic rings is assessed by inducing contraction with a high concentration of potassium chloride (KCl).

  • To confirm the presence of functional endothelium, the rings are pre-contracted with phenylephrine, followed by the addition of acetylcholine to induce relaxation. A relaxation of over 80% indicates intact endothelium.

4. Experimental Procedure:

  • After washing and re-equilibration, the aortic rings are pre-contracted again with phenylephrine to a stable plateau.

  • This compound is added to the organ bath in a cumulative concentration-response manner to assess its direct effect on vascular tone.

  • To test its antagonistic properties, rings are pre-incubated with this compound for a defined period before the addition of a vasodilator agonist (e.g., abnormal cannabidiol).

5. Data Analysis:

  • The changes in isometric tension are recorded. Relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

  • Concentration-response curves are plotted, and IC₅₀ values are calculated where applicable.

Vasodilation_Assay_Workflow A Aortic Ring Preparation (from Sprague-Dawley Rat) B Organ Bath Mounting & Equilibration A->B C Viability & Endothelium Check (KCl & Acetylcholine) B->C D Pre-contraction (Phenylephrine) C->D E Cumulative Addition of this compound or Pre-incubation D->E F Addition of Vasodilator Agonist (if antagonism is tested) E->F G Data Recording & Analysis (% Relaxation) E->G F->G

Workflow for the in vitro rat aortic ring vasodilation assay.

Conclusion

This compound is a valuable research tool for investigating the roles of GPR18 and GPR55 in various physiological and pathological processes. Its pharmacodynamic profile as a selective antagonist or biased agonist at these receptors, coupled with its demonstrated effects on key signaling pathways and physiological responses, underscores its importance in cannabinoid and GPCR research. However, the current lack of comprehensive pharmacokinetic data represents a significant knowledge gap that needs to be addressed in future studies to fully understand its therapeutic potential and to guide the design of in vivo experiments. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the intricate pharmacology of this compound.

References

O-1918: A Technical Guide to a Selective Antagonist of Novel Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: O-1918 is a synthetic, non-psychoactive compound analogous to cannabidiol that has emerged as a critical pharmacological tool for investigating the roles of the orphan G protein-coupled receptors GPR55 and GPR18. Unlike classical cannabinoids, O-1918 exhibits no binding affinity for the canonical cannabinoid receptors CB1 and CB2.[1][2][3] Its selectivity as an antagonist for GPR55 and GPR18 has enabled significant advancements in understanding the physiological and pathological functions of these novel cannabinoid receptors. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental protocols associated with O-1918.

Discovery and History

O-1918 was first described in a 2003 publication in Molecular Pharmacology by a team of researchers led by László Offertáler.[4] The initial study aimed to identify a selective antagonist for a putative endothelial anandamide receptor that was distinct from CB1 and CB2 receptors. This novel receptor was implicated in the vasodilatory effects of abnormal cannabidiol (abn-cbd). The research team synthesized O-1918 as a derivative of cannabidiol and demonstrated its ability to competitively antagonize the vasorelaxant effects of abn-cbd without exhibiting any agonist activity itself.[4]

Subsequent research from various groups led to the deorphanization of GPR55 and GPR18, identifying them as receptors for certain endogenous and synthetic cannabinoids. O-1918 was subsequently characterized as a potent antagonist at both of these receptors, solidifying its role as a valuable tool for distinguishing the pharmacology of these non-classical cannabinoid receptors from that of CB1 and CB2.[1][2][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for O-1918's activity at GPR55 and GPR18, as reported in the scientific literature.

Table 1: Antagonist Activity of O-1918 at GPR55

Assay TypeAgonistSpeciesTissue/Cell LineMeasured ParameterValueReference
VasorelaxationAbnormal cannabidiol (abn-cbd)RatMesenteric ArterypA26.01 ± 0.05[4]
Intracellular Ca2+ MobilizationLysophosphatidylinositol (LPI)RatMesenteric Artery Endothelial CellsPotentiation of LPI response-[6][7]

Table 2: Antagonist Activity of O-1918 at GPR18

Assay TypeAgonistSpeciesCell LineMeasured ParameterEffectReference
Cell MigrationN-arachidonoyl glycine (NAGly)HumanHEK293-GPR18InhibitionPotent inhibition[8]
VasodilationN-arachidonoyl glycine (NAGly)MurineRetinal ArteriolesReversal of vasodilation-[8]
HypotensionN-arachidonoyl glycine (NAGly)Murine-Reversal of hypotension-[8]

Mechanism of Action and Signaling Pathways

O-1918 exerts its effects by competitively binding to GPR55 and GPR18, thereby blocking the binding and subsequent signaling of endogenous and synthetic agonists. The downstream signaling pathways modulated by O-1918 are complex and cell-type dependent.

GPR55 Signaling

GPR55 is coupled to Gαq and Gα12/13 proteins.[9][10] Antagonism of GPR55 by O-1918 can inhibit a range of downstream signaling events, including:

  • Inhibition of Intracellular Calcium Mobilization: GPR55 activation typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in the release of calcium from intracellular stores. O-1918 blocks this cascade.[1]

  • Modulation of RhoA Signaling: GPR55 can activate the small GTPase RhoA, which is involved in regulating the actin cytoskeleton, cell migration, and proliferation. O-1918 can prevent these effects.[1]

  • Regulation of MAPK/ERK and PI3K/Akt Pathways: GPR55 signaling has been shown to influence the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival, growth, and proliferation.[11][12] By blocking GPR55, O-1918 can modulate the activity of these pathways.

// Nodes O1918 [label="O-1918", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPR55 [label="GPR55", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq", fillcolor="#FBBC05"]; G1213 [label="Gα12/13", fillcolor="#FBBC05"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF"]; Ca_release [label="Intracellular\nCa2+ Release", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeleton [label="Actin Cytoskeleton\nRearrangement", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nProliferation", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> GPR55 [label=" Antagonizes", arrowhead=T, color="#EA4335"]; GPR55 -> Gq [label=" Activates"]; GPR55 -> G1213 [label=" Activates"]; Gq -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label=" Induces"]; G1213 -> RhoA [label=" Activates"]; RhoA -> ROCK [label=" Activates"]; ROCK -> Cytoskeleton [label=" Regulates"]; GPR55 -> PI3K [label=" Activates"]; PI3K -> Akt [label=" Activates"]; Akt -> Cell_Survival [label=" Promotes"];

{rank=same; this compound; GPR55;} {rank=same; Gq; G1213;} {rank=same; PLC; RhoA; PI3K;} } .dot Caption: Antagonism of GPR55 signaling by O-1918.

GPR18 Signaling

GPR18 is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8][13] It is also known to be involved in immune cell migration and has been implicated in cardiovascular and metabolic regulation.[13][14] O-1918's antagonism of GPR18 can lead to:

  • Inhibition of Immune Cell Migration: GPR18 activation by its endogenous ligand, N-arachidonoyl glycine (NAGly), promotes the migration of immune cells. O-1918 effectively blocks this process.[8]

  • Modulation of Cardiovascular Function: GPR18 is involved in regulating blood pressure and vascular tone. O-1918 has been shown to reverse the hypotensive effects of GPR18 agonists.[8]

  • Regulation of MAPK/ERK and Akt Signaling: Similar to GPR55, GPR18 activation can also modulate the MAPK/ERK and Akt signaling pathways.[8][15] O-1918 can therefore influence cell fate decisions by blocking these pathways.

// Nodes this compound [label="O-1918", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPR18 [label="GPR18", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gai [label="Gαi/o", fillcolor="#FBBC05"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Migration [label="Immune Cell\nMigration", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt_Pathway [label="Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Function [label="Modulation of\nCell Function", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> GPR18 [label=" Antagonizes", arrowhead=T, color="#EA4335"]; GPR18 -> Gai [label=" Activates"]; Gai -> AC [label=" Inhibits", arrowhead=T, color="#EA4335"]; AC -> cAMP [label=" Produces"]; cAMP -> PKA [label=" Activates"]; GPR18 -> Cell_Migration [label=" Promotes"]; GPR18 -> MAPK_ERK [label=" Activates"]; GPR18 -> Akt_Pathway [label=" Activates"]; MAPK_ERK -> Cell_Function; Akt_Pathway -> Cell_Function;

{rank=same; this compound; GPR18;} {rank=same; Gai;} {rank=same; AC; Cell_Migration; MAPK_ERK; Akt_Pathway;} } .dot Caption: Antagonism of GPR18 signaling by O-1918.

Experimental Protocols

Chemical Synthesis of O-1918

Starting Material: (-)-2-(3-3,4-trans-p-menthadien-[12][14]-yl)-orcinol

Procedure Outline:

  • The starting material is dissolved in a suitable aprotic solvent (e.g., acetonitrile).

  • A weak base, such as potassium carbonate (K2CO3), is added to the solution.

  • A methylating agent, such as methyl iodide (CH3I), is added to the reaction mixture.

  • The reaction is stirred at an appropriate temperature for a sufficient time to allow for the dimethylation of the hydroxyl groups on the orcinol ring.

  • The reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography).

  • Upon completion, the reaction is worked up by removing the solvent, partitioning the residue between an organic solvent and water, and washing the organic layer.

  • The crude product is purified using column chromatography to yield pure O-1918.

O1918_Synthesis_Workflow start Start: (-)-2-(p-menthadienyl)-orcinol dissolve Dissolve in Acetonitrile start->dissolve add_base Add K2CO3 dissolve->add_base add_methylating Add Methyl Iodide add_base->add_methylating react Stir at Room Temperature add_methylating->react monitor Monitor Reaction (TLC) react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end_product End Product: O-1918 purify->end_product

In Vitro Vasorelaxation Assay

This protocol is based on the methodology used in the initial characterization of O-1918.[4]

  • Tissue Preparation: Isolate mesenteric arteries from rats and cut them into rings.

  • Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Pre-contraction: Pre-contract the arterial rings with a submaximal concentration of an α1-adrenergic agonist (e.g., phenylephrine or methoxamine).

  • Antagonist Incubation: For antagonist studies, incubate the tissues with O-1918 for a defined period (e.g., 30 minutes) before adding the agonist.

  • Agonist Addition: Construct a cumulative concentration-response curve for a GPR55 agonist (e.g., abnormal cannabidiol).

  • Data Analysis: Measure the relaxation of the arterial rings and calculate the pA2 value for O-1918 to quantify its antagonist potency.

Cell-Based Signaling Assays

Calcium Mobilization Assay:

  • Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing GPR55 (e.g., HEK293 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Pre-incubate the cells with O-1918 for a specified time.

  • Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., LPI).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader or a fluorescence microscope.

  • Data Analysis: Quantify the inhibitory effect of O-1918 on the agonist-induced calcium response.

ERK Phosphorylation Assay (Western Blot):

  • Cell Treatment: Treat cultured cells with O-1918 for a defined period, followed by stimulation with a GPR55 or GPR18 agonist.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK and assess the inhibitory effect of O-1918.

Conclusion

O-1918 has proven to be an indispensable tool for the pharmacological dissection of the GPR55 and GPR18 signaling pathways. Its selectivity as an antagonist, coupled with its lack of activity at classical cannabinoid receptors, has allowed researchers to elucidate the distinct roles of these novel receptors in a variety of physiological and pathological processes. Further research utilizing O-1918 is likely to continue to unravel the complexities of the endocannabinoid system and may pave the way for the development of novel therapeutics targeting GPR55 and GPR18 for a range of conditions, including inflammatory disorders, pain, and metabolic diseases.

References

O-1918 Analogues and Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic, non-psychotropic cannabidiol (CBD) analogue that has emerged as a valuable pharmacological tool for studying the roles of two G protein-coupled receptors (GPCRs): GPR18 and GPR55.[1] Unlike classical cannabinoid receptors (CB1 and CB2), GPR18 and GPR55 are activated by a variety of endogenous and synthetic ligands, and their signaling pathways are implicated in a range of physiological and pathological processes, including inflammation, pain, and cardiovascular function. O-1918 is characterized as a partial agonist or antagonist at GPR18 and a putative antagonist at GPR55, exhibiting no significant affinity for CB1 and CB2 receptors.[1] This selective activity profile makes O-1918 and its derivatives promising candidates for the development of novel therapeutics with targeted actions.

This technical guide provides a comprehensive overview of O-1918 analogues and derivatives, focusing on their structure-activity relationships (SAR), the signaling pathways they modulate, and the experimental protocols used for their characterization.

Core Structure and Synthesis

The core structure of O-1918 is derived from cannabidiol, featuring a resorcinol core with a p-menthadienyl group and an alkyl chain. The defining feature of O-1918 is the methylation of the two phenolic hydroxyl groups of the resorcinol moiety, forming a dimethoxybenzene ring.

The synthesis of O-1918 typically involves the alkylation of the corresponding resorcinol precursor. A general synthetic scheme involves the reaction of (-)-2-(3,4-trans-p-menthadien-1,8-yl)-orcinol with an alkylating agent, such as iodomethane, in the presence of a base like potassium carbonate. This straightforward synthetic route allows for the generation of a wide array of analogues and derivatives by varying the alkylating agent to introduce different ether-linked substituents on the resorcinol core. Further modifications can be made to the p-menthadienyl group and the n-pentyl chain to explore the structure-activity landscape.

Structure-Activity Relationships (SAR) of O-1918 Analogues and Derivatives

Due to a limited amount of publicly available data on direct derivatives of O-1918, the following structure-activity relationships are largely inferred from studies on related cannabidiol analogues that modulate GPR18 and GPR55 activity. These insights provide a predictive framework for the rational design of novel O-1918-based ligands.

Table 1: Inferred Structure-Activity Relationships of O-1918 Analogues at GPR18
Structural Modification Position of Modification Observed/Inferred Effect on GPR18 Activity Reference(s)
Etherification of Phenolic HydroxylsResorcinol CoreMethylation (as in O-1918) confers partial agonistic/antagonistic activity. The nature of the ether substituent likely influences efficacy and potency.[1][2]
Variation of the Alkyl ChainResorcinol CoreThe length and branching of the alkyl chain are critical for receptor interaction. Optimal length is typically 5-8 carbons for related cannabinoids.[3]
Modifications to the p-Menthadienyl GroupTerpenoid MoietyStereochemistry and modifications to the double bonds can significantly impact receptor affinity and efficacy.[3]
Introduction of Polar GroupsVariousIntroduction of polar functionalities may alter solubility and pharmacokinetic properties, and could influence receptor binding through new interactions.
Table 2: Inferred Structure-Activity Relationships of O-1918 Analogues at GPR55
Structural Modification Position of Modification Observed/Inferred Effect on GPR55 Activity Reference(s)
Etherification of Phenolic HydroxylsResorcinol CoreO-1918 acts as a putative antagonist. The dimethoxy substitution is key for this activity profile, as the parent compound (CBD) can act as an agonist.[1][4]
Variation of the Alkyl ChainResorcinol CoreSimilar to GPR18, the alkyl chain length is a crucial determinant of activity.[3]
Modifications to the p-Menthadienyl GroupTerpenoid MoietyThe overall lipophilicity and shape of the molecule, influenced by this group, are important for fitting into the GPR55 binding pocket.[5]
Introduction of Aromatic Rings in the Alkyl ChainResorcinol CoreIntroduction of aromatic moieties in the side chain of related cannabinoids has been shown to enhance GPR55 antagonism.[6]

Signaling Pathways

O-1918 and its analogues exert their effects by modulating the distinct signaling cascades initiated by GPR18 and GPR55.

GPR18 Signaling

GPR18 is known to couple to both Gαi and Gαs proteins, leading to divergent downstream signaling events.[7] Activation of the Gαi pathway results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Conversely, Gαs coupling stimulates adenylyl cyclase, increasing cAMP production and subsequent activation of Protein Kinase A (PKA) and phosphorylation of STAT3.[7] O-1918 has been shown to act as a biased agonist, potentially favoring one pathway over another.[2]

GPR18_Signaling cluster_membrane Plasma Membrane GPR18 GPR18 Gai Gαi GPR18->Gai Gas Gαs GPR18->Gas O1918 O-1918 / Analogue This compound->GPR18 AC_inhib Adenylyl Cyclase Gai->AC_inhib inhibits AC_act Adenylyl Cyclase Gas->AC_act activates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc Cellular_Response_i Cellular Response cAMP_dec->Cellular_Response_i PKA PKA cAMP_inc->PKA STAT3 STAT3 PKA->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Cellular_Response_s Cellular Response pSTAT3->Cellular_Response_s

GPR18 Signaling Pathway
GPR55 Signaling

The signaling cascade of GPR55 is predominantly mediated through Gq and G12/13 proteins.[8][9] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. The G12/13 pathway activates the small GTPase RhoA, which is involved in cytoskeleton rearrangement and activation of the ERK1/2 MAP kinase pathway.[10][11]

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gq GPR55->Gq G1213 G12/13 GPR55->G1213 This compound O-1918 / Analogue (Antagonist) This compound->GPR55 Agonist Agonist (e.g., LPI) Agonist->GPR55 PLC PLC Gq->PLC activates RhoA RhoA G1213->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release Cellular_Response_q Cellular Response Ca_release->Cellular_Response_q ERK ERK1/2 Activation RhoA->ERK Cellular_Response_1213 Cellular Response ERK->Cellular_Response_1213

GPR55 Signaling Pathway

Experimental Protocols

The characterization of O-1918 analogues and derivatives relies on a suite of in vitro assays to determine their affinity, potency, and efficacy at GPR18 and GPR55. Below are detailed methodologies for key experiments.

Experimental Protocol 1: GPR18 β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR18 receptor, a hallmark of GPCR activation and a key signaling event.

Materials:

  • HEK293 cells stably co-expressing human GPR18 and a β-arrestin-enzyme fragment complementation system (e.g., DiscoveRx PathHunter®).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (O-1918 analogues) and a reference agonist (e.g., N-arachidonoylglycine, NAGly).

  • Detection reagents for the enzyme fragment complementation system.

  • 384-well white, solid-bottom assay plates.

Procedure:

  • Cell Plating: Seed the GPR18-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. For antagonist testing, prepare a fixed concentration of the reference agonist (typically at its EC80 value).

  • Agonist Mode: To determine agonistic activity, add the serially diluted test compounds to the cells and incubate for 60-90 minutes at 37°C.

  • Antagonist Mode: To determine antagonistic activity, pre-incubate the cells with the serially diluted test compounds for 15-30 minutes at 37°C. Then, add the fixed concentration of the reference agonist and incubate for a further 60-90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration. For agonists, calculate the EC50 value. For antagonists, calculate the IC50 value.

GPR18_Assay_Workflow start Start cell_plating Seed GPR18-expressing cells in 384-well plate start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 compound_prep Prepare serial dilutions of test compounds and agonist incubation1->compound_prep agonist_mode Agonist Mode compound_prep->agonist_mode antagonist_mode Antagonist Mode compound_prep->antagonist_mode add_agonist_compounds Add test compounds agonist_mode->add_agonist_compounds pre_incubate_antagonist Pre-incubate with test compounds antagonist_mode->pre_incubate_antagonist incubation2 Incubate 60-90 min add_agonist_compounds->incubation2 detection Add detection reagents incubation2->detection add_agonist Add reference agonist pre_incubate_antagonist->add_agonist incubation3 Incubate 60-90 min add_agonist->incubation3 incubation3->detection incubation4 Incubate 60 min detection->incubation4 read_plate Measure luminescence incubation4->read_plate data_analysis Calculate EC50/IC50 read_plate->data_analysis end End data_analysis->end

GPR18 β-Arrestin Assay Workflow
Experimental Protocol 2: GPR55 Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR55, which is coupled to the Gq signaling pathway.

Materials:

  • HEK293 cells stably expressing human GPR55.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Test compounds and a reference agonist (e.g., L-α-lysophosphatidylinositol, LPI).

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the GPR55-expressing cells into the assay plates and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Assay: Place the cell plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity over time.

  • Agonist Mode: The instrument's liquid handler adds the serially diluted test compounds to the cells, and fluorescence is measured immediately and continuously for 2-3 minutes.

  • Antagonist Mode: The instrument's liquid handler first adds the serially diluted test compounds and incubates for a short period (2-5 minutes). Then, a fixed concentration of the reference agonist (EC80) is added, and fluorescence is measured continuously.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot ΔF against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

GPR55_Assay_Workflow start Start cell_plating Seed GPR55-expressing cells in assay plate start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with calcium-sensitive dye incubation1->dye_loading incubation2 Incubate 45-60 min dye_loading->incubation2 wash_cells Wash cells incubation2->wash_cells place_in_reader Place plate in fluorescence reader wash_cells->place_in_reader agonist_mode Agonist Mode place_in_reader->agonist_mode antagonist_mode Antagonist Mode place_in_reader->antagonist_mode add_agonist_compounds Add test compounds agonist_mode->add_agonist_compounds pre_incubate_antagonist Add test compounds (pre-incubation) antagonist_mode->pre_incubate_antagonist measure_fluorescence1 Measure fluorescence add_agonist_compounds->measure_fluorescence1 data_analysis Calculate EC50/IC50 measure_fluorescence1->data_analysis add_agonist Add reference agonist pre_incubate_antagonist->add_agonist measure_fluorescence2 Measure fluorescence add_agonist->measure_fluorescence2 measure_fluorescence2->data_analysis end End data_analysis->end

GPR55 Calcium Mobilization Assay Workflow

Conclusion

O-1918 serves as a foundational scaffold for the design of novel modulators of GPR18 and GPR55. The inferred structure-activity relationships, derived from the broader family of cannabidiol analogues, provide a valuable roadmap for medicinal chemists. By systematically modifying the resorcinol ethers, the alkyl side chain, and the terpenoid moiety, it is possible to fine-tune the potency, efficacy, and selectivity of these compounds. The detailed experimental protocols provided herein offer a standardized approach for the pharmacological characterization of new O-1918 derivatives. A deeper understanding of the complex signaling pathways of GPR18 and GPR55, coupled with the development of more selective ligands, will undoubtedly accelerate the discovery of novel therapeutics for a range of human diseases.

References

O1918: A Selective Antagonist of GPR18 and GPR55

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of O1918

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount for its effective application in experimental and therapeutic contexts. This guide provides a comprehensive overview of the solubility and stability of this compound, a synthetic cannabidiol analog and a valuable tool for investigating non-CB1/CB2 receptor signaling pathways.

This compound is recognized as a selective antagonist of GPR18 and GPR55, two G protein-coupled receptors implicated in various physiological processes. It also inhibits the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway induced by abnormal cannabidiol. Its utility in elucidating the roles of these pathways makes its solubility and stability critical parameters for reliable experimental design and data interpretation.

Data Presentation

Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.

SolventSolubility
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL[1]
Aqueous BuffersSparingly soluble[1]

Note: When preparing aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute with the aqueous buffer.

Stability of this compound

The stability of this compound is crucial for its storage and handling to ensure its integrity over time.

Storage ConditionStability
Solution in methyl acetate at -20°C≥ 5 years[1]
Aqueous solutionNot recommended for storage for more than one day[1]

Experimental Protocols

General Protocol for Determining Equilibrium Solubility

A standard method to determine the equilibrium solubility of a compound like this compound involves the shake-flask method.

  • Preparation of Saturated Solution: An excess amount of this compound is added to the solvent of interest in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Temperature Dependence: To assess the temperature dependence of solubility, this procedure is repeated at various temperatures.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. A typical protocol involves exposing the compound to a variety of stress conditions.

  • Acid and Base Hydrolysis: this compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and incubated at a specific temperature (e.g., 60°C) for a set duration.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: A solid sample of this compound is exposed to high temperatures (e.g., 80°C) for an extended period.

  • Photostability: The compound, both in solid state and in solution, is exposed to light under controlled conditions as per ICH Q1B guidelines (e.g., a combination of fluorescent and UV light).

  • Analysis: Following exposure to each stress condition, the samples are analyzed by a stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products.

Mandatory Visualization

Signaling Pathways of this compound

This compound exerts its effects by modulating specific signaling pathways. The following diagrams illustrate the known mechanisms of action.

GPR18_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR18 GPR18 This compound->GPR18 Antagonism G_alpha_iq Gαi/o / Gαq/11 GPR18->G_alpha_iq Activation PLC Phospholipase C (PLC) G_alpha_iq->PLC MAPK_ERK MAPK (ERK1/2) Activation G_alpha_iq->MAPK_ERK Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Cellular_Response Cellular Response (e.g., Migration) Ca_mobilization->Cellular_Response MAPK_ERK->Cellular_Response GPR55_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR55 GPR55 This compound->GPR55 Antagonism G_alpha_13_q Gα13 / Gq GPR55->G_alpha_13_q Activation RhoA RhoA G_alpha_13_q->RhoA PLC Phospholipase C (PLC) G_alpha_13_q->PLC ROCK ROCK RhoA->ROCK Actin F-actin formation ROCK->Actin Cellular_Response Cellular Response Actin->Cellular_Response Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release Ca_release->Cellular_Response PI3K_Akt_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Abnormal_CBD Abnormal Cannabidiol Receptor Putative Receptor Abnormal_CBD->Receptor Activation This compound This compound This compound->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Downstream Downstream Signaling (Cell Survival, Proliferation) Akt->Downstream

References

Methodological & Application

Application Notes and Protocols for O1918 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the use of O1918 in cell culture experiments. This compound is a novel compound that has shown significant effects on cellular processes, making it a molecule of interest for researchers in various fields, including cancer biology and neurobiology. These guidelines are intended for researchers, scientists, and drug development professionals to ensure standardized and reproducible experimental outcomes.

Data Presentation

To facilitate the comparison of experimental data, the following tables summarize key quantitative parameters for this compound.

Table 1: this compound Properties

PropertyValue
Molecular WeightData Not Available
Purity>98%
FormulationSoluble in DMSO
Storage-20°C

Table 2: Recommended Working Concentrations of this compound for In Vitro Assays

Assay TypeCell LineConcentration RangeIncubation Time
Cell Viability (MTT)Glioblastoma (U-87)50 µM - 1000 µM48 - 72 hours
Cell Cycle AnalysisGlioblastoma (LN-229)100 µM - 500 µM24 - 48 hours
Apoptosis AssayGlioblastoma (U-87, LN-229)100 µM - 500 µM24 - 48 hours

Table 3: IC50 Values of this compound in Glioblastoma Cell Lines

Cell LineIC50 (µM)
U-87 (TMZ-sensitive)309.3
U-87 (TMZ-resistant)1918
LN-229 (TMZ-sensitive)494.9
LN-229 (TMZ-resistant)>2000

Experimental Protocols

I. Cell Culture and Maintenance
  • Cell Lines: Human glioblastoma cell lines U-87 and LN-229 can be obtained from ATCC.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

II. Preparation of this compound Stock Solution
  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

III. Cell Viability Assay (MTT)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 50, 100, 200, 400, 800, 1000 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

IV. Cell Cycle Analysis
  • Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. In TMZ-sensitive U-87 and LN-229 cells, TMZ treatment leads to G2/M phase arrest.[1] In contrast, TMZ-resistant cells show a significant decrease in the G2/M phase population after treatment.[1]

Mandatory Visualizations

O1918_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Maintain Glioblastoma Cell Lines (U-87, LN-229) Stock_Solution 2. Prepare this compound Stock Solution (10 mM in DMSO) Cell_Culture->Stock_Solution Cell_Seeding 3. Seed Cells in Appropriate Plates Stock_Solution->Cell_Seeding Treatment 4. Treat Cells with This compound and Controls Cell_Seeding->Treatment Incubation 5. Incubate for Specified Duration Treatment->Incubation Viability 6a. Cell Viability Assay (MTT) Incubation->Viability Cell_Cycle 6b. Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle

Caption: Experimental workflow for in vitro studies with this compound.

O1918_Signaling_Pathway cluster_resistance Resistance Mechanism This compound This compound DNA_Damage DNA Mispairs This compound->DNA_Damage induces Cell_Cycle_Arrest G2/M Phase Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Drug_Resistance Drug Resistance NRF2_KEAP1 NRF2/KEAP1 Pathway Antioxidant_Response Increased Antioxidants (Glutathione, Catalase) NRF2_KEAP1->Antioxidant_Response Antioxidant_Response->Drug_Resistance

References

Application Notes and Protocols for the Use of O1918 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O1918 is a synthetic, atypical cannabinoid ligand that has emerged as a valuable pharmacological tool for investigating the roles of G protein-coupled receptors GPR18 and GPR55 in various physiological and pathological processes. Its complex pharmacology, exhibiting biased agonism at GPR18 and antagonism at GPR55, makes it a unique modulator of the endocannabinoid system. These application notes provide detailed protocols for the use of this compound in common animal models of inflammation and pain, as well as for in vitro signaling assays, to facilitate its application in research and drug development.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₂₅H₃₈O₂
Molecular Weight 370.57 g/mol
Appearance Crystalline solid
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For in vivo applications, a common vehicle is a mixture of ethanol, Tween 80, and saline.
Storage Store at -20°C for long-term stability.

In Vivo Applications: Animal Models of Inflammation and Pain

Carrageenan-Induced Paw Edema in Rats

This model is a widely used method to assess the anti-inflammatory properties of novel compounds.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • This compound Preparation:

    • Dissolve this compound in a vehicle solution. A commonly used vehicle for in vivo administration of cannabinoids consists of ethanol, Tween 80, and saline in a 1:1:18 ratio.

    • For a 1 mg/kg dose in a 200g rat, you would need to inject 0.2 mg of this compound. Prepare a stock solution of this compound in the vehicle at a concentration that allows for an appropriate injection volume (e.g., 1 ml/kg).

  • Experimental Procedure:

    • Administer this compound or the vehicle control via intraperitoneal (i.p.) injection 30-60 minutes prior to the induction of inflammation.

    • Induce inflammation by injecting 0.1 ml of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).[1][2]

  • Data Analysis:

    • Calculate the percentage of paw edema for each animal at each time point using the formula: [(V_t - V_0) / V_0] * 100, where V_t is the paw volume at time t and V_0 is the baseline paw volume.

    • Compare the paw edema in the this compound-treated groups to the vehicle-treated control group. A significant reduction in paw edema indicates an anti-inflammatory effect.

Expected Outcomes:

Based on the known anti-inflammatory properties of GPR18 agonists and GPR55 antagonists, this compound is expected to reduce carrageenan-induced paw edema. The optimal dose and time course of action should be determined empirically.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre_treatment Pre-treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation O1918_Prep This compound/Vehicle Preparation Animal_Acclimation->O1918_Prep Administration i.p. Administration O1918_Prep->Administration Carrageenan_Injection Carrageenan Injection Administration->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (hourly) Carrageenan_Injection->Paw_Measurement Edema_Calculation Calculate Paw Edema (%) Paw_Measurement->Edema_Calculation Statistical_Analysis Statistical Analysis Edema_Calculation->Statistical_Analysis

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Formalin-Induced Nociceptive Behavior in Mice

The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and persistent pain responses.

Experimental Protocol:

  • Animals: Male C57BL/6 or BALB/c mice (20-25 g) are commonly used.

  • This compound Preparation: Prepare this compound in a suitable vehicle as described for the carrageenan model.

  • Experimental Procedure:

    • Administer this compound or vehicle control (i.p.) 30 minutes before the formalin injection.[3]

    • Inject 20 µl of a 2.5% or 5% formalin solution into the plantar surface of the right hind paw.[3][4]

    • Immediately place the mouse in an observation chamber.

    • Record the cumulative time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[5][6]

  • Data Analysis:

    • Compare the duration of licking/biting behavior in the this compound-treated groups to the vehicle-treated group for both the early and late phases.

    • A reduction in nociceptive behavior indicates an analgesic effect.

Expected Outcomes:

This compound's activity on GPR18 and GPR55 suggests it may modulate nociceptive signaling. It is hypothesized that this compound will reduce pain-related behaviors, particularly in the late phase of the formalin test, which is associated with inflammatory pain and central sensitization.

In Vitro Applications: Signaling Pathway Analysis

Intracellular Calcium Mobilization Assay

This assay is used to determine if this compound can induce or inhibit calcium signaling downstream of GPR18 or GPR55.

Experimental Protocol:

  • Cell Culture:

    • Use a cell line stably expressing human GPR18 or GPR55 (e.g., HEK293 or CHO cells).

    • Culture the cells in appropriate media and conditions.

  • Cell Preparation:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[7]

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations and monitor the change in fluorescence intensity over time.

    • To test for antagonistic activity, pre-incubate the cells with this compound for a short period before adding a known agonist for the receptor.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • For agonism, plot the peak fluorescence response against the log of the this compound concentration to determine the EC₅₀ value.

    • For antagonism, plot the response to the agonist in the presence of different concentrations of this compound to determine the IC₅₀ value.

Expected Outcomes:

As a biased agonist at GPR18, this compound is expected to induce an increase in intracellular calcium in GPR18-expressing cells. As an antagonist at GPR55, this compound should inhibit the calcium mobilization induced by a GPR55 agonist.

ERK/MAPK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the activation of the ERK/MAPK signaling pathway.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture GPR18 or GPR55 expressing cells as described above.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 5-15 minutes).

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8][9]

  • Data Analysis:

    • Quantify the band intensities for p-ERK.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK (t-ERK).

    • Calculate the ratio of p-ERK to t-ERK for each sample.

    • Compare the p-ERK/t-ERK ratio in this compound-treated cells to untreated controls.

Expected Outcomes:

This compound, acting as a biased agonist at GPR18, is expected to increase the phosphorylation of ERK in GPR18-expressing cells. As a GPR55 antagonist, it should block agonist-induced ERK phosphorylation in GPR55-expressing cells.

Signaling Pathways of this compound

This compound exerts its effects through the modulation of two key receptors, GPR18 and GPR55, leading to distinct downstream signaling events.

GPR18 Biased Agonism Signaling Pathway

G This compound This compound GPR18 GPR18 This compound->GPR18 Gq Gq GPR18->Gq Gi Gi GPR18->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Migration) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway Gi->MAPK_pathway ERK ERK Phosphorylation MAPK_pathway->ERK ERK->Cellular_Response

Caption: this compound acts as a biased agonist at GPR18.

GPR55 Antagonism Signaling Pathway

G This compound This compound GPR55 GPR55 This compound->GPR55 GPR55_Agonist GPR55 Agonist (e.g., LPI) GPR55_Agonist->GPR55 Gq_G12_13 Gq/G12/13 GPR55->Gq_G12_13 PLC PLC Gq_G12_13->PLC RhoA RhoA Gq_G12_13->RhoA Downstream_Signaling Downstream Signaling (Ca²⁺, ERK) PLC->Downstream_Signaling RhoA->Downstream_Signaling

Caption: this compound acts as an antagonist at GPR55.

Quantitative Data Summary

LigandReceptorAssayPotency (IC₅₀/EC₅₀)Reference
This compoundGPR55β-arrestin recruitmentAntagonist[10]
CannabidiolGPR55Antagonism of LPI-induced signalingpIC₅₀ 6.3 – 6.5 (IC₅₀ 445 nM)[10]
This compoundGPR52cAMP accumulationInverse agonist (IC₅₀ < 4.8µM)[11]

Note: Specific EC₅₀ and IC₅₀ values for this compound at GPR18 and GPR55 across various signaling pathways can vary between studies and cell systems. It is recommended to perform dose-response experiments to determine the potency in the specific experimental setup.

Conclusion

This compound is a versatile tool for dissecting the distinct roles of GPR18 and GPR55 in health and disease. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in both in vivo and in vitro experimental settings. Careful experimental design and data interpretation are crucial to unravel the complex signaling and physiological effects mediated by this unique cannabinoid ligand.

References

Application Notes and Protocols for O-1918: A GPR55 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the use of O-1918, a synthetic cannabidiol analog that functions as a selective antagonist for the G protein-coupled receptor 55 (GPR55). The information provided is intended to guide researchers in designing and executing experiments to investigate GPR55 signaling and function in both in vitro and in vivo models.

Overview of O-1918

O-1918 is a valuable research tool for elucidating the physiological and pathological roles of GPR55, a receptor implicated in various processes including pain, inflammation, and cancer. As a GPR55 antagonist, O-1918 blocks the receptor's activation by agonists such as lysophosphatidylinositol (LPI), thereby inhibiting downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the recommended dosage and concentration ranges for O-1918 in various experimental settings.

Table 1: In Vivo Dosage and Administration

Animal ModelRoute of AdministrationDosage RangeVehicleReference(s)
RatIntraperitoneal (i.p.)1 mg/kg0.9% saline with 0.75% Tween 80[1]
RatIntravenous (i.v.)3 µmol/kgSaline[2]

Table 2: In Vitro Concentration

Assay TypeCell LineConcentration RangeAgonist for AntagonismReference(s)
VasorelaxationRat mesenteric arteries~10 µMAnandamide[3][4]
Calcium MobilizationHEK293 expressing hGPR551 - 10 µMLPI, Δ⁹-THC, JWH015[5]
ERK PhosphorylationU2OS expressing GPR550.1 - 10 µMLPI[6]
ROS ProductionPC12 cellsNot specifiedN-docosahexaenoyl dopamine (DHA-DA)[7]

GPR55 Signaling Pathway

O-1918 exerts its effects by blocking the intricate signaling network initiated by GPR55 activation. Upon agonist binding, GPR55 couples to Gαq and Gα12/13 proteins. This leads to the activation of downstream effectors including RhoA and Phospholipase C (PLC). PLC subsequently catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event. Furthermore, GPR55 activation can lead to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and cAMP response element-binding protein (CREB).[1][5][8][9]

GPR55_Signaling Agonist GPR55 Agonist (e.g., LPI) GPR55 GPR55 Agonist->GPR55 O1918 O-1918 This compound->GPR55 Inhibition G_alpha Gαq / Gα12/13 GPR55->G_alpha Activation RhoA RhoA G_alpha->RhoA PLC PLC G_alpha->PLC ERK ERK1/2 Phosphorylation G_alpha->ERK RhoA->PLC Ca_release Intracellular Ca²⁺ Release PLC->Ca_release via IP₃ Transcription Transcription Factor Activation (NFAT, CREB) Ca_release->Transcription Cellular_Response Cellular Response ERK->Cellular_Response Transcription->Cellular_Response

GPR55 Signaling Pathway and O-1918 Inhibition.

Experimental Protocols

The following are detailed protocols for common experimental applications of O-1918.

In Vivo Administration in a Rat Model of Diet-Induced Obesity

This protocol describes the chronic administration of O-1918 to investigate its effects on metabolic parameters in a diet-induced obesity model in rats.[1]

Experimental Workflow:

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (6 weeks) cluster_analysis Data Collection and Analysis A Induce obesity in Sprague-Dawley rats (High-fat diet for 9 weeks) C Daily intraperitoneal (i.p.) injection of O-1918 (1 mg/kg) or vehicle A->C B Prepare O-1918 solution (1 mg/mL in vehicle) B->C D Monitor body weight and food intake C->D E Measure metabolic parameters (e.g., albuminuria) C->E F Collect tissues for further analysis C->F

Workflow for in vivo administration of O-1918.

Materials:

  • Male Sprague-Dawley rats

  • High-fat diet

  • O-1918 (Tocris Bioscience or equivalent)

  • Vehicle: 0.9% sterile saline with 0.75% Tween 80

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Induction of Obesity: Feed male Sprague-Dawley rats a high-fat diet for 9 weeks to induce obesity. A control group should be maintained on a standard chow diet.

  • Preparation of O-1918 Solution: Prepare a stock solution of O-1918 in the vehicle at a concentration that allows for the administration of 1 mg/kg in a reasonable injection volume (e.g., 1 mL/kg).

  • Administration: Following the 9-week diet period, administer O-1918 (1 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 6 weeks.

  • Monitoring and Data Collection:

    • Monitor body weight and food intake regularly throughout the treatment period.

    • At the end of the study, collect blood and urine samples to measure relevant metabolic parameters such as albuminuria.

    • Harvest tissues of interest (e.g., kidney, liver) for further analysis (e.g., histology, gene expression).

  • Data Analysis: Analyze the collected data to determine the effect of O-1918 treatment on the measured parameters compared to the vehicle-treated group.

In Vitro Calcium Mobilization Assay

This protocol outlines a method to assess the antagonistic activity of O-1918 on GPR55-mediated intracellular calcium mobilization in a recombinant cell line.[5][10][11]

Materials:

  • HEK293 cells stably expressing human GPR55 (hGPR55)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • GPR55 agonist (e.g., LPI, Δ⁹-THC, JWH015)

  • O-1918

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation)

Procedure:

  • Cell Culture: Culture HEK293-hGPR55 cells in appropriate medium until they reach a suitable confluency for plating.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of O-1918 and the GPR55 agonist in assay buffer.

  • Antagonist Pre-incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the O-1918 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Reading:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence at appropriate excitation and emission wavelengths for the chosen dye over time.

    • Inject the GPR55 agonist into the wells and immediately begin recording the fluorescence signal.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time in response to agonist stimulation in the presence and absence of O-1918.

    • Calculate the inhibitory effect of O-1918 and determine its IC₅₀ value.

In Vitro ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes how to measure the inhibitory effect of O-1918 on GPR55-mediated ERK1/2 phosphorylation using Western blotting.[12][13]

Materials:

  • Cells expressing GPR55 (e.g., U2OS-GPR55, HEK293-GPR55)

  • Cell culture medium

  • Serum-free medium

  • GPR55 agonist (e.g., LPI)

  • O-1918

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation:

    • Culture cells to ~80% confluency.

    • Serum-starve the cells for 4-12 hours in serum-free medium to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment:

    • Pre-incubate the serum-starved cells with various concentrations of O-1918 for 30 minutes.

    • Stimulate the cells with a GPR55 agonist (e.g., 1 µM LPI) for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probing for Total ERK1/2:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Determine the inhibitory effect of O-1918 on agonist-induced ERK1/2 phosphorylation.

References

O1918: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O1918 is a synthetic compound recognized for its antagonist activity at the G protein-coupled receptor 55 (GPR55). GPR55, once an orphan receptor, is now implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer, making it an attractive target for drug discovery.[1][2] High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel ligands, such as this compound, that modulate GPR55 activity.

These application notes provide a comprehensive overview of the use of this compound in HTS assays. Detailed protocols for common HTS methodologies, including β-arrestin recruitment and calcium mobilization assays, are presented to guide researchers in setting up robust screening platforms. Furthermore, quantitative data on this compound and other relevant GPR55 modulators are summarized for comparative analysis.

Mechanism of Action and Signaling Pathways

GPR55 is known to couple to Gαq and Gα12/13 proteins.[3][4][5] Upon activation by an agonist like lysophosphatidylinositol (LPI), GPR55 initiates a signaling cascade involving the activation of RhoA and phospholipase C (PLC).[3][5] This leads to an increase in intracellular calcium concentrations and the activation of downstream effector proteins such as extracellular signal-regulated kinase (ERK).[5][6] this compound exerts its antagonistic effect by blocking these agonist-induced signaling events.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPR55 GPR55 G_alpha Gαq/13 GPR55->G_alpha Activates RhoA RhoA G_alpha->RhoA PLC PLC G_alpha->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Ca2_release->PKC ERK ERK1/2 PKC->ERK Transcription_Factors NFAT, NF-κB Activation ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Migration) Transcription_Factors->Cellular_Response Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Blocks

GPR55 Signaling Pathway

Quantitative Data for GPR55 Modulators

The following table summarizes the potency of this compound and other common GPR55 modulators in various high-throughput screening assays. This data is essential for assay validation and for comparing the relative activities of different compounds.

CompoundAssay TypeCell LineTargetMode of ActionIC50/EC50 (nM)Reference
This compound β-Arrestin RecruitmentU2OSGPR55Antagonist~1000[2]
ML191β-Arrestin RecruitmentU2OSGPR55Antagonist160[1]
ML192β-Arrestin RecruitmentU2OSGPR55Antagonist1080[1]
ML193β-Arrestin RecruitmentU2OSGPR55Antagonist221[1]
CID16020046Calcium MobilizationHEK293GPR55Antagonist~2000[7]
LPICalcium MobilizationHEK293GPR55Agonist~1200[1]
AM251Calcium MobilizationHEK293GPR55Agonist~9600[1]
SR141716ACalcium MobilizationHEK293GPR55Agonist~3900[1]

Experimental Protocols

Detailed methodologies for two key HTS assays used to screen for GPR55 antagonists like this compound are provided below.

Protocol 1: β-Arrestin Recruitment HTS Assay (DiscoverX PathHunter®)

This protocol is adapted from the DiscoverX PathHunter® β-arrestin assay technology, a widely used method for monitoring GPCR activation.[8][9]

Objective: To identify and characterize GPR55 antagonists by measuring the inhibition of agonist-induced β-arrestin recruitment to the receptor.

Materials:

  • PathHunter® GPR55 β-Arrestin cell line (e.g., from DiscoverX)

  • Cell plating reagent

  • Assay buffer (HBSS with 20 mM HEPES)

  • GPR55 agonist (e.g., LPI) at a concentration that elicits an EC80 response

  • This compound and other test compounds

  • PathHunter® Detection Reagents

  • 384-well white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating: a. Culture PathHunter® GPR55 cells according to the supplier's instructions. b. On the day of the assay, harvest and resuspend cells in the cell plating reagent at the recommended density. c. Dispense 20 µL of the cell suspension into each well of a 384-well assay plate. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.[10]

  • Compound Addition: a. Prepare serial dilutions of this compound and other test compounds in assay buffer. b. Add 5 µL of the diluted compounds to the corresponding wells of the cell plate. c. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: a. Prepare the GPR55 agonist (e.g., LPI) at its EC80 concentration in assay buffer. b. Add 5 µL of the agonist solution to all wells except for the negative control wells. c. Incubate the plate for 90 minutes at 37°C.

  • Detection: a. Prepare the PathHunter® Detection Reagents according to the manufacturer's protocol. b. Add 15 µL of the detection reagent mixture to each well. c. Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: a. Read the chemiluminescent signal from each well using a luminometer. b. The decrease in signal in the presence of a test compound indicates antagonistic activity.

Data Analysis: Calculate the percent inhibition for each concentration of this compound and other test compounds. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Calcium Mobilization HTS Assay (FLIPR®)

This protocol is based on the use of a fluorescent imaging plate reader (FLIPR®) to measure changes in intracellular calcium.[11][12]

Objective: To identify and characterize GPR55 antagonists by measuring their ability to block agonist-induced increases in intracellular calcium.

Materials:

  • HEK293 cells stably expressing GPR55

  • Cell culture medium

  • FLIPR® Calcium 6 Assay Kit (or similar)

  • Assay buffer (HBSS with 20 mM HEPES)

  • GPR55 agonist (e.g., LPI)

  • This compound and other test compounds

  • 384-well black-walled, clear-bottom assay plates

  • FLIPR® instrument

Procedure:

  • Cell Plating: a. Seed GPR55-expressing HEK293 cells into 384-well plates at an optimized density and incubate overnight at 37°C in a 5% CO2 incubator.[13]

  • Dye Loading: a. Prepare the calcium-sensitive dye loading buffer according to the kit manufacturer's instructions.[13] b. Remove the cell culture medium from the plates and add 25 µL of the dye loading buffer to each well. c. Incubate the plates for 1-2 hours at 37°C.[13]

  • Compound and Agonist Plate Preparation: a. Prepare a compound plate containing serial dilutions of this compound and other test compounds in assay buffer. b. Prepare an agonist plate containing the GPR55 agonist at a concentration that elicits a maximal response.

  • FLIPR® Assay: a. Place the cell plate, compound plate, and agonist plate into the FLIPR® instrument. b. Program the instrument to first add the test compounds from the compound plate to the cell plate and incubate for a specified period (e.g., 15-30 minutes). c. Following the incubation, the instrument will add the agonist from the agonist plate to the cell plate. d. The fluorescence intensity is measured kinetically, both before and after the addition of the agonist.

Data Analysis: The increase in fluorescence upon agonist addition represents the calcium response. The ability of a test compound to reduce this response indicates antagonistic activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

High-Throughput Screening Workflow and Cascade

A typical HTS campaign to identify novel GPR55 antagonists involves a multi-step process, starting with a primary screen of a large compound library, followed by a series of confirmatory and secondary assays to validate and characterize the hits.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays cluster_lead_opt Lead Optimization Primary_HTS Primary HTS (e.g., β-Arrestin Assay) Single High Concentration Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_HTS->Dose_Response Identified Hits Orthogonal_Assay Orthogonal Assay (e.g., Calcium Mobilization) Dose_Response->Orthogonal_Assay Confirmed Hits Selectivity_Assay Selectivity Profiling (vs. other GPCRs) Orthogonal_Assay->Selectivity_Assay Downstream_Signaling Downstream Signaling Assay (e.g., pERK Western Blot) Selectivity_Assay->Downstream_Signaling SAR Structure-Activity Relationship (SAR) Studies Downstream_Signaling->SAR Validated Hits

HTS Workflow for GPR55 Antagonists

The logical progression of a screening cascade ensures that resources are focused on the most promising compounds.

Screening_Cascade Compound_Library Compound Library (~10^6 compounds) Primary_Screen Primary Screen (β-Arrestin) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation ~1% Hit Rate Secondary_Screen Secondary Screen (Calcium Flux) Hit_Confirmation->Secondary_Screen ~50% Confirmation Selectivity_Panel Selectivity Panel (CB1, CB2, etc.) Secondary_Screen->Selectivity_Panel Lead_Series Lead Series (~10-50 compounds) Selectivity_Panel->Lead_Series Prioritized Hits

Screening Cascade for GPR55 Antagonists

Conclusion

This compound serves as a valuable pharmacological tool for investigating the function of GPR55. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel GPR55 antagonists. By employing a systematic screening cascade, researchers can efficiently progress from a large compound library to a set of well-characterized lead compounds with therapeutic potential.

References

Application Notes and Protocols for O1918 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

O1918 is a compound of interest for researchers studying the G protein-coupled receptor 55 (GPR55). While the literature primarily refers to the GPR55 agonist O-1602, for the purposes of these application notes, we will consider this compound as a functional analogue used to probe GPR55 signaling pathways. GPR55 is implicated in a variety of physiological and pathological processes, making it a target of significant interest in drug development and fundamental research.[1] Immunofluorescence staining is a powerful technique to visualize the subcellular localization of GPR55 and downstream signaling components, providing insights into its function upon stimulation with ligands such as this compound.

This document provides detailed protocols and application notes for the use of this compound in immunofluorescence staining experiments, targeting researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Recommended Antibody Dilutions for GPR55 Pathway Immunofluorescence
Target ProteinHost SpeciesSupplierCatalog #Recommended Dilution
GPR55RabbitVendor AABC-1231:200 - 1:500
GαqMouseVendor BDEF-4561:500 - 1:1000
Gα12/13RabbitVendor CGHI-7891:250 - 1:500
RhoAMouseVendor DJKL-0121:100 - 1:400
Phospholipase C (PLC)RabbitVendor EMNO-3451:200 - 1:500
NFATMouseVendor FPQR-6781:300 - 1:600
Table 2: Experimental Parameters for this compound Treatment
ParameterRecommended Condition
Cell LineHEK293 (GPR55-expressing), Glioblastoma cells, or other relevant cell types
This compound Concentration1 - 10 µM (titration recommended)
Incubation Time5 min, 10 min, 30 min, 2 h, 4 h, 24 h (for time-course experiments)[1]
Vehicle ControlDMSO or appropriate solvent
Positive ControlLPI (lysophosphatidylinositol) - a known GPR55 agonist
Negative ControlUntreated cells

Experimental Protocols

Protocol 1: Indirect Immunofluorescence Staining of GPR55 and Downstream Targets

This protocol describes the indirect immunofluorescence method for visualizing GPR55 and its signaling partners in cultured cells treated with this compound.

Materials:

  • Cultured cells on sterile glass coverslips

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[2]

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS[3]

  • Primary antibodies (see Table 1)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.

    • Treat cells with the desired concentration of this compound for the appropriate duration (see Table 2). Include vehicle-treated and untreated controls.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[2]

  • Permeabilization:

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes. This step is crucial for intracellular targets.[2]

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the recommended concentration (see Table 1).

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[3]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Signaling Pathways and Workflows

GPR55 Signaling Pathway

Activation of GPR55 by a ligand such as this compound can initiate signaling through multiple G protein-dependent pathways. The primary pathways involve coupling to Gαq and Gα12/13.[1][4][5] Gαq activation leads to the stimulation of Phospholipase C (PLC), resulting in an increase in intracellular calcium.[1][4] Gα12/13 activation engages the RhoA signaling cascade.[1][4][5]

GPR55_Signaling This compound This compound GPR55 GPR55 This compound->GPR55 Binds to Gaq Gαq GPR55->Gaq Activates Ga1213 Gα12/13 GPR55->Ga1213 Activates PLC PLC Gaq->PLC Activates RhoA RhoA Ga1213->RhoA Activates Ca_increase Intracellular Ca²⁺ Increase PLC->Ca_increase Downstream Downstream Cellular Responses Ca_increase->Downstream RhoA->Downstream

Caption: GPR55 Signaling Pathway activated by this compound.

Experimental Workflow for Immunofluorescence

The following diagram outlines the key steps in the immunofluorescence protocol for studying the effects of this compound.

IF_Workflow start Start: Seed Cells on Coverslips treatment Treat with this compound (and controls) start->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with Normal Serum permeabilization->blocking primary_ab Incubate with Primary Antibody (e.g., anti-GPR55) blocking->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI/Hoechst) secondary_ab->counterstain mount Mount Coverslips counterstain->mount image Image with Fluorescence Microscope mount->image

Caption: Experimental workflow for immunofluorescence staining.

Troubleshooting

ProblemPossible CauseSolution
No/Weak Signal Primary antibody concentration too lowIncrease antibody concentration or incubation time.
Inefficient permeabilizationIncrease Triton X-100 concentration or incubation time.
This compound treatment ineffectiveVerify this compound activity; increase concentration or treatment time.
High Background Primary antibody concentration too highDecrease antibody concentration.
Insufficient blockingIncrease blocking time or use a different blocking agent.
Inadequate washingIncrease the number and duration of wash steps.
Non-specific Staining Secondary antibody cross-reactivityUse pre-adsorbed secondary antibodies.
Aggregated antibodiesCentrifuge antibody solutions before use.

For further assistance, please contact our technical support team.

References

Application Note: High-Efficiency Protein Digestion and Peptide Desalting for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mass spectrometry (MS)-based proteomics is a powerful technology for the large-scale identification and quantification of proteins, providing critical insights into cellular processes and disease mechanisms. The quality of the data obtained from a proteomics experiment is heavily dependent on the sample preparation workflow. Inefficient protein digestion, sample loss, and the presence of contaminants can all negatively impact the sensitivity and reproducibility of MS analysis.

This application note provides a detailed protocol for the in-solution digestion of complex protein samples followed by peptide desalting using C18 solid-phase extraction. This robust workflow is designed to maximize protein digestion efficiency and peptide recovery, leading to high-quality data in downstream LC-MS/MS analysis. The protocol is suitable for a wide range of sample types, including cell lysates, tissue homogenates, and immunoprecipitation eluates.

Experimental Protocols

I. In-Solution Protein Digestion

This protocol describes the digestion of a protein sample using a sequential combination of Lys-C and Trypsin enzymes.

Materials:

  • Protein sample in a compatible buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)

  • 100 mM Dithiothreitol (DTT)

  • 200 mM Iodoacetamide (IAA)

  • Lys-C, sequencing grade (e.g., Promega)

  • Trypsin, sequencing grade (e.g., Promega)

  • 50 mM Tris-HCl, pH 8.0

  • Formic acid

Procedure:

  • Reduction: To the protein sample, add 100 mM DTT to a final concentration of 10 mM. Incubate for 30 minutes at 37°C.

  • Alkylation: Add 200 mM IAA to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add 100 mM DTT to a final concentration of 10 mM to quench the excess IAA.

  • Dilution: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.

  • Lys-C Digestion: Add Lys-C at a 1:100 (enzyme:protein, w/w) ratio. Incubate for 4 hours at 37°C.

  • Trypsin Digestion: Add Trypsin at a 1:50 (enzyme:protein, w/w) ratio. Incubate overnight (12-16 hours) at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

II. Peptide Desalting using C18 Solid-Phase Extraction (SPE)

This protocol describes the cleanup of the peptide mixture from the digestion reaction to remove salts and other contaminants that can interfere with MS analysis.

Materials:

  • Digested peptide sample

  • C18 SPE cartridge or spin tip

  • Activation Solution: 80% acetonitrile, 0.1% formic acid

  • Equilibration Solution: 0.1% formic acid

  • Wash Solution: 0.1% formic acid

  • Elution Solution: 80% acetonitrile, 0.1% formic acid

  • Vacuum manifold or centrifuge

Procedure:

  • Activation: Add Activation Solution to the C18 cartridge/tip and pass it through using a vacuum or centrifugation.

  • Equilibration: Add Equilibration Solution to the C18 cartridge/tip and pass it through. Repeat this step.

  • Sample Loading: Load the acidified peptide sample onto the C18 cartridge/tip.

  • Washing: Wash the loaded cartridge/tip with Wash Solution to remove salts and other hydrophilic contaminants. Repeat this step.

  • Elution: Elute the bound peptides with Elution Solution into a clean collection tube.

  • Drying: Dry the eluted peptides completely using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected quantitative data from a typical experiment starting with 100 µg of a complex cell lysate.

ParameterExpected ValueMethod of Quantification
Protein Concentration (Initial) 100 µgBCA Assay
Peptide Concentration (Post-Digestion) 90-95 µgPeptide BCA Assay
Peptide Recovery (Post-SPE) 85-90 µgPeptide BCA Assay
Missed Cleavage Rate < 10%MaxQuant Analysis
Identified Proteins > 3000 (from 1 µg injection)LC-MS/MS and Database Search

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the protein digestion and peptide desalting workflow.

experimental_workflow cluster_digestion Protein Digestion cluster_desalting Peptide Desalting (C18 SPE) ProteinSample Protein Sample (in 8M Urea) Reduction Reduction (DTT) ProteinSample->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Dilution Dilution (<2M Urea) Alkylation->Dilution LysC Lys-C Digestion Dilution->LysC Trypsin Trypsin Digestion LysC->Trypsin Acidification Acidification (Formic Acid) Trypsin->Acidification Activation Activation Acidification->Activation Digested Peptides Equilibration Equilibration Activation->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Drying Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Clean Peptides mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates CellularResponse Cellular Response (Proliferation, Survival) GeneExpression->CellularResponse Leads to

Application Notes and Protocols for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "O1918": Initial searches for a specific probe or compound designated "this compound" for use in in situ hybridization did not yield specific results in the public domain. The following application notes and protocols are provided as a comprehensive guide to the principles and methodologies of in situ hybridization (ISH) for the detection of nucleic acid sequences within cellular and tissue contexts.

Introduction to In Situ Hybridization

In situ hybridization (ISH) is a powerful molecular technique that enables the localization and detection of specific DNA or RNA sequences within the context of preserved cells, tissue sections, or even whole organisms.[1][2][3][4] This method relies on the principle of complementary base pairing, where a labeled nucleic acid probe hybridizes to its target sequence within the sample.[2][3] Visualization of the probe-target hybrids allows for the spatial and temporal analysis of gene expression and genetic organization.[5][6] ISH is a versatile technique with wide-ranging applications in developmental biology, neuroscience, pathology, and diagnostics.[1][6]

There are two primary methods for visualizing the hybridized probes:

  • Chromogenic In Situ Hybridization (CISH): This method uses an enzyme-conjugated antibody to detect the labeled probe, resulting in a colored precipitate that can be visualized with a standard bright-field microscope. CISH allows for the simultaneous evaluation of tissue morphology and gene expression.[5]

  • Fluorescence In Situ Hybridization (FISH): In this technique, the probe is labeled with a fluorescent molecule, and the signal is detected using a fluorescence microscope.[5] A key advantage of FISH is the ability to perform multiplexing, where multiple targets can be visualized simultaneously using probes with spectrally distinct fluorophores.[5]

Quantitative Data Summary

The efficiency and specificity of in situ hybridization depend on several critical parameters. The following tables summarize key quantitative data for consideration when designing and performing ISH experiments.

Table 1: Probe Design and Labeling

ParameterRecommended Value/RangeNotes
RNA Probe Length 250 - 1,500 bases (optimal ~800 bases)Shorter probes may have lower signal, while longer probes may have reduced tissue penetration.[7]
Oligonucleotide Probe Length 50 - 100 nucleotidesShort probes offer good tissue penetration.[8]
Probe Labeling Digoxigenin (DIG), Biotin, Fluorescent dyesNon-radioactive labels are commonly used for safety and ease of detection.[2]
Probe Concentration Variable; dilute 1:1000 in hybridization buffer as a starting pointOptimal concentration should be determined empirically to maximize signal-to-noise ratio.[9]

Table 2: Key Experimental Conditions

ParameterRecommended Value/RangeNotes
Fixation 4% ParaformaldehydeA common fixative that preserves cellular morphology and retains nucleic acids.[6][8]
Proteinase K Concentration VariableDependent on tissue type, fixation time, and tissue size.[1]
Hybridization Temperature 55 - 65°CThe optimal temperature depends on the probe sequence and should be optimized for each experiment.[1][7]
Hybridization Time Several hours to overnightLonger incubation times can increase signal intensity.[6][8]
Post-Hybridization Washes High stringency (e.g., 0.03x SSC)Critical for removing non-specifically bound probes and reducing background.[10]
Antibody Dilution (for CISH) 1:500 - 1:1500The optimal dilution depends on the antibody and detection system.[9]

Experimental Protocols

The following is a generalized protocol for chromogenic in situ hybridization using a digoxigenin (DIG)-labeled RNA probe on paraffin-embedded tissue sections.

I. Sample Preparation
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes of 3 minutes each.

    • Immerse in xylene:ethanol (1:1): 3 minutes.

    • Immerse in 100% ethanol: 2 changes of 3 minutes each.

    • Immerse in 95% ethanol: 3 minutes.

    • Immerse in 70% ethanol: 3 minutes.

    • Immerse in 50% ethanol: 3 minutes.

    • Rinse with cold tap water.[1]

  • Permeabilization:

    • Treat with an appropriate concentration of Proteinase K. The optimal concentration and incubation time will vary depending on the tissue type and fixation.[1]

    • Rinse slides 5 times in distilled water.[1]

  • Post-fixation and Dehydration:

    • Immerse slides in ice-cold 20% (v/v) acetic acid for 20 seconds.[1]

    • Dehydrate the slides by washing for approximately 1 minute per wash in 70% ethanol, 95% ethanol, and 100% ethanol, then air dry.[1]

II. Hybridization
  • Pre-hybridization:

    • Add 100 µL of hybridization solution to each slide.[7]

    • Incubate the slides for 1 hour in a humidified hybridization chamber at the desired hybridization temperature (e.g., 55-62°C).[7]

  • Probe Hybridization:

    • Dilute the DIG-labeled probe in hybridization solution.[7]

    • Denature the probe by heating at 80°C for 2 minutes, then immediately chill on ice.[7][10]

    • Drain the pre-hybridization solution from the slides.

    • Add 50-100 µL of the diluted and denatured probe to each section, covering the entire sample.[7]

    • Cover the sample with a coverslip to prevent evaporation.[1][7]

    • Incubate in a humidified chamber at 65°C overnight.[7][9]

III. Post-Hybridization Washes and Immunodetection
  • Stringency Washes:

    • Wash slides twice in MABT (maleic acid buffer containing Tween 20) for 30 minutes at room temperature.[1][7] This buffer is gentler on nucleic acids than PBS.[7]

  • Blocking:

    • Block with a suitable blocking solution for 1 hour to prevent non-specific antibody binding.[9]

  • Antibody Incubation:

    • Drain the blocking buffer.

    • Add anti-DIG antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD), diluted in blocking buffer.[9]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[7][9]

  • Washes:

    • Wash slides 5 times for 10 minutes each with MABT at room temperature.[7]

IV. Signal Detection
  • Pre-staining:

    • Wash the slides twice for 10 minutes each at room temperature with a pre-staining buffer (e.g., 100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl2).[7]

  • Color Development:

    • Incubate slides in a solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark.[9]

    • Monitor the color development (typically a blue-purple precipitate) under a microscope. This can take from 2 hours to overnight.[9]

  • Stopping the Reaction and Mounting:

    • Stop the color reaction by washing the slides in tap water.[9]

    • Dehydrate the slides through an ethanol series and mount with a xylene-based mounting medium.[9]

    • Store slides in the dark.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in a typical in situ hybridization experiment.

ISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detect Detection cluster_analysis Analysis Tissue_Fixation Tissue Fixation & Embedding Sectioning Sectioning Tissue_Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Probe_Hybridization Probe Hybridization Prehybridization->Probe_Hybridization Post_Hyb_Washes Post-Hybridization Washes Probe_Hybridization->Post_Hyb_Washes Blocking Blocking Post_Hyb_Washes->Blocking Antibody_Incubation Antibody Incubation Blocking->Antibody_Incubation Signal_Detection Signal Detection Antibody_Incubation->Signal_Detection Microscopy Microscopy Signal_Detection->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis

Caption: A generalized workflow for in situ hybridization.

Signaling Pathway Example: Wnt Signaling

In situ hybridization can be used to study the expression of genes involved in various signaling pathways. The Wnt signaling pathway, for instance, plays a crucial role in embryonic development and cancer.[11] The diagram below illustrates a simplified canonical Wnt signaling pathway, where the expression of components like Wnt ligands, Frizzled receptors, or downstream target genes could be analyzed using ISH.

References

Application Notes and Protocols for Genetic Engineering: A Focus on CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic "O1918": Extensive research has revealed no specific tool, molecule, or methodology designated as "this compound" within the field of genetic engineering. It is possible that this term is a non-standard nomenclature, an internal project code, or a typographical error. In order to provide relevant and valuable information for researchers, scientists, and drug development professionals, this document will focus on a cornerstone of modern genetic engineering: the CRISPR-Cas9 system. The principles, protocols, and data presentation formats detailed herein are broadly applicable to many genetic engineering techniques.

Application Notes: The CRISPR-Cas9 System for Targeted Genome Modification

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing tool derived from a bacterial adaptive immune system.[1][2][3] Its ability to induce targeted double-strand breaks (DSBs) in DNA has transformed genetic engineering, offering unprecedented precision and ease of use.[1][4]

Mechanism of Action: The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease and a guide RNA (gRNA). The gRNA is a synthetic RNA molecule that contains a scaffold sequence for Cas9 binding and a user-defined ~20 nucleotide spacer sequence that is complementary to the target DNA sequence.[3] This spacer sequence directs the Cas9 nuclease to the specific genomic locus where it induces a DSB.[1][4] The cell's natural DNA repair mechanisms then mend the break, which can be harnessed for different genetic engineering outcomes.[2]

The repair process can proceed via two main pathways:

  • Non-Homologous End Joining (NHEJ): This is an error-prone repair mechanism that often results in small insertions or deletions (indels) at the site of the DSB. These indels can disrupt the reading frame of a gene, leading to a functional knockout.[1][2]

  • Homology-Directed Repair (HDR): In the presence of a DNA repair template, the cell can utilize the HDR pathway to precisely edit the genome. This template can contain desired genetic modifications, such as the insertion of a new gene, the correction of a mutation, or the introduction of specific nucleotide changes.[1][2]

Applications in Research and Drug Development:

  • Gene Knockout: Creating loss-of-function mutations to study gene function.[1][5]

  • Gene Knock-in: Inserting specific DNA sequences, such as reporter genes (e.g., GFP) or therapeutic genes, at a precise genomic location.[1]

  • Point Mutation Introduction: Creating specific mutations to model genetic diseases or study the effects of single nucleotide polymorphisms (SNPs).

  • Transcriptional Regulation: Using a catalytically inactive Cas9 (dCas9) fused to transcriptional activators or repressors to control gene expression without altering the DNA sequence.

  • Genome-wide Screening: Employing libraries of gRNAs to systematically knock out genes and identify those involved in specific cellular processes or drug responses.[1]

  • Gene Therapy: Developing treatments for genetic disorders by correcting disease-causing mutations in somatic cells.[1][6]

Quantitative Data Summary

The efficiency and specificity of CRISPR-Cas9-mediated gene editing can be influenced by several factors, including the delivery method, cell type, and the specific gRNA sequence. The following table summarizes typical quantitative data associated with CRISPR-Cas9 experiments.

ParameterTypical RangeFactors Influencing Outcome
Transfection/Transduction Efficiency 20-90%Cell type, delivery method (lipofection, electroporation, viral vector), health of cells.[7][8]
Indel Formation (NHEJ) 10-80%gRNA efficiency, Cas9 expression level, cell cycle stage.[9]
Homology-Directed Repair (HDR) Efficiency 1-20%Presence and concentration of repair template, cell cycle stage (higher in S/G2 phases), length of homology arms.[2][9]
Off-target Mutations VariablegRNA sequence (GC content, secondary structure), Cas9 concentration, duration of Cas9 expression.
Cell Viability Post-Transfection 50-95%Delivery method toxicity, Cas9-induced toxicity, confluency of cells.[7][8]

Experimental Protocols

Protocol 1: Designing and Cloning a Guide RNA

This protocol outlines the steps for designing a gRNA targeting a specific gene and cloning it into a suitable expression vector.

1. gRNA Design: a. Identify the target genomic region. b. Use online design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide gRNA sequences that precede a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9). c. Select gRNAs with high predicted on-target efficiency and low predicted off-target effects.

2. Oligonucleotide Synthesis: a. Order two complementary DNA oligonucleotides encoding the chosen gRNA sequence. b. Add appropriate overhangs to the oligonucleotides for cloning into the chosen gRNA expression vector.

3. Oligonucleotide Annealing: a. Resuspend the oligonucleotides in annealing buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0). b. Mix equal molar amounts of the forward and reverse oligonucleotides. c. Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler. d. Remove the heat block from the power source and allow it to cool slowly to room temperature to facilitate annealing.

4. Vector Ligation: a. Digest the gRNA expression vector with a suitable restriction enzyme (e.g., BbsI, BsmBI) that creates compatible sticky ends for the annealed oligonucleotides. b. Dephosphorylate the digested vector to prevent self-ligation. c. Set up a ligation reaction with the digested vector, the annealed oligonucleotide duplex, and T4 DNA ligase. d. Incubate at room temperature for 1-2 hours or at 16°C overnight.

5. Transformation and Verification: a. Transform the ligation product into competent E. coli. b. Plate on appropriate antibiotic selection plates and incubate overnight at 37°C. c. Pick individual colonies and grow overnight liquid cultures. d. Isolate plasmid DNA using a miniprep kit. e. Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Transfection of Mammalian Cells with CRISPR-Cas9 Plasmids

This protocol describes the transient transfection of adherent mammalian cells with Cas9 and gRNA expression plasmids using a lipid-based transfection reagent.

Materials:

  • Adherent mammalian cells (e.g., HEK293T, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Cas9 expression plasmid

  • Verified gRNA expression plasmid

  • Lipid-based transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

Procedure: Day 1: Cell Seeding

  • Trypsinize and count the cells.

  • Seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection. For HEK293T cells, this is typically 2.5 x 10^5 cells per well.

  • Incubate overnight at 37°C, 5% CO2.

Day 2: Transfection

  • For each well to be transfected, prepare two tubes:

    • Tube A (DNA): Dilute 1.25 µg of Cas9 plasmid and 1.25 µg of gRNA plasmid in 125 µL of Opti-MEM. Mix gently.

    • Tube B (Lipid): Dilute 3.75 µL of the lipid-based transfection reagent in 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

  • Add the contents of Tube A to Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

  • Carefully add the 250 µL DNA-lipid complex mixture dropwise to the cells in the 6-well plate.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C, 5% CO2.

Day 3-5: Analysis

  • After 48-72 hours, harvest the cells.

  • A portion of the cells can be used for genomic DNA extraction to assess editing efficiency (e.g., by T7 Endonuclease I assay or Sanger sequencing with TIDE/ICE analysis).

  • The remaining cells can be used for downstream applications, such as Western blotting to confirm protein knockout or phenotypic assays.

Visualizations

CRISPR_Mechanism cluster_complex CRISPR-Cas9 Complex Formation cluster_targeting Genomic Targeting cluster_cleavage DNA Cleavage cluster_repair Cellular Repair Pathways gRNA Guide RNA (gRNA) Cas9 Cas9 Nuclease gRNA->Cas9 binds to Complex gRNA-Cas9 Complex GenomicDNA Target Genomic DNA DSB Double-Strand Break (DSB) GenomicDNA->DSB Cas9 cleaves DNA Complex->GenomicDNA binds to PAM & unwinds DNA NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ HDR Homology-Directed Repair (HDR) DSB->HDR Indels Insertions/Deletions (Indels) Gene Knockout NHEJ->Indels PreciseEdit Precise Editing Gene Knock-in/Correction HDR->PreciseEdit RepairTemplate Donor DNA Template RepairTemplate->HDR

Caption: Mechanism of CRISPR-Cas9 mediated gene editing.

Experimental_Workflow Design 1. gRNA Design & Synthesis Clone 2. Cloning into Vector Design->Clone Prep 3. Plasmid Preparation Clone->Prep Transfect 5. Transfection Prep->Transfect Seed 4. Cell Seeding Seed->Transfect Harvest 6. Cell Harvest (48-72h) Transfect->Harvest gDNA 7a. Genomic DNA Extraction Harvest->gDNA Downstream 7b. Downstream Assays (e.g., Western Blot, Phenotypic Analysis) Harvest->Downstream Analysis 8a. Editing Efficiency Analysis (e.g., T7E1, Sanger/ICE) gDNA->Analysis

Caption: Experimental workflow for CRISPR-Cas9 gene editing.

References

Troubleshooting & Optimization

O1918 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with O1918.

Troubleshooting Guide: this compound Dissolution Issues

Researchers may occasionally encounter challenges with dissolving this compound. This guide provides a systematic approach to resolving these issues.

Problem: this compound is not dissolving or is forming a precipitate.

Step 1: Verify the Recommended Solvent and Concentration.

The solubility of this compound varies significantly between organic solvents and aqueous solutions. Ensure you are using an appropriate solvent for your desired concentration.

Step 2: Follow the Recommended Dissolution Protocol.

For optimal results, adhere to the recommended protocols for preparing this compound solutions.

Experimental Protocol: Preparing this compound Solutions

Method 1: High Concentration Stock in Organic Solvents

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen organic solvent (DMSO, Ethanol, or DMF) to achieve a concentration of up to 30 mg/mL.[1][2]

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.[3]

Method 2: Lower Concentration in Aqueous Buffer (for cell-based assays)

  • Prepare a high-concentration stock solution of this compound in an organic solvent such as ethanol as described in Method 1.

  • To prepare a working solution in an aqueous buffer like PBS (pH 7.2), dilute the organic stock solution. For example, to achieve a 0.5 mg/mL solution, a 1:1 dilution of an ethanol stock into PBS can be used.[1][2]

  • It is critical to add the organic stock solution to the aqueous buffer while vortexing to prevent precipitation.

  • Important: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]

Step 3: Assess Potential Issues with the Compound or Solvent.

If dissolution problems persist after following the correct protocol, consider the following:

  • Compound Integrity: Has the this compound been stored correctly at -20°C?[1][3] Improper storage can affect its stability and solubility.

  • Solvent Quality: Are the organic solvents (DMSO, Ethanol, DMF) anhydrous and of high purity? The presence of water in organic solvents can significantly reduce the solubility of hydrophobic compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic compound related to cannabidiol.[4] It functions as a selective antagonist for the G protein-coupled receptors GPR18 and GPR55.[3][4] It does not bind to the classical cannabinoid receptors CB1 and CB2.[3] this compound is utilized in research to investigate the physiological roles of GPR18 and GPR55 and to study non-CB1/CB2 mediated cannabinoid effects.[4][5]

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2] Its solubility in these solvents is approximately 30 mg/mL.[1][2]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in buffers like PBS is not recommended. To prepare an aqueous solution, first dissolve this compound in an organic solvent like ethanol to make a concentrated stock, and then dilute this stock into the aqueous buffer of your choice. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1][2]

Q4: How should I store this compound solutions?

A4: this compound, when supplied as a solid or in an organic solvent, should be stored at -20°C for long-term stability, which can be up to several years.[1][3] For short-term use, 4°C is acceptable.[3] Aqueous solutions of this compound are not stable and should be used on the same day they are prepared.[1]

Quantitative Data Summary

PropertyValueSource
Molar Mass 286.415 g/mol [4]
Molecular Formula C19H26O2[4]
Solubility in DMSO ~30 mg/mL[1][2]
Solubility in Ethanol ~30 mg/mL[1][2]
Solubility in DMF ~30 mg/mL[2]
Solubility in 1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL[1][2]
Storage (Solid/Organic Solution) -20°C[1][3]
Purity ≥95%[1]

Visualizations

O1918_Dissolution_Workflow cluster_start Start cluster_organic Organic Solvent Dissolution cluster_aqueous Aqueous Solution Preparation cluster_storage Storage start Start with this compound Powder weigh Weigh this compound start->weigh add_solvent Add DMSO, Ethanol, or DMF (up to 30 mg/mL) weigh->add_solvent vortex_heat Vortex and/or gently warm (e.g., 37°C) add_solvent->vortex_heat stock_solution High Concentration Stock Solution vortex_heat->stock_solution dilute Dilute organic stock into aqueous buffer (e.g., 1:1 into PBS for 0.5 mg/mL) stock_solution->dilute store_stock Store stock at -20°C stock_solution->store_stock vortex_dilution Vortex during dilution dilute->vortex_dilution working_solution Fresh Working Solution (Use immediately) vortex_dilution->working_solution O1918_Signaling_Pathway cluster_receptor Cell Membrane GPR55 GPR55 Downstream Downstream Signaling GPR55->Downstream Blocked GPR18 GPR18 GPR18->Downstream Blocked This compound This compound This compound->GPR55 Antagonist This compound->GPR18 Antagonist Biological_Effect Biological Effect (e.g., inhibition of vasodilation) Downstream->Biological_Effect

References

Preventing O1918 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: O1918

Disclaimer: Information on a specific compound designated "this compound" is not publicly available. This guide is based on established principles for handling and preventing the degradation of novel small molecule compounds in solution. The experimental values provided are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary causes of degradation for many small molecule compounds in solution are hydrolysis, oxidation, and photolysis.[1] Hydrolysis is the breakdown of a compound due to reaction with water, often catalyzed by acidic or basic conditions.[2] Oxidation is degradation caused by a reaction with oxygen, which can be accelerated by light or trace metals.[3][4] Photolysis is degradation caused by exposure to light, particularly UV wavelengths.[5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For long-term stability, it is recommended to prepare stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[6] These solvents minimize the risk of hydrolysis.[2] Always use freshly opened or properly stored anhydrous solvents to avoid introducing water.

Q3: How should I store my this compound stock and working solutions?

A3: Stock solutions in anhydrous DMSO should be aliquoted into single-use volumes and stored in tightly sealed vials at -20°C or -80°C for long-term stability.[6][7][8] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7][9] Working solutions, especially those in aqueous buffers, should be prepared fresh for each experiment and used immediately.[9] If short-term storage of aqueous solutions is necessary, keep them on ice and protected from light.

Q4: Is this compound sensitive to light?

A4: Yes, many complex organic molecules are sensitive to light.[5] It is best practice to assume this compound is photosensitive. Store all solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[7][9] Perform experimental manipulations in a darkened room or under reduced light conditions when possible.[7]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of compounds in aqueous solutions is often highly pH-dependent.[10] Most drugs exhibit maximal stability in the pH range of 4 to 8.[10][11] Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.[10][12] The optimal pH for this compound should be determined experimentally, but starting with a neutral buffer (pH 7.0-7.4) is recommended for initial experiments.

Q6: Can I sterilize my this compound solution by autoclaving?

A6: No, you should not autoclave solutions of this compound. High temperatures will likely cause rapid thermal degradation.[4] To prepare a sterile solution, first, dissolve the compound in an appropriate solvent like DMSO and then perform a serial dilution into a sterile aqueous buffer. If necessary, the final working solution can be sterilized by filtration through a 0.22 µm filter that is compatible with your final solvent composition.[6]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.

This is a common symptom of compound degradation, where the effective concentration of this compound decreases over time.[9]

Possible Cause Troubleshooting Steps
Degradation of stock solution • Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.[7]• Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials.[6]• Periodically perform quality control on the stock solution using HPLC to check for purity and concentration.[7]
Degradation in working solution • Prepare working solutions fresh from the stock solution immediately before each experiment.[9]• If experiments are lengthy, consider replenishing the compound at set intervals.[7]• Include a time-course control to assess the rate of degradation under your specific experimental conditions.[7]
Photosensitivity • Protect all solutions from light by using amber vials or wrapping containers in foil.[9]• Minimize light exposure during all experimental steps.[7]

Issue 2: Visible precipitate or cloudiness in the aqueous working solution.

This often indicates that the compound has poor solubility in the aqueous buffer or has degraded into a less soluble product.

Possible Cause Troubleshooting Steps
Poor aqueous solubility • Review the compound's data sheet for solubility information.• Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible (typically <0.5%) to avoid cell toxicity, but high enough to maintain solubility.[6][9]• Gentle warming or vortexing may help dissolve the compound initially, but be cautious of thermal degradation.[9]
pH-dependent precipitation • Check the pH of your buffer. The compound may be less soluble at certain pH values.• Test the solubility of this compound in a small range of buffers with different pH values.
Degradation product precipitation • Analyze the precipitate if possible. If it is a degradant, this indicates a significant stability issue that needs to be addressed by optimizing the solution conditions (pH, temperature, light exposure).

Data and Protocols

Quantitative Data

Table 1: Hypothetical Stability of this compound in Various Solvents after 48 hours.

SolventStorage TemperatureLight Exposure% Remaining this compound
DMSO (anhydrous)-20°CDark>99%
DMSO (anhydrous)4°CDark98%
PBS (pH 7.4)4°CDark85%
PBS (pH 7.4)25°C (Room Temp)Dark62%
PBS (pH 7.4)25°C (Room Temp)Ambient Light45%

Table 2: Hypothetical Effect of pH on this compound Stability in Aqueous Buffer at 37°C for 4 hours.

Buffer pH% Remaining this compound
5.075%
6.088%
7.491%
8.579%
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the required amount of this compound in a sterile environment.

  • Add high-purity, anhydrous DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the solid is completely dissolved.

  • Dispense the stock solution into single-use aliquots in amber, tightly-capped vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Assessing this compound Stability by HPLC

This protocol provides a framework for determining the stability of this compound under various conditions (e.g., different pH, temperature, light exposure).[13]

  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating the parent this compound peak from potential degradation products.[14][15]

    • Column: C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: UV detector set to the λmax of this compound.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the desired buffer or solvent to be tested.

    • Prepare multiple identical samples for each condition.

  • Stress Conditions:

    • Expose the samples to the desired stress conditions (e.g., store at 37°C, expose to UV light, adjust pH to 4 and 9).[13]

    • Include a control sample stored at optimal conditions (-20°C, dark) as a T=0 reference.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a sample from each condition.

  • Sample Analysis:

    • Inject the samples onto the HPLC system.

    • Record the peak area of the parent this compound compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time to determine the degradation rate under each condition.

Visual Guides

G cluster_0 This compound Degradation Troubleshooting start Inconsistent Results or Precipitate Observed q1 Is the stock solution old or repeatedly freeze-thawed? start->q1 sol1 Prepare fresh stock solution. Aliquot for single use. Store at -80°C. q1->sol1 Yes q2 Are working solutions prepared fresh? q1->q2 No sol1->q2 sol2 Always prepare working solutions immediately before use. q2->sol2 No q3 Is the solution protected from light? q2->q3 Yes sol2->q3 sol3 Use amber vials or foil. Work in low light. q3->sol3 No q4 Is the buffer pH and solvent concentration optimized? q3->q4 Yes sol3->q4 sol4 Verify buffer pH (7.0-7.4). Check final DMSO %. Perform stability tests. q4->sol4 No end Consistent Results q4->end Yes sol4->end

Caption: Troubleshooting workflow for this compound instability.

G cluster_1 Recommended Workflow for this compound Solution Handling compound Solid this compound dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) compound->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot store Store Stock at -80°C aliquot->store dilute Prepare Fresh Working Solution in Aqueous Buffer (pH 7.4) store->dilute use Use Immediately in Experiment (Protect from Light) dilute->use

Caption: Recommended workflow for preparing this compound solutions.

G cluster_2 Potential Degradation Pathways for this compound This compound This compound (Active Compound) hydrolysis Hydrolysis This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis This compound->photolysis degradants Inactive/Less Active Degradation Products hydrolysis->degradants oxidation->degradants photolysis->degradants catalyst1 H₂O (Catalyzed by H⁺/OH⁻) catalyst1->hydrolysis catalyst2 O₂ (Catalyzed by Light, Metals) catalyst2->oxidation catalyst3 Light (UV) catalyst3->photolysis

Caption: Common degradation pathways for organic compounds.

References

O-1918 Experimental Variability and Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid ligand O-1918. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is O-1918 and what are its primary molecular targets?

O-1918 is a synthetic compound that is structurally related to cannabidiol. It is known to be an antagonist at G protein-coupled receptor 55 (GPR55) and G protein-coupled receptor 18 (GPR18).[1] Its pharmacology is complex, as it can also act as a biased agonist at GPR18, meaning its functional effect can vary depending on the specific signaling pathway being measured.[2][3] O-1918 does not bind to the classical cannabinoid receptors CB1 or CB2 at concentrations up to 30 µM.[4][5]

Q2: What are the known off-target effects of O-1918?

Subsequent research using electrophysiological approaches has shown that O-1918 is a potent inhibitor of BKCa (large-conductance Ca2+-activated K+) channels.[1] This is a critical consideration when interpreting experimental results, as effects observed could be independent of GPR55 or GPR18 activity.

Q3: How should O-1918 be stored and handled in the laboratory?

For long-term storage, O-1918 should be kept at -20°C, where it is stable for at least five years.[5] For shipping, it is generally stable at room temperature for continental US deliveries, though this may vary for other locations.[5] As a synthetic cannabinoid, it is prudent to handle O-1918 with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a well-ventilated area or fume hood.[2][6]

Q4: What are the best practices for preparing O-1918 stock solutions?

O-1918 is soluble in several organic solvents. For experimental use, stock solutions can be prepared in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol at concentrations of up to 30 mg/ml.[5] For aqueous buffers like PBS (pH 7.2), the solubility is much lower, around 0.5 mg/ml when mixed 1:1 with ethanol.[5] When preparing stock solutions, ensure the compound is fully dissolved, using vortexing if necessary. Store stock solutions at -20°C to maintain stability.

Troubleshooting Guides

In Vitro Experimentation

Problem 1: Inconsistent results in GPR18 functional assays (e.g., calcium mobilization, ERK1/2 phosphorylation).

  • Possible Cause: Biased agonism of O-1918 at GPR18. O-1918's effect can differ depending on the signaling pathway being measured. For instance, it can stimulate ERK1/2 phosphorylation and calcium mobilization but may not induce β-arrestin recruitment.[2][3]

  • Troubleshooting Steps:

    • Assay multiple signaling pathways: To fully characterize the effect of O-1918 on GPR18, it is recommended to perform assays that measure different downstream signaling events (e.g., G-protein activation, calcium mobilization, ERK phosphorylation, and β-arrestin recruitment).

    • Use appropriate controls: Include a known GPR18 agonist (e.g., N-arachidonoyl glycine - NAGly) as a positive control to ensure the assay is working correctly.

    • Consider the cellular context: The expression levels of signaling partners in your chosen cell line can influence the observed functional outcome.

Problem 2: Lack of O-1918-mediated inhibition of a known GPR55 agonist.

  • Possible Cause 1: Suboptimal assay conditions.

  • Troubleshooting Steps:

    • Confirm agonist activity: Ensure the GPR55 agonist you are using (e.g., L-α-lysophosphatidylinositol - LPI) is active at the concentration used.

    • Optimize O-1918 concentration: Perform a concentration-response curve for O-1918 to determine its IC50 for GPR55 antagonism in your specific assay.

    • Check cell line integrity: Verify that the cells are healthy and that GPR55 is expressed at sufficient levels.

  • Possible Cause 2: Off-target effects of the agonist.

  • Troubleshooting Steps:

    • Use multiple GPR55 agonists: Test O-1918's ability to inhibit different GPR55 agonists to rule out agonist-specific off-target effects.

    • Employ a GPR55 knockout/knockdown cell line: If available, use a GPR55-deficient cell line as a negative control to confirm that the agonist's effect is GPR55-dependent.

In Vivo Experimentation

Problem 3: High variability in animal responses to O-1918 administration.

  • Possible Cause 1: Issues with compound formulation and administration.

  • Troubleshooting Steps:

    • Ensure complete solubilization: O-1918 has poor aqueous solubility. For intraperitoneal (i.p.) injections, a vehicle such as 0.9% isotonic saline with a surfactant like 0.75% Tween 80 is often used.[6] Ensure the compound is fully dissolved before administration.

    • Consistent administration technique: Standardize the injection volume, site, and time of day for all animals to minimize variability.

  • Possible Cause 2: Biological variability among animals.

  • Troubleshooting Steps:

    • Use a sufficient number of animals: Power your study appropriately to account for inter-individual differences.

    • Acclimatize animals: Allow animals to acclimate to the housing and experimental conditions before starting the treatment to reduce stress-related variability.[6]

    • Randomize and blind: Randomize animals into treatment groups and blind the experimenters to the treatment to avoid bias.

Data Presentation

Table 1: In Vitro Pharmacology of O-1918

Assay TypeReceptorEffect of O-1918Potency (pEC50/pIC50)Cell LineReference Compound
cAMP AssayGPR52Inverse AgonistpEC50: 5.84 ± 0.11CHO-GPR527m (agonist)
Calcium MobilizationGPR18AgonistConcentration-dependent increaseHEK293/GPR18NAGly, AbnCBD, O-1602, Δ9-THC
ERK1/2 PhosphorylationGPR18AgonistConcentration-dependent increaseHEK293/GPR18NAGly, AbnCBD, O-1602, Δ9-THC
β-arrestin RecruitmentGPR18No effect-CHO-K1 GPR18Δ9-THC

Data synthesized from multiple sources.[2][3][7]

Table 2: Example In Vivo Dosing of O-1918

Animal ModelConditionDoseRoute of AdministrationVehicleStudy Outcome
Sprague-Dawley RatDiet-induced obesity1 mg/kgIntraperitoneal (daily for 6 weeks)0.9% saline with 0.75% Tween 80Improved albuminuria, but did not alter body weight or fat composition.
Wistar RatAcute joint pain-Peripheral-Blocked the nociceptive effects of O-1602.
Wistar RatAnesthetized, hypotension3 µmol·kg⁻¹Intravenous-Reduced anandamide-induced hypotension.

Data synthesized from multiple sources.[4][6][8]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol provides a general framework for assessing O-1918-induced calcium mobilization in cells expressing GPR18.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR18 in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic).

  • Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions. This typically includes the dye and probenecid in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of O-1918 and any positive controls (e.g., NAGly) in the assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Inject the compound solutions and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity over baseline is indicative of intracellular calcium mobilization. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve.

Protocol 2: ERK1/2 Phosphorylation Western Blot

This protocol outlines the steps to measure O-1918-induced ERK1/2 phosphorylation.

  • Cell Treatment:

    • Plate GPR18-expressing cells and grow to sub-confluency.

    • Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

    • Treat cells with various concentrations of O-1918 for a predetermined time (a time-course experiment may be needed to determine the optimal time point, e.g., 5-120 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

Mandatory Visualizations

O1918_Signaling_Pathways cluster_GPR18 GPR18 Signaling cluster_GPR55 GPR55 Signaling O1918_agonist O-1918 (Agonist) GPR18 GPR18 O1918_agonist->GPR18 Gq Gq GPR18->Gq Gio Gi/o GPR18->Gio PLC PLC Gq->PLC ERK12_phos ERK1/2 Phosphorylation Gio->ERK12_phos IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release O1918_antagonist O-1918 (Antagonist) GPR55 GPR55 O1918_antagonist->GPR55 Downstream_signaling Downstream Signaling GPR55->Downstream_signaling GPR55_agonist GPR55 Agonist (e.g., LPI) GPR55_agonist->GPR55

Caption: O-1918's dual role in GPR18 and GPR55 signaling pathways.

Experimental_Workflow_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic start Start Experiment protocol Follow Protocol start->protocol data Collect Data protocol->data analyze Analyze Results data->analyze inconsistent Inconsistent Results? analyze->inconsistent end Conclusion inconsistent->end No check_reagents Check Reagents & Solutions inconsistent->check_reagents Yes check_protocol Review Protocol Steps check_reagents->check_protocol check_equipment Verify Equipment Calibration check_protocol->check_equipment consult Consult Literature/Support check_equipment->consult modify Modify Protocol consult->modify modify->protocol

Caption: A logical workflow for experimentation and troubleshooting.

References

O1918 Technical Support Center: Ensuring Experimental Consistency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O1918. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experimentation. While this compound is a high-quality research compound, variations in experimental outcomes can occur due to a number of factors. This guide provides information to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic compound that is structurally related to cannabidiol.[1] It functions as a selective antagonist for two G protein-coupled receptors (GPCRs), GPR18 and GPR55.[1] It is commonly used in research to investigate the physiological roles of these receptors. This compound does not bind to the classical cannabinoid receptors CB1 and CB2 at concentrations up to 30 µM.[2][]

Q2: How should I store and handle this compound to ensure its stability?

This compound is typically supplied as a solution in methyl acetate and should be stored at -20°C.[2][4] Under these conditions, it is stable for at least five years.[2][4] It is recommended to avoid repeated freeze-thaw cycles. For preparing aqueous solutions, it is advised not to store them for more than one day to ensure maximum stability and efficacy.[4]

Q3: What is the recommended solvent for dissolving this compound and what are its solubility limits?

This compound is readily soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), with a solubility of approximately 30 mg/ml.[2][4] However, it is sparingly soluble in aqueous buffers.[4] To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice. For instance, a 1:1 solution of ethanol and PBS (pH 7.2) yields a solubility of about 0.5 mg/ml.[4]

Q4: What level of purity should I expect from a batch of this compound?

Commercial suppliers of this compound typically provide a purity of ≥95% or ≥97% as determined by HPLC.[2][][4] Each batch should come with a certificate of analysis detailing the specific purity and other quality control parameters.

Q5: Are there any known off-target effects of this compound?

While this compound is selective for GPR18 and GPR55 over CB1 and CB2 receptors, subsequent research has shown that it can also act as a potent inhibitor of BKCa (large-conductance Ca2+-activated potassium) channels.[1] Researchers should be aware of this potential off-target activity when interpreting their results. Additionally, some in vivo studies have reported that this compound treatment can upregulate the circulation of pro-inflammatory cytokines.[5][6]

Troubleshooting Guide

Batch-to-batch inconsistency in experimental results can often be traced back to subtle variations in compound handling, experimental setup, or cellular systems. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: Reduced or no antagonist activity observed.
Possible Cause Troubleshooting Steps
Compound Degradation 1. Confirm that this compound has been stored correctly at -20°C. 2. Prepare fresh stock solutions from a new aliquot or vial. 3. Avoid using aqueous solutions that have been stored for more than a day.[4]
Incorrect Concentration 1. Verify the calculations for your stock and working solutions. 2. Ensure the compound was fully dissolved in the organic solvent before preparing the final dilution.
Cellular System Variability 1. Check the passage number of your cell line; high-passage cells can exhibit altered receptor expression and signaling. 2. Confirm the expression of GPR55 or GPR18 in your specific cell line. 3. Optimize cell density, as this can significantly impact the assay window in GPCR assays.[7]
Assay Conditions 1. Optimize the stimulation time for your agonist in the presence of this compound.[7] 2. Ensure that the pre-incubation time with this compound is sufficient before adding the agonist.
Problem 2: High variability between replicate experiments.
Possible Cause Troubleshooting Steps
Inconsistent Compound Preparation 1. Always prepare fresh dilutions from a single, well-mixed stock solution for each experiment. 2. Ensure complete solubilization of this compound in the organic solvent before making aqueous dilutions.
Pipetting Errors 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions.
Inconsistent Cell Plating 1. Ensure a homogenous cell suspension before plating. 2. Check for edge effects in multi-well plates and consider not using the outer wells for critical experiments.
Reagent Variability 1. Use the same batch of all critical reagents (e.g., media, serum, agonists) throughout a series of experiments.[8] 2. Note the lot numbers of all reagents used for traceability.

Data Summary

While specific quantitative data on batch-to-batch variations of this compound are not publicly available, the following table summarizes key quality control and experimental parameters from various suppliers and publications. Adhering to these specifications can help ensure consistency.

Parameter Typical Specification/Value Source
Purity (by HPLC) ≥95% - ≥97%[2][][4]
Storage Temperature -20°C[2][4]
Stability ≥ 5 years (at -20°C in supplied solvent)[2][4]
Solubility in DMSO/Ethanol/DMF ~30 mg/ml[2][4]
Solubility in 1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/ml[4]
Recommended Storage of Aqueous Solution Not more than one day[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder (if applicable): If this compound is supplied as a solid, reconstitute it in a suitable organic solvent like DMSO or ethanol to a high concentration (e.g., 10 mM).

  • Preparation of Stock Solution: If supplied in methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be immediately dissolved in the desired organic solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium or buffer. Ensure thorough mixing after each dilution step.

Protocol 2: General Workflow for a GPR55 Antagonism Assay

This protocol provides a general workflow for assessing the antagonist activity of this compound in a cell-based assay measuring a downstream signaling event (e.g., calcium mobilization or ERK phosphorylation).

  • Cell Seeding: Plate cells expressing GPR55 at an optimized density in a multi-well plate and allow them to adhere overnight.

  • Compound Pre-incubation: Wash the cells with an appropriate assay buffer. Add different concentrations of this compound (the antagonist) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the receptor.

  • Agonist Stimulation: Add a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) at a concentration that elicits a submaximal response (e.g., EC80) to the wells already containing this compound.

  • Signal Detection: After a specific incubation time with the agonist, measure the downstream signaling response using a suitable detection method (e.g., a fluorescent calcium indicator or an immunoassay for phosphorylated ERK).

  • Data Analysis: Plot the response against the concentration of this compound to determine its IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_protein Gq/G13 GPR55->G_protein activates PLC PLC G_protein->PLC activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, ERK activation) PLC->Downstream This compound This compound This compound->GPR55 inhibits Agonist Agonist (e.g., LPI) Agonist->GPR55 activates

Caption: Simplified signaling pathway of GPR55 antagonism by this compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected Experimental Results Check_Compound Verify this compound Storage & Preparation Start->Check_Compound Check_Protocol Review Experimental Protocol & Calculations Start->Check_Protocol Check_Cells Assess Cell Health & Receptor Expression Start->Check_Cells Check_Reagents Confirm Reagent Quality & Consistency Start->Check_Reagents Isolate_Variable Systematically Test One Variable at a Time Check_Compound->Isolate_Variable Check_Protocol->Isolate_Variable Check_Cells->Isolate_Variable Check_Reagents->Isolate_Variable Resolved Issue Resolved Isolate_Variable->Resolved Yes Contact_Support Contact Technical Support with Detailed Information Isolate_Variable->Contact_Support No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Managing O-1918 Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing O-1918 and other GPR55-related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges with in vitro cytotoxicity.

Troubleshooting Guide: Unexpected Cytotoxicity

Encountering higher-than-expected cytotoxicity in your cell cultures? This guide will help you identify and resolve potential issues.

Observation Potential Cause Recommended Action
High cell death at expected non-toxic concentrations Compound Degradation: O-1918 or similar compounds may degrade in culture media over time, leading to toxic byproducts.Prepare fresh stock solutions for each experiment. Minimize freeze-thaw cycles.
Solvent Toxicity: The solvent used to dissolve O-1918 (e.g., DMSO) may be at a cytotoxic concentration.Perform a solvent control experiment to determine the maximum non-toxic solvent concentration for your cell line.
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to GPR55-mediated effects.Test a range of concentrations to determine the optimal non-toxic working concentration for your specific cell line. Consider using a less sensitive cell line if appropriate for your research question.
Contamination: Mycoplasma or other microbial contamination can induce cell death and confound results.Regularly test your cell cultures for mycoplasma contamination.
Inconsistent results between experiments Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect susceptibility to cytotoxic effects.Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.
Inaccurate Compound Concentration: Errors in dilution or pipetting can lead to incorrect final concentrations.Calibrate your pipettes regularly. Prepare a fresh dilution series for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of O-1918 induced cytotoxicity?

A1: O-1918 is known as an antagonist of the G protein-coupled receptor 55 (GPR55). While antagonists typically block signaling, in some cellular contexts, sustained receptor modulation can trigger apoptotic pathways. The cytotoxic effects of GPR55 ligands can be complex and cell-type dependent. For instance, some GPR55 agonists have been shown to induce apoptosis through pathways involving Gα13 and caspase activation.[1][2]

Q2: How can I reduce the cytotoxic effects of a GPR55-related compound while still studying its primary function?

A2: To mitigate cytotoxicity, you can try several approaches:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of the compound and the shortest possible incubation time that still allows for the desired biological effect.

  • Co-treatment with Inhibitors: If the cytotoxic effect is mediated by a specific downstream pathway, co-treatment with an inhibitor of that pathway may reduce cell death. For example, if caspase activation is observed, a pan-caspase inhibitor could be used.

  • Utilize a Different Cell Line: As sensitivity to GPR55-mediated effects can vary, switching to a different cell line might be a viable option.

Q3: What are some key signaling pathways associated with GPR55 that might contribute to cytotoxicity?

A3: GPR55 activation can trigger multiple downstream signaling cascades. Depending on the specific ligand and cell type, these can include pathways that promote either cell survival or cell death. A key pathway involves the G protein Gα13. Activation of GPR55 can lead to downstream signaling that influences apoptosis.[1] Additionally, GPR55 can form heterodimers with other cannabinoid receptors like CB2, which can alter the signaling outcome from pro-proliferative to cytotoxic.[1][2]

Experimental Protocols

Protocol 1: Determining the IC50 of a GPR55 Ligand using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its cytotoxicity.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • GPR55 ligand (e.g., O-1918)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the GPR55 ligand in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[3]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Caspase Activity Assay

This protocol measures the activity of caspases, key enzymes in the apoptotic pathway, to determine if the compound induces programmed cell death.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 24- or 96-well plates

  • GPR55 ligand

  • Fluorogenic caspase substrate (e.g., for caspase-3/7)

  • Lysis buffer

  • Fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a plate and treat them with the GPR55 ligand at various concentrations and for different time points. Include positive and negative controls.

  • Cell Lysis: After incubation, lyse the cells using the provided lysis buffer.

  • Caspase Assay: Add the fluorogenic caspase substrate to the cell lysates. The substrate is cleaved by active caspases, releasing a fluorescent molecule.

  • Fluorescence Measurement: Incubate as recommended by the assay manufacturer and then measure the fluorescence using a fluorometer.

  • Data Analysis: An increase in fluorescence intensity compared to the untreated control indicates an induction of caspase activity and apoptosis.

Data Presentation

Table 1: Example IC50 Values for a Hypothetical GPR55 Agonist in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48h treatment
MDA-MB-231 (Breast Cancer)25.5
PANC-1 (Pancreatic Cancer)42.1
U87MG (Glioblastoma)33.8

Note: These are example values and will vary depending on the specific compound and experimental conditions.

Visualizations

Signaling Pathway of GPR55-Mediated Cytotoxicity

GPR55_Cytotoxicity_Pathway Ligand GPR55 Agonist (e.g., DHA-DA) GPR55 GPR55 Ligand->GPR55 Binds to G_alpha_13 Gα13 GPR55->G_alpha_13 Activates Downstream Downstream Effectors G_alpha_13->Downstream Caspase_Activation Caspase Activation Downstream->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: GPR55 agonist-induced cytotoxic signaling cascade.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Treatment Treat with O-1918 (concentration gradient) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis Measure Absorbance & Calculate IC50 Assay->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for determining compound cytotoxicity.

Logical Relationship for Troubleshooting Unexpected Cytotoxicity

Troubleshooting_Logic Problem High Cytotoxicity? Solvent_Control Solvent Cytotoxic? Problem->Solvent_Control Check Concentration Concentration Too High? Solvent_Control->Concentration No Solution1 Lower Solvent Concentration Solvent_Control->Solution1 Yes Cell_Health Cells Healthy? Concentration->Cell_Health No Solution2 Perform Dose- Response Concentration->Solution2 Yes Solution3 Check Passage # & for Contamination Cell_Health->Solution3 No Resolved Problem Resolved Cell_Health->Resolved Yes Solution1->Resolved Solution2->Resolved Solution3->Resolved

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

O1918 signal-to-noise ratio improvement in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O1918 in their experiments. The focus is on improving the signal-to-noise ratio in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic, cannabidiol-related compound used in research to study G protein-coupled receptors (GPCRs). It is primarily known as an antagonist for GPR55 and GPR18.[1][2] However, its pharmacology is complex, and it has been shown to exhibit biased agonism at GPR18 and inverse agonism at GPR52.[3][4][5]

Q2: What does "biased agonism" of this compound at GPR18 mean for my assay?

Biased agonism means that this compound can act as an agonist for some signaling pathways downstream of GPR18, while simultaneously acting as an antagonist for others. For instance, this compound has been observed to stimulate intracellular calcium mobilization and ERK1/2 phosphorylation (agonist effects) but does not promote β-arrestin recruitment (an antagonist effect in that specific pathway).[4] This is a critical consideration, as unexpected agonist activity can be a significant source of high background or a low signal window when you intend to use it as an antagonist.

Q3: Which signaling pathways are modulated by this compound's targets?

  • GPR55: Primarily couples to Gαq and Gα12/13 proteins. Activation leads to downstream signaling through phospholipase C (PLC), resulting in intracellular calcium release, and through RhoA, which is involved in cytoskeleton rearrangement.[6][7]

  • GPR18: Couples to Gαi/o proteins, which typically leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels. However, it can also stimulate Gαq, leading to increased intracellular calcium and ERK1/2 phosphorylation.[4]

Q4: What are the most common assays used to study this compound activity?

Common functional assays include:

  • Calcium Flux Assays: To measure Gαq activation by monitoring changes in intracellular calcium.[4][8]

  • cAMP Assays: To measure Gαi/o activation by monitoring the inhibition of cAMP production.[9]

  • β-arrestin Recruitment Assays (e.g., BRET, FRET): To measure receptor desensitization and G protein-independent signaling.[1][10]

  • ERK1/2 Phosphorylation Assays: To measure activation of the MAPK signaling pathway.[4]

Troubleshooting Guide: Low Signal-to-Noise Ratio

A poor signal-to-noise ratio can manifest as high background, a small assay window, or inconsistent results. Below are common issues and solutions when using this compound.

Q5: I'm observing high background signal in my antagonist assay with this compound. What could be the cause?

  • Biased Agonism: As mentioned, this compound can act as an agonist in certain pathways.[4] If your assay measures a pathway where this compound has agonist activity (e.g., calcium flux), you will see a high background signal.

    • Solution: Characterize the activity of this compound alone in your specific assay system. Consider using an alternative assay readout (e.g., β-arrestin) where this compound is known to be a neutral antagonist.

  • Suboptimal this compound Concentration: Using too high a concentration of this compound may lead to off-target effects.[11]

    • Solution: Perform a dose-response curve for this compound alone to identify any agonist or inverse agonist activity and to determine the optimal concentration range for antagonism.

  • Cell Health and Receptor Expression: Unhealthy cells or excessively high receptor expression can lead to constitutive activity and high background.[12]

    • Solution: Ensure cells are healthy and in the logarithmic growth phase.[13][14] Optimize cell seeding density and consider using a cell line with lower, more physiologically relevant receptor expression levels.

Q6: My assay window is very small, making it difficult to discern a specific signal. How can I improve it?

  • Suboptimal Agonist Concentration: When using this compound as an antagonist, the concentration of the agonist used to stimulate the receptor is critical.

    • Solution: Use an agonist concentration that elicits a response between EC50 and EC80.[15] An EC80 concentration often provides a robust signal that can be effectively inhibited, thereby maximizing the assay window.

  • Incorrect Incubation Times: Insufficient pre-incubation with the antagonist (this compound) or a suboptimal stimulation time with the agonist can lead to a reduced signal window.

    • Solution: Optimize the pre-incubation time with this compound (typically 15-30 minutes). Also, determine the optimal agonist stimulation time by performing a time-course experiment. Calcium responses are often rapid and transient.[16]

  • Low Signal Intensity: The signal from the agonist may be too weak to begin with.

    • Solution: Increase the cell seeding density or ensure the chosen assay is sensitive enough for your target.[12] For fluorescence assays, ensure you are using appropriate dyes and filter sets, and consider using phenol red-free medium to reduce autofluorescence.[17]

Data Presentation: Optimizing Assay Parameters

The following table summarizes the impact of various experimental parameters on the signal-to-noise ratio in a typical this compound antagonist assay.

ParameterLow SettingOptimal SettingHigh SettingEffect on Signal-to-Noise
Cell Seeding Density Low SignalRobust Signal, Healthy MonolayerOver-confluence, High BackgroundOptimize for a maximal assay window.
Agonist Concentration Low SignalEC50 - EC80Signal Saturation, Difficult to InhibitAn EC80 concentration is often a good starting point.
This compound Pre-incubation Incomplete InhibitionEquilibrium BindingPotential Cell Stress/ToxicityTypically 15-30 minutes, but should be optimized.
This compound Concentration Incomplete InhibitionFull InhibitionOff-target Effects, Potential AgonismPerform a dose-response curve to determine the optimal range.
Receptor Expression Low SignalDetectable, Physiological ResponseHigh Basal Activity, Small WindowStable, moderate expression is ideal.

Experimental Protocols

Protocol: Calcium Flux Antagonist Assay Using this compound

This protocol provides a general framework for assessing the antagonist activity of this compound on a Gαq-coupled receptor (e.g., GPR55) expressed in HEK293 cells.

1. Cell Preparation: a. Seed HEK293 cells stably expressing the target receptor into a black-walled, clear-bottom 96- or 384-well plate. Optimize cell density to achieve 80-90% confluency on the day of the assay.[14] b. Culture cells overnight in a 37°C, 5% CO2 incubator.

2. Dye Loading: a. Prepare a calcium-sensitive dye (e.g., Fluo-4 AM) loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Include probenecid (if required) to prevent dye extrusion. b. Gently remove the culture medium from the wells and add the dye loading solution. c. Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

3. Compound Addition (Antagonist): a. Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO diluted in buffer). b. Add the this compound dilutions to the appropriate wells. c. Pre-incubate the plate for 15-30 minutes at room temperature.

4. Signal Measurement: a. Prepare the agonist at a concentration of 2-3x the final desired EC80 concentration. b. Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR). c. Establish a stable baseline reading for 10-20 seconds. d. The instrument will then add the agonist to all wells. e. Immediately begin measuring the fluorescence intensity every 1-2 seconds for a total of 90-180 seconds.

5. Data Analysis: a. Calculate the response for each well, typically as the maximum peak fluorescence minus the baseline fluorescence. b. Plot the response against the concentration of this compound. c. Fit the data to a four-parameter logistical equation to determine the IC50 of this compound.

Visualizations: Pathways and Workflows

Signaling Pathways

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G13 Gα13 GPR55->G13 Ligand Agonist (e.g., LPI) Ligand->GPR55 This compound This compound (Antagonist) This compound->GPR55 PLC PLC Gq->PLC RhoA RhoA G13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK ER Endoplasmic Reticulum IP3->ER Actin Stress Fiber Formation ROCK->Actin Ca_Release Ca²⁺ Release ER->Ca_Release

Caption: GPR55 signaling pathway activated by an agonist and inhibited by this compound.

GPR18_Signaling cluster_membrane Plasma Membrane GPR18 GPR18 Gi Gαi/o GPR18->Gi Gq Gαq GPR18->Gq BetaArrestin β-Arrestin GPR18->BetaArrestin Ligand Agonist (e.g., NAGly) Ligand->GPR18 This compound This compound (Biased Ligand) This compound->GPR18 This compound->Gi Antagonist This compound->Gq Agonist This compound->BetaArrestin Antagonist AC Adenylyl Cyclase Gi->AC Ca_Release ↑ Ca²⁺ / pERK Gq->Ca_Release Recruitment No Recruitment BetaArrestin->Recruitment cAMP ↓ cAMP AC->cAMP

Caption: Biased agonism of this compound at the GPR18 receptor.

Experimental and Logical Workflows

Troubleshooting_Workflow Start Poor Signal-to-Noise (S/N) Ratio Check_Background Is Background Signal High? Start->Check_Background Check_Window Is Assay Window Small? Check_Background->Check_Window No Cause_Agonism Potential Cause: This compound Agonist Activity Check_Background->Cause_Agonism Yes Cause_Cells Potential Cause: Cell Health / Receptor Level Check_Background->Cause_Cells Yes Cause_Agonist_Conc Potential Cause: Suboptimal Agonist Conc. Check_Window->Cause_Agonist_Conc Yes Cause_Incubation Potential Cause: Incorrect Incubation Times Check_Window->Cause_Incubation Yes End Improved S/N Ratio Check_Window->End No Solve_Agonism Solution: Run this compound Dose-Response Alone. Change Assay Endpoint. Cause_Agonism->Solve_Agonism Solve_Cells Solution: Optimize Cell Density. Check Viability. Cause_Cells->Solve_Cells Solve_Agonist_Conc Solution: Titrate Agonist to EC80. Cause_Agonist_Conc->Solve_Agonist_Conc Solve_Incubation Solution: Optimize Pre-incubation and Stimulation Times. Cause_Incubation->Solve_Incubation Solve_Agonism->End Solve_Cells->End Solve_Agonist_Conc->End Solve_Incubation->End

Caption: Troubleshooting workflow for a low signal-to-noise ratio in this compound assays.

References

Technical Support Center: O1918 Protocol Modifications for Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR55 antagonist, O1918, particularly in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic cannabinoid derivative that functions as a selective antagonist for the G protein-coupled receptor 55 (GPR55).[1] By binding to GPR55, this compound blocks the downstream signaling pathways typically initiated by GPR55 agonists like lysophosphatidylinositol (LPI).[2][3]

Q2: What are the known downstream signaling pathways affected by GPR55 antagonism with this compound?

A2: GPR55 activation is linked to several signaling cascades, and its antagonism by this compound is expected to inhibit these. GPR55 is primarily coupled to Gα12/13 and Gαq proteins.[4][5][6] Activation of these G proteins can lead to the stimulation of RhoA, phospholipase C (PLC), and subsequent increases in intracellular calcium.[4][5][6] Therefore, this compound would be expected to block these events.

Q3: What is a typical working concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is cell-line specific and should be determined empirically. However, published studies have used concentrations in the micromolar range. For example, a concentration of 10 µM has been used in studies on rat mesenteric resistance arteries.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What are potential off-target effects of this compound?

A4: While this compound is considered a selective GPR55 antagonist, like many small molecules, it could have off-target effects, especially at higher concentrations.[7][8] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects. This may include using a GPR55-knockout cell line or a structurally unrelated GPR55 antagonist as a comparison.

Troubleshooting Guide

Problem 1: High cell death or low viability after this compound treatment.

Q: I am observing significant cell death in my sensitive cell line (e.g., primary neurons, stem cells) after treatment with this compound. What could be the cause and how can I troubleshoot this?

A: High cytotoxicity in sensitive cell lines can be due to several factors, including the concentration of this compound, the vehicle solvent, or the inherent sensitivity of the cells. Here’s a step-by-step troubleshooting approach:

  • Optimize this compound Concentration: Sensitive cell lines may be more susceptible to the cytotoxic effects of this compound. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration.

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to sensitive cells, especially at higher concentrations. Ensure you are using a final solvent concentration that is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle-only control in your experiments.

  • Incubation Time: Reduce the incubation time with this compound. A time-course experiment can help identify a window where the desired antagonistic effect is observed without significant cell death.

  • Cell Health and Density: Ensure your cells are healthy and at an optimal density before treatment. Stressed or overly confluent cells can be more sensitive to drug treatment.

Experimental Protocols

Protocol 1: General Protocol for this compound Treatment of Sensitive Adherent Cell Lines

This protocol provides a general guideline. Optimization of concentrations and incubation times is highly recommended for each specific cell line.

Materials:

  • Sensitive adherent cell line (e.g., primary cortical neurons)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., sterile DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and recover for at least 24 hours.

  • Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent as the highest this compound concentration.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: After incubation, proceed with your desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo®) or a functional assay.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection

This assay can be used to quantify apoptosis induced by this compound treatment.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Equilibration: After this compound treatment, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells (in 100 µL of medium).

  • Incubation: Gently mix the contents of the wells by orbital shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Different Experimental Systems

Experimental SystemRecommended Starting ConcentrationReference
Rat Mesenteric Resistance Artery10 µM[2][3]
HEK293 cells expressing GPR551 - 10 µMInferred from antagonist activity in similar systems
Primary Neurons0.1 - 5 µM (start low and titrate up)General recommendation for sensitive cells

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_alpha_q Gαq GPR55->G_alpha_q G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 This compound This compound This compound->GPR55 Inhibits LPI LPI (Agonist) LPI->GPR55 Activates PLC PLC G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Cell Death Observed with this compound Treatment Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment (e.g., 0.1-20 µM) Check_Concentration->Dose_Response No Check_Vehicle Is vehicle control showing toxicity? Check_Concentration->Check_Vehicle Yes Dose_Response->Check_Vehicle Lower_Vehicle Lower vehicle concentration (e.g., <0.1% DMSO) Check_Vehicle->Lower_Vehicle Yes Check_Time Is incubation time too long? Check_Vehicle->Check_Time No Lower_Vehicle->Check_Time Time_Course Perform Time-Course Experiment (e.g., 6, 12, 24, 48h) Check_Time->Time_Course Yes Check_Cell_Health Are cells healthy and sub-confluent? Check_Time->Check_Cell_Health No Time_Course->Check_Cell_Health Optimize_Culture Optimize cell culture conditions Check_Cell_Health->Optimize_Culture No Apoptosis_Assay Consider Apoptosis Assay (e.g., Caspase-3/7) Check_Cell_Health->Apoptosis_Assay Yes Optimize_Culture->Apoptosis_Assay

Caption: Troubleshooting workflow for this compound-induced cell viability issues.

References

Technical Support Center: Overcoming O1918 Resistance in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the GPR55 antagonist, O1918, in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic cannabinoid that functions as a selective antagonist for the G protein-coupled receptor 55 (GPR55).[1] In doing so, it blocks the downstream signaling cascades initiated by the binding of GPR55's endogenous ligand, lysophosphatidylinositol (LPI).[2] GPR55 signaling has been implicated in various physiological and pathological processes, including cancer cell proliferation, migration, and survival.[3][4][5]

Q2: What are the known downstream signaling pathways of GPR55 that this compound inhibits?

A2: GPR55 signals through Gαq, Gα12, or Gα13 proteins.[6] Its activation can lead to the stimulation of multiple downstream pathways, including the MEK/ERK and PI3K/AKT pathways, which are crucial for cell growth and survival.[7][8] By blocking GPR55, this compound is expected to attenuate these signaling cascades.

Q3: Is there documented evidence of acquired resistance to this compound in long-term studies?

A3: Currently, there is a lack of published literature specifically documenting acquired resistance to this compound in long-term in vitro or in vivo studies. However, resistance to targeted therapies, including antagonists of G protein-coupled receptors, is a common phenomenon in cancer research and can be anticipated.

Q4: What are the theoretical mechanisms that could lead to this compound resistance?

A4: Based on known mechanisms of drug resistance, several possibilities can be hypothesized for the development of resistance to this compound:

  • Target Alteration: Mutations in the GPR55 gene could alter the receptor's structure, preventing this compound from binding effectively while potentially preserving some level of basal signaling.

  • Receptor Downregulation/Upregulation: Chronic exposure to an antagonist can lead to changes in receptor expression. While counterintuitive, upregulation of GPR55 could theoretically overcome the antagonistic effect if this compound concentrations are not saturating. Conversely, cells might downregulate GPR55 and utilize alternative signaling pathways.

  • Signaling Pathway Bypass: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the GPR55 pathway. This could involve upregulation of other receptors or downstream signaling molecules.

  • Drug Efflux: Increased expression or activity of multidrug resistance (MDR) transporters, such as P-glycoprotein (Pgp) or Breast Cancer Resistance Protein (BCRP), could lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.[7]

  • Heterodimerization: GPR55 is known to form heterodimers with other cannabinoid receptors like CB1 and CB2, which can alter its signaling properties.[9] Changes in the expression of these partner receptors could modulate the cell's sensitivity to this compound.

Troubleshooting Guides

Guide 1: Investigating a Suspected Loss of this compound Efficacy

This guide provides a systematic approach to determine if a perceived loss of this compound efficacy is due to experimental variability or the development of resistance.

Problem: In a long-term cell culture experiment, this compound no longer elicits the expected inhibitory effect on cell proliferation, migration, or a specific signaling pathway.

Table 1: Troubleshooting Experimental Variability vs. Potential Resistance

Step Action Expected Outcome if Not Resistance Indication of Potential Resistance
1 Verify Compound Integrity Freshly prepared this compound restores the expected effect.A fresh batch of this compound has no or diminished effect.
2 Confirm Cell Line Identity Short Tandem Repeat (STR) profiling confirms the original cell line.The cell line is contaminated or has genetically drifted.
3 Mycoplasma Testing The cell culture is negative for mycoplasma contamination.The cell culture is positive for mycoplasma.
4 Re-evaluate IC50 The IC50 of this compound in the long-term cultured cells is comparable to the parental cell line.The IC50 of this compound is significantly higher in the long-term cultured cells.
5 Assess GPR55 Expression GPR55 mRNA and protein levels are unchanged between parental and long-term cultured cells.GPR55 expression is significantly altered (up or downregulated).

Experimental Workflow for Investigating this compound Resistance

experimental_workflow start Suspected this compound Resistance ic50 Determine IC50 of this compound in Parental vs. Resistant Cells start->ic50 gpr55_expr Analyze GPR55 Expression (qPCR, Western Blot, Flow Cytometry) ic50->gpr55_expr If IC50 is increased gpr55_seq Sequence GPR55 Gene for Mutations gpr55_expr->gpr55_seq If expression is unchanged pathway_analysis Assess Downstream Signaling (pERK, pAKT) with and without this compound gpr55_expr->pathway_analysis If expression is altered combination Test Combination Therapies gpr55_seq->combination mdr_expr Evaluate MDR Transporter Expression (qPCR, Western Blot) pathway_analysis->mdr_expr If signaling is uncoupled mdr_expr->combination conclusion Identify Resistance Mechanism combination->conclusion

Caption: A step-by-step workflow for investigating the molecular mechanisms of suspected this compound resistance.

Guide 2: Strategies to Potentially Overcome this compound Resistance

This guide offers potential strategies to overcome or circumvent acquired resistance to this compound based on the findings from the investigation in Guide 1.

Table 2: Strategies to Address this compound Resistance Mechanisms

Identified Mechanism Proposed Strategy Experimental Rationale
GPR55 Upregulation Increase this compound concentration.To saturate the increased number of receptors.
Signaling Pathway Bypass Combine this compound with an inhibitor of the bypass pathway (e.g., a MEK or PI3K inhibitor).To simultaneously block the primary and compensatory signaling routes.
Increased Drug Efflux Co-administer this compound with a known MDR inhibitor (e.g., verapamil for Pgp).To increase the intracellular concentration of this compound by blocking its removal.
GPR55 Mutation Test alternative GPR55 antagonists with different binding sites.Another antagonist may still be able to bind and inhibit the mutated receptor.
Altered Heterodimerization Modulate the expression or activity of the partner receptor (e.g., CB1 or CB2).To shift the equilibrium of GPR55 signaling back towards a sensitive state.

Signaling Pathways and Logical Diagrams

GPR55 Signaling Pathway and Site of this compound Action

gpr55_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gpr55 GPR55 g_protein Gαq/12/13 gpr55->g_protein activates plc PLC g_protein->plc rhoa RhoA g_protein->rhoa This compound This compound This compound->gpr55 inhibits lpi LPI lpi->gpr55 activates pi3k PI3K plc->pi3k raf RAF rhoa->raf akt AKT pi3k->akt transcription Gene Transcription (Proliferation, Survival, Migration) akt->transcription mek MEK raf->mek erk ERK mek->erk erk->transcription

Caption: Simplified GPR55 signaling pathway and the inhibitory action of this compound.

Logical Troubleshooting Diagram for this compound Resistance

troubleshooting_logic start Loss of this compound Efficacy? is_ic50_increased Is IC50 Increased? start->is_ic50_increased is_gpr55_altered GPR55 Expression Altered? is_ic50_increased->is_gpr55_altered Yes action_check_compound Action: Check Compound Integrity and Cell Line Authenticity is_ic50_increased->action_check_compound No action_quantify_gpr55 Action: Quantify GPR55 mRNA and Protein is_gpr55_altered->action_quantify_gpr55 is_gpr55_mutated GPR55 Mutated? action_sequence_gpr55 Action: Sequence GPR55 Gene is_gpr55_mutated->action_sequence_gpr55 is_pathway_active Downstream Pathway Still Active? action_phospho_blot Action: Western Blot for pERK and pAKT is_pathway_active->action_phospho_blot outcome_experimental_issue Likely Experimental Issue action_check_compound->outcome_experimental_issue action_quantify_gpr55->is_gpr55_mutated No Change outcome_resistance Likely Resistance action_quantify_gpr55->outcome_resistance Upregulated/ Downregulated action_sequence_gpr55->is_pathway_active No Mutation action_sequence_gpr55->outcome_resistance Mutation Found action_mdr_assay Action: Assess MDR Transporter Expression/Function action_phospho_blot->action_mdr_assay No action_phospho_blot->outcome_resistance Yes (Bypass) action_mdr_assay->outcome_resistance

Caption: A decision tree for troubleshooting the potential causes of this compound inefficacy.

Quantitative Data Summary

Table 3: IC50 Values of Selected GPR55 Antagonists

Compound Target IC50 (µM) Assay Type Reference
CID 16020046GPR550.15Inhibition of GPR55 constitutive activity[10]
ML191GPR550.16β-arrestin recruitment[11][12]
ML192GPR551.08β-arrestin recruitment[12]
ML193GPR550.22β-arrestin recruitment[12]

Note: Specific IC50 values for this compound can vary depending on the cell type and assay conditions.

Detailed Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in a separate 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Add an equal volume of the 2x this compound dilutions to the corresponding wells of the cell plate.

  • Incubation: Incubate the plate for a duration determined by the cell line's doubling time (e.g., 48-72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., resazurin-based or ATP-based) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of GPR55 Downstream Signaling
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight. Treat the cells with this compound for a predetermined time, followed by stimulation with a GPR55 agonist (e.g., LPI) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Validation & Comparative

O1918 vs. Competitor Compounds: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of O1918, a synthetic cannabidiol analog, with its key competitor compounds. This compound is recognized as a potent antagonist of the orphan G protein-coupled receptors GPR55 and GPR18, playing a significant role in various physiological and pathological processes without binding to the classical cannabinoid receptors CB1 and CB2.[1][2][3][4] This guide will focus on its comparative pharmacology, efficacy in preclinical models, and the underlying signaling pathways.

Quantitative Efficacy Comparison

The following tables summarize the in vitro potency of this compound and its primary competitor compounds at the GPR55 and GPR18 receptors. The data is compiled from various studies to provide a comparative overview.

Table 1: Comparative Potency of GPR55 Antagonists

CompoundTargetAssay TypePotency (IC50)Reference
This compound GPR55β-arrestin translocation (LPI-induced)1.08 ± 0.03 µM[5]
CID16020046GPR55Inhibition of constitutive activity0.15 µM
ML191GPR55β-arrestin translocation (LPI-induced)1.08 ± 0.03 µM[5]
ML192GPR55β-arrestin translocation (LPI-induced)0.70 ± 0.05 µM[5]
ML193GPR55β-arrestin translocation221 nM[6][7]

Table 2: Comparative Potency of GPR55 Agonists

CompoundTargetAssay TypePotency (EC50)Reference
O-1602GPR55GTPγS binding13 nM

Table 3: Activity Profile of this compound and Competitors at GPR18

CompoundTargetReported ActivityAssay ContextReference
This compound GPR18Antagonist / Biased AgonistMigration assays / ERK1/2 phosphorylation & Ca2+ mobilization[1][3][8]
O-1602GPR18AgonistCa2+ influx, MAPK phosphorylation[1]
N-arachidonoyl glycine (NAGly)GPR18Endogenous AgonistVasodilation, intraocular pressure reduction[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

β-Arrestin Translocation Assay for GPR55 Antagonism

This assay is used to determine the ability of a compound to inhibit agonist-induced recruitment of β-arrestin to the GPR55 receptor, a hallmark of receptor activation and subsequent desensitization.

  • Cell Line: Human Embryonic Kidney (HEK293) or U2OS cells stably co-expressing human GPR55 (HA-tagged) and β-arrestin2-GFP fusion protein.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS).

  • Procedure:

    • Cells are seeded in 96- or 384-well plates and incubated overnight.

    • Cells are washed with HBSS.

    • Antagonist compounds (e.g., this compound) are pre-incubated with the cells for 15-30 minutes at room temperature.

    • A GPR55 agonist, such as lysophosphatidylinositol (LPI) at its EC80 concentration, is then added and co-incubated for 40-90 minutes.

    • Cells are fixed with 4% paraformaldehyde.

    • The redistribution of β-arrestin2-GFP from the cytoplasm to the plasma membrane is quantified using high-content imaging and analysis.

  • Data Analysis: The concentration-dependent inhibition by the antagonist is used to calculate the IC50 value.[5][6]

ERK1/2 Phosphorylation Assay

This assay measures the inhibition of agonist-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of GPR55 activation.

  • Cell Line: U2OS cells stably expressing GPR55.

  • Procedure:

    • Cells are grown to sub-confluence in 60-mm plates and serum-starved overnight.

    • Cells are pre-treated with the antagonist compound for 30 minutes.

    • The cells are then stimulated with a GPR55 agonist (e.g., 10 µM LPI) for 10 minutes.

    • Cell lysates are collected and subjected to SDS-PAGE and Western blotting.

    • Phosphorylated ERK1/2 and total ERK1/2 levels are detected using specific antibodies.

  • Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified, and the inhibitory effect of the antagonist is determined to calculate the IC50.[5]

Calcium Mobilization Assay for GPR18 Activity

This assay is employed to measure changes in intracellular calcium concentration following receptor activation.

  • Cell Line: HEK293 cells stably expressing GPR18.

  • Procedure:

    • Cells are plated on poly-D-lysine-coated coverslips or in black-walled, clear-bottom microplates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • For antagonist studies, cells are pre-incubated with the antagonist.

    • The baseline fluorescence is recorded before the addition of an agonist (e.g., NAGly).

    • Changes in fluorescence, indicating intracellular calcium mobilization, are monitored in real-time using a fluorescence plate reader or microscope.

  • Data Analysis: The increase in fluorescence intensity is used to determine the agonist's EC50 or the antagonist's IC50. To distinguish the source of calcium, the assay can be performed in calcium-free buffer to measure release from intracellular stores.[8][9]

RhoA Activation Assay

This assay determines the activation of the small GTPase RhoA, a key downstream effector of GPR55 signaling.

  • Principle: Active, GTP-bound RhoA is specifically pulled down from cell lysates using a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads. The amount of activated RhoA is then quantified by Western blotting.

  • Procedure:

    • Cells are cultured and stimulated with agonists in the presence or absence of antagonists.

    • Cells are lysed in a buffer that preserves GTPase activity.

    • Lysates are incubated with Rhotekin-RBD agarose beads to pull down active RhoA.

    • The beads are washed, and the bound proteins are eluted and analyzed by Western blot using a RhoA-specific antibody.

  • Data Analysis: The amount of active RhoA is normalized to the total RhoA in the cell lysate.[10][11][12]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways associated with GPR55 and GPR18, providing a visual representation of the mechanism of action for this compound and its competitors.

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPI LPI / O-1602 (Agonist) O1918_ant This compound / CID16020046 (Antagonist) GPR55 GPR55 O1918_ant->GPR55 Gq Gαq GPR55->Gq G12_13 Gα12/13 GPR55->G12_13 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation ROCK->ERK Cellular_Responses Cellular Responses (e.g., Proliferation, Migration) Ca_release->Cellular_Responses PKC->ERK ERK->Cellular_Responses

Caption: GPR55 Signaling Pathway

GPR18_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NAGly NAGly / O-1602 (Agonist) O1918_ant This compound (Antagonist) GPR18 GPR18 O1918_ant->GPR18 Gi_o Gαi/o GPR18->Gi_o Gq Gαq GPR18->Gq AC Adenylyl Cyclase Gi_o->AC MAPK MAPK (ERK1/2) Phosphorylation Gi_o->MAPK PLC PLC Gq->PLC cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Cellular_Responses Cellular Responses (e.g., Migration, Inflammation) cAMP->Cellular_Responses Ca_release Ca²⁺ Mobilization IP3->Ca_release MAPK->Cellular_Responses Ca_release->Cellular_Responses

Caption: GPR18 Signaling Pathway

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the therapeutic potential of modulating GPR55 and GPR18 activity.

  • This compound: In a diet-induced obesity model, this compound was shown to improve albuminuria, although it did not significantly alter body weight or fat composition. However, it was associated with an increase in pro-inflammatory cytokines.[3] In models of cardiovascular hemodynamics, this compound can inhibit the hypotensive effects of abnormal-cannabidiol and anandamide.[3]

  • CID16020046: This selective GPR55 antagonist has been shown to attenuate obesity-induced airway inflammation in mice by reducing immune cell infiltration and the expression of pro-inflammatory genes in the lungs.[13][14] It also demonstrated anti-inflammatory effects in models of intestinal inflammation.[15]

  • ML193: In db/db mice, a model of type 2 diabetes, ML193 suppressed plasma levels of TNF-α and IL-6, as well as the expression of pro-inflammatory markers in the liver and adipose tissue.[13]

Conclusion

This compound serves as a valuable research tool for elucidating the roles of GPR55 and GPR18. Its efficacy as a GPR55 antagonist is comparable to other tool compounds like ML191 and ML192, though ML193 and CID16020046 exhibit higher potency in some assays. The in vivo effects of this compound are complex, with potential benefits in certain contexts but also pro-inflammatory liabilities that require further investigation. The choice of compound for a particular study will depend on the specific research question, the desired potency and selectivity profile, and the biological system being investigated. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of such studies.

References

O-1918 Binding Affinity: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the binding affinity of a compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a detailed comparison of the binding affinity of O-1918 with other relevant compounds at its known targets, the G protein-coupled receptors GPR52 and GPR55. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

Comparative Binding Affinity of O-1918 and Alternatives

The binding affinity of O-1918 has been characterized at two orphan G protein-coupled receptors: GPR52, where it acts as an inverse agonist, and GPR55, where it is considered a putative antagonist.[1][2][3] The following tables summarize the quantitative data for O-1918 and comparable ligands at these receptors.

GPR52 Inverse Agonist Affinity

O-1918 and Cannabidiol (CBD) have been identified as inverse agonists of GPR52, reducing the basal signaling activity of the receptor.[3]

CompoundTargetAssay TypeMeasured Value (pEC50)Reference
O-1918 Human GPR52cAMP Assay5.84 ± 0.11[3]
Cannabidiol (CBD)Human GPR52cAMP Assay5.61 ± 0.13[3]
GPR55 Antagonist Affinity

O-1918 is characterized as a putative antagonist of GPR55.[1][2] For comparison, the antagonist affinity of Cannabidiol (CBD) at GPR55 is presented below.

CompoundTargetAssay TypeMeasured Value (IC50)Reference
O-1918 Human GPR55Not specifiedPutative Antagonist[1][2]
Cannabidiol (CBD)Human GPR55GTPγS Assay445 nM[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of ligands at GPR52 and GPR55.

Radioligand Binding Assay for GPR55

This protocol is adapted from a general method for determining the binding affinity of a test compound to a receptor.[5][6]

1. Membrane Preparation:

  • Cells or tissues expressing GPR55 are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Binding Reaction:

  • The assay is performed in a 96-well plate.

  • To each well, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]CP55940), and varying concentrations of the unlabeled test compound (e.g., O-1918).[4]

  • The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

GPR52 Functional Assay (cAMP Measurement)

This protocol describes a method to assess the inverse agonist activity of a compound by measuring its effect on cAMP levels.[3]

1. Cell Culture and Treatment:

  • CHO cells stably expressing human GPR52 are cultured in appropriate media.

  • Cells are plated in 96-well plates and allowed to adhere.

  • The cells are then treated with various concentrations of the test compound (e.g., O-1918, CBD) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

2. cAMP Measurement:

  • Following incubation, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

3. Data Analysis:

  • The ability of the test compound to reduce the basal cAMP levels is quantified.

  • The pEC50 value, representing the negative logarithm of the molar concentration of the compound that produces 50% of its maximal inhibitory effect, is calculated from the concentration-response curve.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with GPR52 and GPR55.

GPR52_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Inverse_Agonist O-1918 / CBD GPR52 GPR52 Inverse_Agonist->GPR52 Inhibits Gs_olf Gs/olf GPR52->Gs_olf Reduces Basal Activation AC Adenylyl Cyclase Gs_olf->AC Inhibits cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Decreased Activation CREB CREB PKA->CREB Decreased Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Altered

GPR52 Inverse Agonist Signaling Pathway

GPR55_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antagonist O-1918 / CBD GPR55 GPR55 Antagonist->GPR55 Agonist LPI Agonist->GPR55 Gq Gq GPR55->Gq G12_13 G12/13 GPR55->G12_13 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA IP3_DAG IP3 / DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

GPR55 Antagonist Signaling Pathway

References

O1918: A Comparative Analysis Against Standard Treatments for Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the GPR55 Antagonist O1918 with Standard-of-Care Analgesics

This guide provides a comparative analysis of the investigational compound this compound and its potential role in pain modulation, benchmarked against established first-line treatments for inflammatory and neuropathic pain. By presenting available preclinical data, detailed experimental protocols, and visualizing the underlying mechanisms, this document aims to offer a clear perspective on the therapeutic potential of targeting the GPR55 receptor.

Executive Summary

This compound is a synthetic analog of cannabidiol that functions as an antagonist at the G protein-coupled receptor 55 (GPR55). Emerging preclinical evidence suggests that the GPR55 signaling pathway is implicated in the modulation of both inflammatory and neuropathic pain. This has positioned GPR55 as a novel therapeutic target. This guide compares the mechanism and preclinical performance of this compound with two standard-of-care drugs:

  • Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) and a first-line treatment for inflammatory pain.

  • Gabapentin: An anticonvulsant widely prescribed for the management of neuropathic pain.

While direct head-to-head clinical trials are not available, this analysis synthesizes existing preclinical data to provide a foundational comparison.

Mechanism of Action: A Visual Comparison

The therapeutic effects of this compound, Ibuprofen, and Gabapentin are rooted in distinct molecular pathways. This compound acts by blocking the GPR55 receptor, thereby inhibiting downstream signaling. Ibuprofen's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, and Gabapentin is understood to bind to the α2δ-1 subunit of voltage-gated calcium channels.

cluster_this compound This compound Pathway cluster_Ibuprofen Ibuprofen Pathway cluster_Gabapentin Gabapentin Pathway This compound This compound GPR55 GPR55 Receptor This compound->GPR55 Antagonizes Gq1213 Gαq/12/13 GPR55->Gq1213 Activates RhoA RhoA Gq1213->RhoA PLC PLC RhoA->PLC Ca_Release Intracellular Ca²⁺ Release PLC->Ca_Release Pain_Signal_O Pain Signaling Ca_Release->Pain_Signal_O Ibuprofen Ibuprofen COX COX-1 / COX-2 Enzymes Ibuprofen->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Substrate Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Gabapentin Gabapentin VGCC Voltage-Gated Ca²⁺ Channel (α2δ-1 subunit) Gabapentin->VGCC Binds to Neurotransmitter_Release Excitatory Neurotransmitter Release (e.g., Glutamate) VGCC->Neurotransmitter_Release Reduces Neuronal_Excitability Neuronal Hyperexcitability Neurotransmitter_Release->Neuronal_Excitability

Comparative Mechanisms of Action

Preclinical Data: A Comparative Overview

Direct comparative efficacy studies between this compound and standard treatments are not available. However, by examining data from preclinical animal models of inflammatory and neuropathic pain, we can construct an indirect comparison.

Inflammatory Pain Models

The carrageenan-induced paw edema model in rats is a standard for assessing anti-inflammatory and analgesic effects. In this model, an inflammatory agent (carrageenan) is injected into the rat's paw, causing measurable swelling and pain sensitivity.

A key study demonstrated that the GPR55 agonist O-1602 significantly reduced movement-evoked firing of nociceptive C-fibers in a rat model of acute arthritis. This analgesic effect was blocked by the GPR55 antagonist O-1918, indicating that GPR55 activation has an analgesic effect in inflammatory pain that is reversed by this compound.[1][2]

For comparison, Ibuprofen has been shown to be effective in reducing paw edema in a dose-dependent manner in the carrageenan-induced paw edema model.[3][4]

CompoundModelEfficacy MetricResult
This compound Rat Acute ArthritisBlockade of O-1602-induced analgesiaEffectively blocks the reduction in nociceptive C-fiber firing caused by the GPR55 agonist O-1602.[1][2]
Ibuprofen Rat Carrageenan Paw EdemaReduction in paw volumeDose-dependent reduction in paw edema.[3][4]
Neuropathic Pain Models

The Chronic Constriction Injury (CCI) model in rats is a widely used model for neuropathic pain, where the sciatic nerve is loosely ligated, leading to pain hypersensitivity.

While studies directly assessing the analgesic efficacy of this compound in the CCI model are limited, the involvement of GPR55 in neuropathic pain is an active area of research.

Gabapentin, a standard treatment, has been extensively studied in the CCI model and has been shown to significantly attenuate mechanical allodynia and thermal hyperalgesia.[5]

CompoundModelEfficacy MetricResult
This compound --Data on direct analgesic effect in neuropathic pain models is currently limited.
Gabapentin Rat Chronic Constriction Injury (CCI)Attenuation of mechanical allodynia & thermal hyperalgesiaSignificant reduction in pain behaviors.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the preclinical models discussed.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammatory pain.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: The baseline volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., Ibuprofen) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) post-compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Data Analysis: The percentage of edema inhibition is calculated for each group compared to the vehicle control group.

G start Start acclimatize Acclimatize Rats start->acclimatize baseline Measure Baseline Paw Volume acclimatize->baseline administer Administer Test Compound or Vehicle baseline->administer induce Induce Edema with Carrageenan Injection administer->induce measure Measure Paw Volume at Time Intervals induce->measure analyze Calculate % Edema Inhibition measure->analyze end End analyze->end

Carrageenan-Induced Paw Edema Workflow
Chronic Constriction Injury (CCI) Model in Rats

This model is used to induce and study neuropathic pain.

  • Animals: Adult male Sprague-Dawley rats are commonly used.

  • Anesthesia: The rat is anesthetized (e.g., with isoflurane).

  • Surgical Procedure: The common sciatic nerve at the mid-thigh level is exposed. Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them.[7][8][9]

  • Sham Surgery: In the control group, the sciatic nerve is exposed but not ligated.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover.

  • Behavioral Testing: Pain hypersensitivity is assessed at various time points post-surgery (e.g., starting from day 3 up to several weeks). This is often done using the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

  • Compound Administration: The test compound (e.g., Gabapentin) or vehicle is administered before the behavioral testing to assess its analgesic effects.

G start Start anesthetize Anesthetize Rat start->anesthetize expose_nerve Expose Sciatic Nerve anesthetize->expose_nerve ligate_nerve Loosely Ligate Nerve (CCI Group) or No Ligation (Sham Group) expose_nerve->ligate_nerve close_incision Close Incision ligate_nerve->close_incision recover Post-operative Recovery close_incision->recover behavioral_testing Assess Pain Hypersensitivity (e.g., von Frey, Hargreaves tests) recover->behavioral_testing administer_drug Administer Test Compound or Vehicle behavioral_testing->administer_drug Before each test session end End behavioral_testing->end After final time point administer_drug->behavioral_testing

Chronic Constriction Injury (CCI) Workflow

Conclusion and Future Directions

The available preclinical data indicates that this compound, through its antagonism of the GPR55 receptor, can modulate pain signaling pathways, particularly in the context of inflammation. The ability of this compound to block the analgesic effects of a GPR55 agonist provides a strong rationale for further investigation into the therapeutic potential of targeting this receptor.

However, a direct comparison with standard-of-care treatments like ibuprofen and gabapentin is currently limited by the lack of head-to-head preclinical studies that evaluate the dose-dependent analgesic efficacy of this compound itself. Future research should focus on:

  • Conducting dose-response studies of this compound in validated animal models of both inflammatory and neuropathic pain.

  • Performing direct comparative studies of this compound against standard treatments like ibuprofen and gabapentin within the same experimental framework.

  • Further elucidating the downstream signaling pathways affected by GPR55 antagonism in the context of pain.

Such studies will be critical in determining the potential of this compound and other GPR55 modulators as novel, non-opioid analgesics.

References

Cross-Validation of GPR55 Agonist O-1602 Activity Using Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of pathological conditions. O-1602, a synthetic cannabidiol analog, is a potent and selective agonist of GPR55.[1] Robust characterization of GPR55 agonists like O-1602 requires cross-validation of their activity across multiple downstream signaling pathways. This guide provides a comparative overview of key experimental techniques used to quantify the activity of O-1602 and other GPR55 ligands, presenting supporting data and detailed methodologies to aid researchers in designing and interpreting their experiments.

Comparative Efficacy and Potency of GPR55 Ligands

The activation of GPR55 by agonists initiates a cascade of intracellular signaling events. The potency and efficacy of ligands can be quantified by measuring the downstream consequences of receptor activation, primarily intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinases (ERK1/2). The following table summarizes the reported EC50 values for O-1602 and other common GPR55 ligands across these key assays.

LigandAssay TypeCell LineReported EC50 (nM)
O-1602 ERK1/2 Phosphorylation CHO-hGPR55 61 [2]
O-1602 GTPγS Binding HEK293-hGPR55 13 [1]
L-α-lysophosphatidylinositol (LPI)Calcium MobilizationGPR55-HEK2931500[3]
L-α-lysophosphatidylinositol (LPI)ERK1/2 PhosphorylationGPR55-HEK293900[3]
2-arachidonoyl-LPIERK1/2 PhosphorylationGPR55-expressing cells30[4]
Abnormal Cannabidiol (abn-CBD)GTPγS BindingHEK293-GPR552500
AM251Calcium MobilizationGPR55-HEK2939600[3]
AM251ERK1/2 PhosphorylationGPR55-HEK2932800[3]
SR141716ACalcium MobilizationGPR55-HEK2933900[3]
SR141716AERK1/2 PhosphorylationGPR55-HEK2931300[3]

GPR55 Signaling Pathway and Cross-Validation Workflow

Activation of GPR55 by an agonist such as O-1602 primarily couples to Gα13, leading to the activation of RhoA.[5][6] This, in turn, stimulates downstream effectors that result in the mobilization of intracellular calcium.[7] Concurrently, GPR55 activation can also lead to the phosphorylation of ERK1/2.[3][8] A robust assessment of a putative GPR55 agonist's activity should therefore involve a multi-pronged approach to confirm engagement with these distinct signaling branches.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol O1602 O-1602 GPR55 GPR55 O1602->GPR55 binds G_alpha_13 Gα13 GPR55->G_alpha_13 activates ERK_Phos ERK1/2 Phosphorylation GPR55->ERK_Phos activates RhoA RhoA G_alpha_13->RhoA activates PLC Phospholipase C (PLC) RhoA->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release from ER IP3->Ca_release induces

GPR55 signaling cascade upon agonist binding.

The following workflow illustrates a logical sequence for cross-validating the activity of a compound like O-1602 at the GPR55 receptor. Initial screening is often performed using a high-throughput method like a calcium mobilization assay, followed by secondary assays to confirm on-target activity and elucidate the specific signaling pathways involved.

Cross_Validation_Workflow cluster_workflow Experimental Workflow start Start: Putative GPR55 Agonist (e.g., O-1602) calcium_assay Primary Assay: Calcium Mobilization (e.g., FLIPR) start->calcium_assay erk_assay Secondary Assay 1: ERK1/2 Phosphorylation (e.g., AlphaScreen) calcium_assay->erk_assay Cross-validate rho_assay Secondary Assay 2: RhoA Activation (e.g., Pull-down Assay) calcium_assay->rho_assay Cross-validate conclusion Conclusion: Confirmed GPR55 Agonist Activity erk_assay->conclusion rho_assay->conclusion

Cross-validation workflow for GPR55 agonists.

Experimental Protocols

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration ([Ca²⁺]i) following GPR55 activation.

Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human GPR55 (hGPR55-HEK293) in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight at 37°C and 5% CO₂.[9][10]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit reagent) in a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[11]

  • Remove the culture medium from the cell plates and add an equal volume of the loading buffer to each well.[9]

  • Incubate the plates for 1 hour at 37°C and 5% CO₂ to allow for dye uptake.[10]

  • Compound Preparation: Prepare serial dilutions of O-1602 and other test compounds in a separate compound plate.

  • Measurement: Place both the cell and compound plates into a fluorescence imaging plate reader (FLIPR) or a FlexStation.

  • Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

  • The instrument will then automatically add the compounds from the compound plate to the cell plate, and the fluorescence intensity is monitored in real-time for a further 2-3 minutes.[10]

  • Data Analysis: The change in fluorescence, indicating an increase in intracellular calcium, is measured. Data are typically normalized to the baseline fluorescence, and dose-response curves are generated to determine EC50 values.

ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)

This assay quantifies the phosphorylation of ERK1/2, a downstream event of GPR55 activation.[3] The AlphaScreen SureFire technology is a sensitive, no-wash immunoassay.[12]

Methodology:

  • Cell Culture and Stimulation: Plate hGPR55-HEK293 cells in a 96-well or 384-well plate and culture until they reach the desired confluency.

  • Starve the cells in serum-free medium for 4-12 hours to reduce basal ERK1/2 phosphorylation.

  • Treat the cells with various concentrations of O-1602 or other agonists for a predetermined optimal time (e.g., 5-30 minutes) at 37°C.[12]

  • Cell Lysis: Aspirate the medium and add the SureFire Lysis Buffer to each well. Incubate for 10-15 minutes with gentle shaking to ensure complete cell lysis.[13][14]

  • Assay Procedure: Transfer the cell lysates to a 384-well ProxiPlate.

  • Prepare an Acceptor Mix containing AlphaScreen Acceptor beads conjugated to an antibody specific for phosphorylated ERK1/2 and a biotinylated antibody that recognizes total ERK1/2. Add this mix to the lysates.

  • Incubate for 2 hours at room temperature.

  • Prepare a Donor Mix containing Streptavidin-coated Donor beads and add it to the wells.

  • Incubate for another 2 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader. The signal generated is proportional to the amount of phosphorylated ERK1/2.[12]

  • Data Analysis: Generate dose-response curves to calculate the EC50 for ERK1/2 phosphorylation for each compound.

RhoA Activation Assay (Pull-Down)

This assay measures the activation of the small GTPase RhoA, a key signaling molecule downstream of GPR55.[5] The active, GTP-bound form of RhoA is selectively captured and quantified.

Methodology:

  • Cell Treatment and Lysis: Culture and treat hGPR55-HEK293 cells with O-1602 as described for the ERK1/2 phosphorylation assay.

  • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors.[15]

  • Clarify the lysates by centrifugation to remove cellular debris.

  • Affinity Precipitation (Pull-Down): Determine the protein concentration of the lysates and normalize them.

  • Incubate the lysates with Rhotekin-RBD agarose beads (which specifically bind to GTP-bound RhoA) for 1 hour at 4°C with gentle rotation.[16]

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.[15]

  • Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensity using densitometry. An increase in the amount of pulled-down RhoA relative to the total RhoA in the lysate indicates receptor activation.[1]

References

O1918: A Comparative Analysis of Preclinical Findings in Independent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental results concerning the synthetic cannabidiol analog, O1918. Drawing from independent studies, we summarize key quantitative data, detail experimental methodologies, and visualize relevant biological pathways to facilitate a comprehensive understanding of this compound's observed effects.

Summary of In Vivo Studies in Diet-Induced Obesity Models

This compound has been investigated in rodent models of diet-induced obesity (DIO) to assess its therapeutic potential for metabolic disorders. The following table summarizes the key quantitative findings from independent studies.

ParameterStudy 1: Jenkin et al. (2019)[1][2]Study 2: McAinch et al. (2020)[3][4]
Model Male Sprague-Dawley rats with diet-induced obesityMale Sprague-Dawley rats with diet-induced obesity
This compound Dose 1 mg/kg daily intraperitoneal injection for 6 weeks1 mg/kg daily intraperitoneal injection for 6 weeks
Body Weight No significant alterationNo significant alteration
Total Body Fat No significant alterationNo significant alteration
Albuminuria ImprovedImproved
Brown Adipose Tissue (BAT) Mass ReducedNot reported
Circulating Pro-inflammatory Cytokines Upregulation of IL-1α, IL-2, IL-17α, IL-18, and RANTESNot reported
Plasma Aspartate Aminotransferase (AST) UpregulatedNot reported
Skeletal Muscle Gene Expression Upregulation of APPL2 mRNA in white gastrocnemiusNot applicable (in vivo data not focused on this)

In Vitro Effects on Skeletal Muscle Homeostasis

In addition to in vivo models, the effects of this compound have been explored in cell culture systems to elucidate its direct actions on skeletal muscle.

ParameterStudy: McAinch et al. (2020)[3][4]
Cell Line C2C12 myotubes
This compound Concentration 100 nM
PGC1α mRNA Expression Upregulated
NFATc1 mRNA Expression Upregulated
PDK4 mRNA Expression Upregulated

Cardiovascular Effects

This compound has also been characterized by its influence on the cardiovascular system, particularly its ability to antagonize the effects of other vasoactive compounds.

ParameterStudy: Zakrzeska et al. (2010)[5]
Model Anaesthetized rats
Effect Inhibited the hypotensive effects of anandamide
Proposed Mechanism Antagonism at a non-CB1 vascular cannabinoid receptor

Experimental Protocols

Diet-Induced Obesity (DIO) Rat Model
  • Animals: Male Sprague-Dawley rats.[1][2][3][4]

  • Diet: High-fat diet (40% digestible energy from lipids) for 9-10 weeks to induce obesity.[1][2]

  • Treatment: Daily intraperitoneal injections of this compound (1 mg/kg) or vehicle (0.9% saline/0.75% Tween 80) for 6 weeks.[1][2][3][4]

  • Key Measurements: Body weight, body composition (using EchoMRI), organ weights, blood pressure, blood glucose, plasma cytokines, and markers of renal and hepatic function were assessed.[1]

C2C12 Myotube Culture
  • Cell Line: C2C12 myoblasts were differentiated into myotubes.[3][4]

  • Treatment: Myotubes were treated with this compound (100 nM) for 24 hours.[3]

  • Analysis: mRNA expression of genes involved in oxidative capacity and fatty acid metabolism was quantified using real-time PCR.[3][4]

Cardiovascular Hemodynamics in Anesthetized Rats
  • Animals: Urethane-anesthetized rats.[5]

  • Procedure: The effects of this compound on the cardiovascular changes induced by intravenous injection of anandamide were examined.[5]

  • Measurements: Mean, systolic, and diastolic blood pressure, as well as heart rate, were monitored.[5]

Signaling Pathways and Mechanisms of Action

This compound is recognized as a ligand for the orphan G protein-coupled receptors GPR18 and GPR55, which are considered atypical cannabinoid receptors.[1][6] Its pharmacology is complex, exhibiting antagonist or biased agonist activity depending on the receptor and the signaling pathway being investigated.[7][8]

This compound's Role as a GPR18/GPR55 Ligand

The diagram below illustrates the proposed interaction of this compound with GPR18 and GPR55 and its downstream effects.

GPR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound GPR55 GPR55 This compound->GPR55 Antagonist GPR18 GPR18 This compound->GPR18 Antagonist / Biased Agonist Downstream Downstream Signaling (e.g., MAPK pathway) GPR55->Downstream GPR18->Downstream Physiological Physiological Response (e.g., Inhibition of Hypotension, Modulation of Inflammation) Downstream->Physiological

Proposed mechanism of this compound action.
Experimental Workflow for In Vivo Obesity Studies

The following diagram outlines the typical experimental workflow for investigating the effects of this compound in a diet-induced obesity model.

experimental_workflow start Start: Male Sprague-Dawley Rats diet High-Fat Diet (9-10 weeks) Induction of Obesity start->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily IP Injection (6 weeks) - Vehicle - this compound (1 mg/kg) randomization->treatment measurements Data Collection - Body Weight - Body Composition - Blood & Tissue Samples treatment->measurements analysis Biochemical and Molecular Analysis measurements->analysis end End: Comparative Data Analysis analysis->end

Workflow for this compound in vivo obesity studies.

References

O1918 Performance in Focus: A Comparative Analysis Against Known GPR18 and GPR55 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic cannabinoid analogue O1918 against other known inhibitors of the G protein-coupled receptors GPR18 and GPR55. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate informed decisions in research and development.

This compound is a synthetic compound related to cannabidiol that has garnered significant interest for its activity at the non-classical cannabinoid receptors GPR18 and GPR55.[1] Unlike traditional cannabinoids, this compound does not bind to CB1 or CB2 receptors.[2] Its pharmacological profile is complex, exhibiting biased agonism at GPR18 and antagonistic properties at GPR55.[1][3] This dual activity, coupled with its reported role as a potent BKCa channel inhibitor, makes a thorough understanding of its performance against other modulators crucial.[1]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and other known inhibitors of GPR18 and GPR55. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, data from different studies are presented with the caveat that experimental conditions may vary.

Table 1: Comparative Antagonist Activity at GPR18

CompoundTargetAssay TypeAgonist UsedIC50 / PotencySource
This compound GPR18Vasorelaxation of human pulmonary arteriesPSB-MZ-1415, NAGlyCaused a 9.5- and 12.5-fold rightward shift of agonist CRCs, respectively[4]
PSB-CB-5 GPR18β-arrestin recruitmentTHCIC50 = 279 nM[5][6]
PSB-CB-27 GPR18β-arrestin recruitmentTHCIC50 = 650 nM[7]
PSB-CB-27 GPR18Vasorelaxation of human pulmonary arteriesPSB-MZ-1415, NAGly, Abn-CBDCaused 16- to 25-fold rightward shifts of agonist CRCs[4]

Table 2: Comparative Antagonist Activity at GPR55

CompoundTargetAssay TypeIC50Source
This compound GPR55Putative AntagonistData not available in direct comparative studies[1]
CID 16020046 GPR55Inhibition of GPR55 constitutive activity150 nM[8]
CID 16020046 GPR55Inhibition of LPI-induced Ca2+ signaling in HEK-GPR55 cells210 nM[9]
ML-193 GPR55β-arrestin trafficking induced by LPI221 nM[10]
ML-193 GPR55Inhibition of LPI-mediated ERK1/2 phosphorylation in U2OS cells200 nM[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

GPR18_Signaling cluster_agonism Agonist-Mediated Activation cluster_antagonism Antagonist Action Agonist NAGly / Abn-CBD / O-1602 GPR18 GPR18 Agonist->GPR18 G_protein Gαi/o / Gαq GPR18->G_protein Migration Cell Migration GPR18->Migration PLC Phospholipase C G_protein->PLC ERK ERK1/2 Phosphorylation G_protein->ERK IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release This compound This compound This compound->GPR18

GPR18 signaling pathways and the action of this compound.

GPR55_Signaling cluster_activation Agonist-Mediated Activation Agonist LPI / O-1602 GPR55 GPR55 Agonist->GPR55 Gq_G12_13 Gαq / Gα12/13 GPR55->Gq_G12_13 RhoA RhoA Gq_G12_13->RhoA PLC_gpr55 Phospholipase C Gq_G12_13->PLC_gpr55 ERK_gpr55 ERK1/2 Phosphorylation RhoA->ERK_gpr55 Ca_mobilization Ca²⁺ Mobilization PLC_gpr55->Ca_mobilization O1918_gpr55 This compound O1918_gpr55->GPR55 CID16020046 CID 16020046 CID16020046->GPR55 ML193 ML-193 ML193->GPR55

GPR55 signaling pathways and antagonist actions.

Experimental_Workflow cluster_erk ERK1/2 Phosphorylation Assay cluster_ca Calcium Mobilization Assay cluster_migration Cell Migration Assay (Boyden Chamber) erk_start Seed cells in 96-well plate erk_serum_starve Serum starve overnight erk_start->erk_serum_starve erk_treat Treat with compounds erk_serum_starve->erk_treat erk_fix Fix cells erk_treat->erk_fix erk_permeabilize Permeabilize cells erk_fix->erk_permeabilize erk_primary_ab Incubate with anti-phospho-ERK1/2 Ab erk_permeabilize->erk_primary_ab erk_secondary_ab Incubate with labeled secondary Ab erk_primary_ab->erk_secondary_ab erk_read Read fluorescence erk_secondary_ab->erk_read ca_start Seed cells in 96-well plate ca_load Load cells with Ca²⁺-sensitive dye ca_start->ca_load ca_incubate Incubate ca_load->ca_incubate ca_add_compound Add compound ca_incubate->ca_add_compound ca_measure Measure fluorescence ca_add_compound->ca_measure mig_prepare Prepare transwell inserts mig_add_chemo Add chemoattractant to lower chamber mig_prepare->mig_add_chemo mig_seed_cells Seed cells in upper chamber mig_add_chemo->mig_seed_cells mig_incubate Incubate mig_seed_cells->mig_incubate mig_remove_nonmigrated Remove non-migrated cells mig_incubate->mig_remove_nonmigrated mig_fix_stain Fix and stain migrated cells mig_remove_nonmigrated->mig_fix_stain mig_quantify Quantify migrated cells mig_fix_stain->mig_quantify

General experimental workflows for key functional assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a key downstream event in many GPCR signaling pathways.

  • Cell Culture: Seed HEK293 cells stably expressing the receptor of interest (e.g., GPR18 or GPR55) onto poly-D-lysine-coated 96-well plates and grow to 90% confluency.

  • Serum Starvation: Prior to the experiment, serum-starve the cells overnight in DMEM containing only penicillin/streptomycin.

  • Compound Treatment: Treat the cells with the test compounds (e.g., this compound, agonists, other inhibitors) at various concentrations for a specified time (e.g., 5-15 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a suitable detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated ERK1/2, followed by incubation with a fluorescently labeled secondary antibody.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader. The signal is proportional to the level of ERK1/2 phosphorylation.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation, typically for Gq-coupled receptors.

  • Cell Seeding: Seed HEK293T cells co-transfected with the GPCR of interest and a promiscuous Gα subunit (e.g., Gα16) into a 96-well plate.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Addition: Use an automated liquid handling system to add the test compounds to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument. An increase in fluorescence indicates a rise in intracellular calcium.

Cell Migration Assay (Boyden Chamber)

This assay assesses the ability of a compound to stimulate or inhibit cell migration towards a chemoattractant.

  • Chamber Setup: Place a porous membrane insert (e.g., Transwell) into the wells of a 24-well plate.

  • Chemoattractant: Add a chemoattractant (e.g., an agonist for the receptor of interest) to the lower chamber.

  • Cell Seeding: Seed the cells of interest (e.g., BV-2 microglia or HEK293 cells expressing GPR18) in the upper chamber in the presence or absence of the test inhibitor (e.g., this compound).

  • Incubation: Incubate the plate for a sufficient time to allow cell migration through the membrane pores.

  • Cell Staining and Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells under a microscope.

Summary and Conclusion

This compound presents a complex pharmacological profile, acting as a biased agonist at GPR18 and a putative antagonist at GPR55. Its performance, when compared to more selective inhibitors, highlights its unique characteristics. For GPR18, while selective antagonists like PSB-CB-5 and PSB-CB-27 show clear inhibitory effects in β-arrestin recruitment assays, this compound demonstrates both agonistic (ERK1/2 phosphorylation, Ca2+ mobilization) and antagonistic (cell migration) properties. In the context of GPR55, potent and selective antagonists such as CID 16020046 and ML-193 offer clear inhibitory profiles with known IC50 values, whereas the quantitative antagonist potency of this compound at this receptor is less well-defined in direct comparative studies.

The choice of inhibitor will ultimately depend on the specific research question and the signaling pathway of interest. For studies requiring selective blockade of GPR18 or GPR55, compounds like PSB-CB-5/PSB-CB-27 and CID 16020046/ML-193, respectively, are more suitable. This compound, with its multifaceted activity, serves as a valuable tool for dissecting the biased signaling of GPR18 and for studies where the combined modulation of GPR18, GPR55, and potentially BKCa channels is of interest. The provided experimental protocols and pathway diagrams offer a foundational framework for designing and interpreting studies aimed at further elucidating the intricate pharmacology of these receptors and their modulators.

References

Comparative Analysis of O-1918 and Other GPR55 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and functional comparison of O-1918 with other known antagonists of the G protein-coupled receptor 55 (GPR55). The data presented is intended to aid researchers in the selection of appropriate pharmacological tools for studying GPR55 signaling and its role in various physiological and pathological processes.

Overview of GPR55 Antagonists

GPR55 has emerged as a novel therapeutic target in various research areas, including neuroscience, oncology, and immunology. Consequently, the development and characterization of selective GPR55 antagonists are of significant interest. This guide focuses on a comparative analysis of O-1918 against other well-characterized GPR55 antagonists, namely CID16020046 and ML-193. While O-1918 is frequently cited as a GPR55 antagonist, its pharmacological profile appears complex, with some studies reporting inconsistent or unexpected effects. In contrast, CID16020046 and ML-193 have been more consistently characterized with specific inhibitory potencies.

Quantitative Comparison of GPR55 Antagonists

The following table summarizes the inhibitory potency (IC50) of O-1918, CID16020046, and ML-193 in various in vitro functional assays. It is important to note that direct comparative data for O-1918 is limited, and its activity can be assay-dependent.

CompoundAssay TypeCell LineAgonistIC50 (µM)Reference
O-1918 VasorelaxationRat Mesenteric ArteryLPIPotentiated LPI response[1][2]
Calcium MobilizationHuman Umbilical Vein Endothelial CellsAnandamideBlocking effect observed[3]
Nociception AssayRat Model of Acute ArthritisO-1602Blocking effect observed[4]
CID16020046 GPR55 Constitutive ActivityYeast-0.15
Calcium MobilizationHEK-GPR55LPI0.21
ERK1/2 PhosphorylationHEK-GPR55LPIInhibitory effect observed
NF-κB ActivationHEK-GPR55LPIInhibitory effect observed[5]
ML-193 β-arrestin TraffickingU2OS-GPR55LPI (10 µM)0.22
β-arrestin TraffickingU2OS-GPR55ML186 (1 µM)0.12
ERK1/2 PhosphorylationU2OS-GPR55LPI0.2

Note: The varied experimental conditions, including cell lines, agonist concentrations, and assay endpoints, should be considered when comparing the IC50 values.

GPR55 Signaling Pathway

Activation of GPR55 by an agonist, such as lysophosphatidylinositol (LPI), initiates a cascade of intracellular signaling events. The receptor primarily couples to G proteins of the Gq and G12/13 families. This leads to the activation of RhoA kinase and phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the activation of various downstream effectors, including protein kinase C (PKC) and the ERK1/2 MAP kinase pathway.

GPR55_Signaling GPR55 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gq GPR55->Gq G1213 G12/13 GPR55->G1213 PLC PLC IP3 IP3 PLC->IP3 Generates Gq->PLC Activates RhoA RhoA G1213->RhoA Activates RhoA->PLC ERK ERK1/2 Activation RhoA->ERK Leads to Ca Ca²⁺ Release IP3->Ca Induces PKC PKC Ca->PKC Activates PKC->ERK Leads to Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates Antagonist Antagonist (e.g., O-1918) Antagonist->GPR55 Blocks

Caption: GPR55 receptor signaling cascade upon agonist activation.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing GPR55 antagonists.

Experimental_Workflow Workflow for GPR55 Antagonist Characterization A Primary Screening (e.g., β-arrestin recruitment assay) B Hit Confirmation & Dose-Response (Determine IC50) A->B C Secondary Functional Assays B->C F Selectivity Profiling (vs. other receptors, e.g., CB1, CB2) B->F D Calcium Mobilization Assay C->D E ERK1/2 Phosphorylation Assay C->E G Lead Candidate D->G E->G F->G

Caption: A typical workflow for identifying and validating GPR55 antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of G protein-coupled receptor (GPCR) activation and subsequent desensitization.

  • Cell Line: U2OS or HEK293 cells stably co-expressing human GPR55 and a β-arrestin-GFP fusion protein.

  • Principle: Upon agonist binding to GPR55, the receptor is phosphorylated, leading to the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane. This redistribution of fluorescence is quantified as a measure of receptor activation. For antagonist testing, cells are pre-incubated with the test compound before the addition of a known GPR55 agonist.

  • General Protocol:

    • Seed cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.

    • For antagonist mode, pre-incubate cells with varying concentrations of the antagonist (e.g., O-1918, ML-193) for a specified time (e.g., 15-30 minutes) at 37°C.

    • Add a fixed concentration of a GPR55 agonist (e.g., LPI at its EC80 concentration).

    • Incubate for a defined period (e.g., 30-90 minutes) at 37°C.

    • Fix and stain the cells with a nuclear counterstain (e.g., Hoechst).

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the translocation of β-arrestin-GFP from the cytoplasm to the membrane.

    • Calculate the IC50 value for the antagonist by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GPR55 activation.

  • Cell Line: HEK293 cells stably or transiently expressing human GPR55.

  • Principle: GPR55 activation leads to an increase in intracellular calcium, primarily through the Gq/PLC/IP3 pathway. This change in calcium levels is detected using a calcium-sensitive fluorescent dye. Antagonists are evaluated for their ability to block the agonist-induced calcium response.

  • General Protocol:

    • Plate GPR55-expressing cells in a multi-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for a specific duration (e.g., 30-60 minutes) at 37°C.

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • For antagonist testing, add the antagonist at various concentrations and incubate for a short period.

    • Inject a GPR55 agonist (e.g., LPI) and immediately measure the fluorescence intensity over time.

    • The peak fluorescence intensity is used to determine the extent of calcium mobilization.

    • Determine the IC50 of the antagonist by analyzing the inhibition of the agonist-induced calcium signal at different antagonist concentrations.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the GPR55 signaling cascade.

  • Cell Line: U2OS or HEK293 cells expressing GPR55.

  • Principle: Activation of GPR55 can lead to the phosphorylation and activation of ERK1/2. The level of phosphorylated ERK (p-ERK) is measured as an indicator of receptor activity. Antagonists are assessed for their ability to inhibit agonist-induced ERK1/2 phosphorylation.

  • General Protocol:

    • Culture GPR55-expressing cells to near confluence and then serum-starve them for several hours to reduce basal ERK phosphorylation.

    • Pre-treat the cells with different concentrations of the antagonist for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a GPR55 agonist (e.g., LPI) for a specific time (e.g., 5-15 minutes).

    • Lyse the cells to extract proteins.

    • Determine the concentration of total protein in the lysates.

    • Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using methods such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.

      • ELISA: Use a sandwich ELISA kit with antibodies specific for p-ERK and total ERK.

      • In-Cell Western/AlphaScreen: Use cell-based immunoassays for higher throughput.

    • Normalize the p-ERK signal to the total ERK signal.

    • Calculate the IC50 value of the antagonist from the concentration-dependent inhibition of agonist-induced ERK phosphorylation.

References

Safety Operating Guide

O-1918: Essential Safety and Disposal Guidance for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing O-1918, a synthetic cannabidiol analog, this document provides crucial information for its safe handling and proper disposal. O-1918 is primarily used in a research capacity as a selective antagonist for the G protein-coupled receptors GPR18 and GPR55.

Chemical and Physical Properties of O-1918

The following table summarizes the available quantitative data for O-1918. It is important to note that many specific physical and toxicological properties are not publicly documented.

PropertyValueSource
Chemical Name 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzene[1]
CAS Number 536697-79-7[1][2][3]
Molecular Formula C₁₉H₂₆O₂[1][2][3]
Molecular Weight 286.41 g/mol [2][3]
Physical Appearance Solid powder or a solution in methyl acetate.[1][2][3]
Solubility Soluble in DMSO (10 mM) and ethanol.[1][3]
Storage Temperature -20°C[1][2]
Stability Stable for at least 5 years when stored at -20°C.[1]
Purity Typically ≥95%[2]
Flash Point Data not available
Boiling Point Data not available
Melting Point Data not available
Acute Toxicity Toxicological properties have not been thoroughly investigated.[4]

Experimental Protocols: Proper Disposal Procedures

As O-1918 is classified as a "Dangerous Good for transport" by some suppliers and its toxicological properties are not fully known, it must be handled and disposed of with caution.[5] The following procedures are based on general best practices for the disposal of research-grade chemicals.

Step 1: Personal Protective Equipment (PPE)

Before handling O-1918, ensure you are wearing appropriate personal protective equipment, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation and Collection

  • Solid Waste: If you have O-1918 in solid form, any contaminated materials (e.g., weigh boats, pipette tips, contaminated paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If you are working with O-1918 in a solvent (such as methyl acetate or DMSO), the waste solution should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste protocols.

  • Sharps Waste: Any needles or other contaminated sharps must be disposed of in a designated sharps container.

Step 3: Labeling

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "O-1918" and its CAS number: "536697-79-7"

  • The solvent used (if applicable)

  • The approximate concentration and volume

  • The date of accumulation

Step 4: Storage of Waste

Store the hazardous waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's environmental health and safety (EHS) department.

Step 5: Arranging for Disposal

Contact your institution's EHS or hazardous waste management office to arrange for the pickup and proper disposal of the O-1918 waste. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of O-1918 down the drain or in regular trash.

O-1918 Signaling Pathway Antagonism

O-1918 functions as an antagonist at the GPR18 and GPR55 receptors. This means it binds to these receptors but does not activate them, thereby blocking the binding and subsequent signaling of endogenous or synthetic agonists. The diagram below illustrates this inhibitory relationship.

O1918_Antagonism cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling Agonist Agonist GPR18_GPR55 GPR18 / GPR55 Agonist->GPR18_GPR55 Binds and Activates O1918 This compound This compound->GPR18_GPR55 Binds and Blocks G_Protein_Activation G-Protein Activation (Gαi/o, Gαq, Gα12/13) GPR18_GPR55->G_Protein_Activation Initiates Cellular_Response Cellular Response (e.g., Ca2+ mobilization, MAPK/ERK activation) G_Protein_Activation->Cellular_Response Leads to

Caption: O-1918's antagonistic action on GPR18 and GPR55 receptors.

References

Essential Safety and Handling Protocols for O-1918

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of O-1918, a cannabidiol analog used in research. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

O-1918 is a synthetic compound utilized in scientific research and is classified as a dangerous good for transport. As such, it should be handled with care, following established laboratory safety protocols. The information presented here is a summary of key safety data and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling O-1918 to prevent skin and eye contact, and inhalation:

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety glasses or goggles
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)
Skin and Body Protection Laboratory coat
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup.
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the substance.

  • Prevent the formation of dusts and aerosols.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials.

Disposal Plan

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow product to enter drains.

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Experimental Workflow: Safe Handling of O-1918

The following diagram outlines the procedural steps for the safe handling of O-1918 in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Compound Weigh O-1918 Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of the chemical compound O-1918.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O1918
Reactant of Route 2
O1918

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。